molecular formula C18H30 B1239764 Estrane CAS No. 24749-37-9

Estrane

Numéro de catalogue: B1239764
Numéro CAS: 24749-37-9
Poids moléculaire: 246.4 g/mol
Clé InChI: GRXPVLPQNMUNNX-MHJRRCNVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estrane is the fundamental, saturated chemical skeleton of the 18-carbon steroid series known as estrogens . Its structure consists of the characteristic cyclopentanoperhydrophenanthrene ring system, with a chemical formula of C18H30 and a molecular weight of 246.43 g/mol . As a parent structure, this compound itself does not possess inherent hormonal activity but is the crucial core scaffold from which key estrogen hormones are derived. Estrone, estradiol, and estriol are all estratrienes, which are this compound derivatives containing three double bonds . Consequently, this compound serves as an essential starting material and key intermediate in the chemical and enzymatic synthesis of various estrogen derivatives and related steroid compounds . In research settings, this compound is a vital building block for developing novel molecular tools and potential therapeutics. Scientists use this core structure to create inhibitors or activators of enzymes involved in steroidogenesis, such as various 17β-hydroxysteroid dehydrogenases (17β-HSDs) and steroid sulfatase . These synthetic analogs are investigated to better understand and modulate hormone-dependent processes and are relevant in the study of conditions such as cancer, endometriosis, and osteoporosis . This product is supplied for laboratory and research applications only. It is strictly not intended for diagnostic, therapeutic, or any form of human use.

Propriétés

Numéro CAS

24749-37-9

Formule moléculaire

C18H30

Poids moléculaire

246.4 g/mol

Nom IUPAC

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1

Clé InChI

GRXPVLPQNMUNNX-MHJRRCNVSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

SMILES isomérique

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2

SMILES canonique

CC12CCCC1C3CCC4CCCCC4C3CC2

Origine du produit

United States

Foundational & Exploratory

What are the fundamental properties of the estrane steroid nucleus?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Properties of the Estrane Steroid Nucleus

Introduction

The this compound nucleus is the fundamental parent structure for the C18 class of steroids, which includes the essential female sex hormones known as estrogens.[1][2] With the chemical formula C₁₈H₃₀, this saturated tetracyclic hydrocarbon provides the foundational scaffold for a wide array of biologically active compounds, including natural estrogens like estradiol (B170435) and estrone (B1671321), as well as synthetic progestins such as norethindrone.[1][3][4] Also known as 19-norandrostane, the this compound structure is distinguished from other steroid classes by the absence of a methyl group at the C-10 position.[1][4] Its lipophilic nature and versatile four-ring framework make it a critical component in the development of pharmaceuticals for hormone replacement therapy, contraception, and the treatment of conditions like endometriosis.[1]

Chemical Structure and Stereochemistry

The core of the this compound nucleus is a gonane (B1236691) framework, composed of four fused cycloalkane rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[1] This rigid structure is characterized by a specific stereochemistry that dictates its biological activity.

Key Structural Features:

  • Tetracyclic System: A fused four-ring system (cyclopenta[a]phenanthrene).

  • Carbon Skeleton: Comprises 18 carbon atoms.

  • 19-Nor Structure: Lacks the C-19 methyl group typically found at the C-10 position in androstane (B1237026) and pregnane (B1235032) steroids.[1][4]

  • Stereoisomerism: The fusion of the A and B rings can result in two primary isomers, 5α-estrane and 5β-estrane, which differ in the orientation of the hydrogen atom at the C-5 position.[4]

    • 5α-estrane: The hydrogen at C-5 is below the plane of the rings (trans configuration), resulting in a relatively flat, planar structure.[4]

    • 5β-estrane: The hydrogen at C-5 is above the plane of the rings (cis configuration), leading to a bent or kinked structure.

The specific three-dimensional arrangement of the atoms and the resulting molecular shape are crucial for the molecule's ability to bind to specific receptor proteins.

Figure 1: Numbering of the this compound Steroid Nucleus.

Quantitative Data Summary

The fundamental physicochemical properties of the parent this compound molecule are summarized below. These properties form the basis for the behavior of its numerous derivatives.

PropertyValueReference
Molecular Formula C₁₈H₃₀[1][4]
Molecular Weight 246.43 g/mol [3][4]
CAS Number 24749-37-9[4][5]
LogP (Lipophilicity) ~5.5[1]
Elemental Composition C: 87.73%, H: 12.27%[4]

Biological Significance and Signaling Pathways

The this compound nucleus itself is not biologically active but serves as the structural core for estrogens, which are hormones that regulate a vast number of physiological processes, including reproduction, bone integrity, and cardiovascular health.[6] Estrogens mediate their effects through two primary signaling pathways.[6][7]

Nuclear-Initiated (Genomic) Signaling Pathway

This is considered the classical mechanism of estrogen action.[7][8] In this pathway, estrogen diffuses into the cell and binds to its nuclear receptors, Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).[6][8] This binding induces a conformational change, causing the receptor to dimerize and translocate into the nucleus.[7][8] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[7][9][10]

Genomic_Estrogen_Signaling Genomic Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds E2_ER E2-ER Complex ER->E2_ER Dimer E2-ER Dimer E2_ER->Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Regulates

Figure 2: Simplified Genomic Estrogen Signaling Pathway.
Membrane-Initiated (Non-Genomic) Signaling Pathway

Estrogens can also elicit rapid cellular responses that do not depend on gene transcription.[8] This is achieved through a subpopulation of estrogen receptors located at the plasma membrane (mER) or through a G-protein coupled estrogen receptor (GPER).[6] Binding of estrogen to these receptors rapidly activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence various cellular processes and ultimately affect downstream transcription factors.[6][9][11]

NonGenomic_Estrogen_Signaling Non-Genomic Estrogen Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2 Estrogen (E2) mER Membrane ER (mER) or GPER E2->mER Binds Kinase Protein Kinase Cascades (e.g., MAPK, PI3K) mER->Kinase Activates Response Rapid Cellular Responses Kinase->Response TF Downstream Transcription Factors Kinase->TF

Figure 3: Simplified Non-Genomic Estrogen Signaling Pathway.

Experimental Protocols for Characterization

The elucidation of the structure and properties of the this compound nucleus and its derivatives relies on a combination of sophisticated analytical techniques.[12][13]

General Workflow for Steroid Characterization

A typical experimental approach involves isolation and purification followed by structural analysis using multiple spectroscopic methods.

Steroid_Characterization_Workflow General Workflow for Steroid Characterization Start Biological or Synthetic Sample Extract Extraction & Purification (e.g., Chromatography) Start->Extract Analysis Structural Analysis Extract->Analysis MS Mass Spectrometry (MS) (Molecular Weight, Formula) Analysis->MS IR IR Spectroscopy (Functional Groups) Analysis->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, Stereochemistry) Analysis->NMR Xray X-ray Crystallography (3D Atomic Structure) Analysis->Xray End Structure Elucidation MS->End IR->End NMR->End Xray->End

Figure 4: Experimental Workflow for Steroid Analysis.
X-ray Crystallography

Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electron clouds.[14] It is the definitive method for establishing the absolute stereochemistry and detailed molecular geometry, including bond lengths and angles.[12][14][15]

Detailed Methodology:

  • Crystallization: The purified steroid derivative is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

  • Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. A detector (like a CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[14]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Initial phases are calculated (using direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing chemists to determine the connectivity of atoms and infer stereochemical relationships.[13][15][16]

Detailed Methodology:

  • Sample Preparation: A small amount (typically 1-10 mg) of the purified steroid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A reference standard, tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition (¹H NMR): The sample is placed in a strong magnetic field. A standard single-pulse experiment is used, applying a radiofrequency pulse to excite the ¹H nuclei. The resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[17]

  • Data Acquisition (¹³C NMR): A proton-decoupled experiment is performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are required.[17]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.[17] Analysis of chemical shifts, integration (for ¹H), and coupling patterns provides the structural information.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions.[13] It provides the exact molecular weight of the compound and can offer structural clues based on its fragmentation patterns.[12][13] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for analyzing complex mixtures.[12][18][19]

Detailed Methodology:

  • Sample Introduction and Separation (LC-MS/GC-MS): The sample is first injected into a liquid or gas chromatograph to separate the components of the mixture.

  • Ionization: As the analyte elutes from the chromatography column, it enters the mass spectrometer's ion source. Common ionization techniques for steroids include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[13][16] Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can identify groups like hydroxyl (-OH), carbonyl (C=O), and C-H bonds.

Detailed Methodology:

  • Sample Preparation: The sample can be analyzed neat as a liquid or solid. For solids, Attenuated Total Reflectance (ATR) is a common, simple method. The solid is pressed against a crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background scan of the empty instrument is recorded to subtract signals from atmospheric CO₂ and water vapor.[17]

  • Data Acquisition: An IR beam is passed through or reflected off the sample. The detector measures the amount of light that is transmitted or reflected as a function of frequency (wavenumber, cm⁻¹). Multiple scans are averaged to improve data quality.[17]

  • Data Processing and Interpretation: The final spectrum is plotted as percent transmittance or absorbance versus wavenumber. Specific absorption bands are then correlated with the presence of particular functional groups.

References

Anticancer Activity of Novel Estrane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of recent exploratory studies reveals the significant therapeutic potential of novel estrane-based compounds, particularly in the fields of oncology and neuroprotection. These synthetic derivatives, built upon the foundational four-ring structure of this compound, are being engineered to modulate specific cellular pathways while minimizing off-target effects. Researchers are actively pursuing modifications at various positions of the steroid nucleus to enhance efficacy and selectivity, leading to promising candidates with potent anti-proliferative and neuroprotective activities.

This technical guide synthesizes the latest findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to support ongoing research and development in this area.

A primary focus of recent research has been the development of this compound-based compounds with potent cytotoxic effects against various cancer cell lines. By modifying the this compound skeleton, particularly through the fusion of heterocyclic rings, scientists have created derivatives that exhibit significant anti-proliferative activity, in some cases surpassing the efficacy of conventional chemotherapeutic agents like doxorubicin.[1]

These compounds have demonstrated effectiveness against hormone-dependent cancers, such as breast (MCF-7) and prostate (PC3) cancer, as well as other malignancies like liver cancer (HepG2).[1] The mechanism of action for many of these novel agents involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those mediated by EGFR and VEGFR-2.[2]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-proliferative effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the cytotoxic and tumor-inhibiting activities of representative novel this compound derivatives.

Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives Against Human Cancer Cell Lines

Compound Cell Line Assay IC50 (µM) Reference
10a MCF-7 (Breast) MTT < Doxorubicin [1]
10b PC3 (Prostate) MTT < Doxorubicin [1]
2c HepG2 (Liver) MTT < Doxorubicin [1]
14 MCF-7 (Breast) MTT < Doxorubicin [1]
5a MCF-7 (Breast) Not Specified 18.38 ± 0.13 [2]
7b MCF-7 (Breast) Not Specified 46.17 ± 0.93 [2]
17 MCF-7 (Breast) SRB 2.5 [3]
Doxorubicin (Ref.) MCF-7 (Breast) SRB 4.5 [3]
21a Various Not Specified > Abiraterone & 2-methoxyestradiol (B1684026) [4]
21c Sk-Ov-3 (Ovarian) Not Specified Induces Apoptosis [4][5]

| 12 | Gynecological | MTT | < 3.5 |[6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Doxorubicin, Abiraterone, and 2-methoxyestradiol are reference chemotherapy drugs.

Table 2: In Vivo Antitumor Activity of this compound Derivatives

Compound Model Dosage Tumor Growth Inhibition Reference
5a Breast Cancer Mouse Xenograft Not Specified 91.1% (after 10 days) [2]

| 17d | Human Cervical Cancer Zebrafish Xenograft | Not Specified | Significant Inhibition |[4][5] |

Neuroprotective Effects of this compound-Based Compounds

Beyond oncology, this compound derivatives are being investigated for their neuroprotective properties. Estrogens are known to play a crucial role in neuronal health, and synthetic analogs are being developed to harness these benefits for treating conditions like traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[7][8][9]

Studies have shown that certain this compound compounds can protect neurons from damage by activating protective signaling pathways, reducing apoptosis, and exhibiting antioxidant effects.[8][9][10] Notably, some non-feminizing this compound analogs have demonstrated potent neuroprotection independent of estrogen receptor (ER) binding, suggesting a mechanism based on direct antioxidant activity, which could be advantageous for chronic therapeutic use.[10]

Data Presentation: Neuroprotective Activity

The neuroprotective efficacy of this compound compounds is evaluated through various in vitro and in vivo models that measure neuronal survival and the activation of protective biochemical pathways.

Table 3: Neuroprotective Activity of this compound Derivatives

Compound Model Effect Mechanism Reference
Estrone (B1671321) Rat TBI Model Decreased cell death, decreased β-amyloid ↑ p-ERK1/2, ↑ p-CREB, ↑ BDNF [9]
ZYC-26 In Vitro (HT-22 cells) Protection from glutamate (B1630785) toxicity Antioxidant, ER-independent [10]
ZYC-26 In Vivo (MCAO) Prevention of brain damage Antioxidant, ER-independent [10]

| Estriol | Phase 2 Clinical Trial (MS) | Decreased MS relapse | Anti-inflammatory, Neuroprotective |[7] |

TBI: Traumatic Brain Injury; MCAO: Middle Cerebral Artery Occlusion; MS: Multiple Sclerosis; p-ERK1/2: Phosphorylated Extracellular signal-Regulated Kinase; p-CREB: Phosphorylated cAMP-Responsive Element-Binding protein; BDNF: Brain-Derived Neurotrophic Factor.

Signaling Pathways

The biological effects of many this compound-based compounds are mediated through the estrogen receptor (ER) signaling pathway. This pathway is complex, involving both genomic and non-genomic actions.[11] In the classical genomic pathway, the estrogen-ER complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[12][13] Non-genomic pathways are initiated at the cell membrane and involve the rapid activation of kinase cascades like PI3K/AKT and MAPK/ERK.[14][15] Understanding these pathways is critical for designing compounds with specific biological activities.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) mER Membrane ER (mER/GPER) E2->mER Non-Genomic nER Nuclear ER E2->nER Genomic PI3K PI3K mER->PI3K SRC SRC mER->SRC GF_Receptor Growth Factor Receptor (e.g., EGFR) MAPK MAPK/ERK Pathway GF_Receptor->MAPK Ligand- Independent AKT AKT PI3K->AKT AKT->nER Phosphorylation SRC->MAPK MAPK->nER Phosphorylation ERE Estrogen Response Element (ERE) nER->ERE Direct Binding TF Other Transcription Factors (e.g., AP-1) nER->TF Tethering Gene_Transcription Target Gene Transcription ERE->Gene_Transcription TF->Gene_Transcription

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.

Experimental Protocols

The evaluation of novel this compound-based compounds relies on a suite of standardized and specialized experimental protocols. The following provides a detailed methodology for key assays cited in the literature.

Protocol 1: In Vitro Cytotoxicity using MTT Assay[1]
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3, HepG2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 180 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.

Protocol 2: In Vivo Anti-Breast Cancer Mouse Xenograft Model[2]
  • Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., via intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Protocol 3: Western Blot Analysis for Neuroprotective Pathways[9]
  • Protein Extraction: Homogenize cortical tissue samples from control and treated animals (e.g., from a TBI model) in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Lowry assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 100 µg) onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 3% bovine serum albumin) for 3 hours. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, phospho-CREB, BDNF, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize the target protein levels to the loading control.

Experimental Workflow

The discovery and development pipeline for novel this compound-based compounds follows a logical progression from initial design and synthesis to preclinical in vivo evaluation. This workflow ensures a systematic assessment of a compound's therapeutic potential.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_lead Outcome A Compound Design & Computational Modeling B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Receptor Binding Assays (ERα, ERβ) C->D E Anticancer Cytotoxicity (MTT, SRB Assays) D->E F Neuroprotection Assays (e.g., Oxidative Stress Models) D->F G Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) E->G F->G H Pharmacokinetic Studies (ADME) G->H Promising Candidates I Efficacy Models (e.g., Tumor Xenografts, Stroke Models) H->I J Toxicity & Safety Assessment I->J K Lead Compound Identification J->K

References

The Estrane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The estrane scaffold, a fundamental tetracyclic C18 steroid structure, has emerged as a privileged core in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique three-dimensional architecture and amenability to chemical modification have allowed for the development of compounds that modulate a variety of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the pivotal role of the this compound scaffold in drug discovery, with a focus on its applications in oncology, neuroprotection, and anti-inflammatory therapies. We delve into the critical structure-activity relationships, detail key experimental protocols for synthesis and evaluation, and present quantitative pharmacological data to inform future drug design and development endeavors.

The this compound Scaffold: A Versatile Pharmacophore

The this compound nucleus, composed of three six-membered rings and one five-membered ring, provides a rigid and well-defined framework that can be strategically functionalized to interact with specific biological targets. The inherent stereochemistry of the scaffold allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein pockets.

Applications in Oncology: Targeting Hormone-Dependent Cancers

The this compound scaffold is most prominently recognized for its role in the development of drugs targeting hormone-dependent cancers, particularly breast cancer. By mimicking the endogenous estrogen, 17β-estradiol, synthetic this compound derivatives can modulate the activity of estrogen receptors (ERα and ERβ), which are key drivers of tumor proliferation in a significant portion of breast cancers.

Quantitative Anticancer Activity of this compound Derivatives

The antiproliferative activity of various this compound derivatives has been extensively evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the IC50 values for representative this compound-based anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative 3 KLE (endometrial)32.6[1]
This compound Derivative 4_2Cl Ishikawa (endometrial)17.9[1]
This compound Derivative 4_2Cl COV362 (ovarian)3.6[1]
Fulvestrant MCF-7 (breast)-
2-Methoxyestradiol (B1684026) MDA-MB-231 (breast)-
Compound 16 (pyridin-2-yl this compound) MCF-7 (breast)4.63[2]
Compound 8 (pyridin-2-yl this compound) MCF-7 (breast)15.88[2]
Compound 12 (pyridin-2-yl this compound) MCF-7 (breast)17.68[2]
Compound 9 (pyridin-2-yl this compound) MDA-MB-231 (breast)0.96[2]
Compound 13 (pyridin-2-yl this compound) MDA-MB-231 (breast)3.08[2]
Compound 5 (pyridin-2-yl this compound) MDA-MB-231 (breast)8.23[2]
Compound 8 (pyridin-2-yl this compound) MDA-MB-231 (breast)11.52[2]
Compound 6 (pyridin-2-yl this compound) MDA-MB-231 (breast)13.51[2]
Compound 11 (pyridin-2-yl this compound) MDA-MB-231 (breast)19.15[2]
Compound 17 (pyridin-2-yl this compound) MDA-MB-231 (breast)26.29[2]
Compound 8 (pyridin-2-yl this compound) PC-3 (prostate)4.69[2]
Compound 5 (pyridin-2-yl this compound) PC-3 (prostate)4.73[2]
Compound 4 (pyridin-2-yl this compound) PC-3 (prostate)4.84[2]
Compound 6 (pyridin-2-yl this compound) PC-3 (prostate)8.44[2]
Compound 11 (pyridin-2-yl this compound) PC-3 (prostate)11.09[2]
Compound 15 (pyridin-2-yl this compound) HeLa (cervical)8.71[2]
Compound 16 (pyridin-2-yl this compound) HeLa (cervical)10.32[2]
Compound 5 (pyridin-2-yl this compound) HeLa (cervical)10.71[2]
Compound 10 (pyridin-2-yl this compound) HeLa (cervical)15.64[2]
Compound 13 (pyridin-2-yl this compound) HeLa (cervical)15.99[2]
Compound 6 (pyridin-2-yl this compound) HeLa (cervical)27.41[2]
Estrogen Receptor Binding Affinity

The therapeutic efficacy of many this compound derivatives is directly related to their binding affinity for estrogen receptors. The relative binding affinity (RBA) is determined through competitive binding assays, where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.

CompoundERα RBA (%)ERβ RBA (%)Reference
17β-Estradiol 100100[3]
Tamoxifen 0.1440.073[3]
Raloxifene 1382507[3]
ICI 182,780 (Fulvestrant) 17.730.124[3]
MPP 0.3050.498[3]
PHTPP 0.0030.001[3]
G-1 0.0070.003[3]
PPT 4205223016[3]
Genistein --[3]
Daidzein --[3]
Kaempferol --[3]
DPN --[3]

Neuroprotective Properties of this compound Derivatives

Beyond their anticancer effects, this compound-based compounds have demonstrated significant neuroprotective potential. Estrogens are known to exert protective effects in the central nervous system, and synthetic derivatives are being explored for the treatment of neurodegenerative diseases and ischemic brain injury.[4][5][6]

Quantitative Neuroprotective Activity

The neuroprotective efficacy of this compound analogs is often assessed by their ability to protect neuronal cells from various insults, such as glutamate-induced excitotoxicity or oxidative stress. The half-maximal effective concentration (EC50) quantifies the concentration at which a compound elicits half of its maximal protective effect.

CompoundAssayEC50 (µM)Reference
ZYC-3 Glutamate-induced toxicity in HT-22 cells10-fold more potent than 17β-Estradiol[7]
ZYC-26 Glutamate or iodoacetic acid (IAA) toxicity in HT-22 cellsMore potent than estrone[1]

Anti-Inflammatory Role of the this compound Scaffold

The immunomodulatory properties of estrogens are complex, with evidence supporting both pro- and anti-inflammatory roles depending on the context.[8] This has spurred interest in developing this compound-based selective estrogen receptor modulators (SERMs) that can harness the anti-inflammatory effects while minimizing unwanted side effects.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be evaluated by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells like macrophages.

CompoundCell LineAssayIC50 (µM)Reference
ent-Estrane 24 A549TNF-α release35 (nM)[8]
ent-Estrane 33 A549TNF-α release-[8]
ent-Estrane 39 A549TNF-α release-[8]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in medicinal chemistry research. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Methoxyestradiol:

A practical synthesis of 2-methoxyestradiol (2-ME2) can be achieved in seven steps with a key regioselective introduction of an acetyl group at the C-2 position of estradiol.[9] This is accomplished through a zirconium tetrachloride-mediated Fries rearrangement of estradiol diacetate, leading to an overall yield of approximately 49%.[9]

Synthesis of Fulvestrant:

The synthesis of Fulvestrant is a multi-stage process that results in a mixture of two diastereoisomers.[10] A common route involves a four-step synthesis from 6-dehydronandrolone (B1316645) acetate, with a key step being a catalyst-controlled, room-temperature, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from 9-bromonon-1-ene, yielding the final product in approximately 35% overall yield.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13] The absorbance is directly proportional to the number of viable cells.

Estrogen Receptor Binding: Competitive Binding Assay

This assay determines the binding affinity of a compound to the estrogen receptor.

  • Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.[9]

  • Assay Setup: In assay tubes, combine the uterine cytosol, a constant concentration of radiolabeled estradiol (e.g., [³H]-E2), and increasing concentrations of the unlabeled test compound.[9]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, from which the relative binding affinity (RBA) can be calculated.[9]

In Vitro Neuroprotective Activity Assay

This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against an induced insult.

  • Cell Culture: Culture neuronal cells (e.g., HT-22 hippocampal neurons) in a suitable format (e.g., 96-well plate).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or β-amyloid).[14]

  • Compound Treatment: Co-treat the cells with various concentrations of the this compound derivative.

  • Assessment of Cell Viability: After an appropriate incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[14]

  • Data Analysis: Determine the concentration-dependent protective effect of the compound and calculate the EC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[10]

  • Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound.[10]

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[10]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated and untreated stimulated cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic effects and side effects.

Estrogen Receptor Signaling Pathway

This compound-based compounds that target estrogen receptors can modulate both genomic and non-genomic signaling pathways.

EstrogenSignaling cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds MembraneER Membrane ER Estrogen->MembraneER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates CellProliferation Cell Proliferation, Survival, etc. Transcription->CellProliferation Leads to GProtein G-Protein MembraneER->GProtein Activates PI3K PI3K MembraneER->PI3K Activates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) MembraneER->MAPK Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Activate Akt Akt PI3K->Akt Activates Akt->Downstream Activate MAPK->Downstream Activate Downstream->CellProliferation

Caption: General Estrogen Receptor Signaling Pathways.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening this compound derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, mechanism of action, and receptor binding.

AnticancerScreeningWorkflow Start Synthesized This compound Derivatives PrimaryScreen Primary Screening: MTT/SRB Assay (Multiple Cancer Cell Lines) Start->PrimaryScreen HitSelection Hit Selection (Potent & Selective Compounds) PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: - Dose-Response Curves (IC50) - Apoptosis Assays (e.g., Annexin V) - Cell Cycle Analysis HitSelection->SecondaryScreen MechanismStudy Mechanism of Action Studies: - ER Competitive Binding Assay - Western Blot (Signaling Proteins) - Enzyme Inhibition Assays SecondaryScreen->MechanismStudy LeadCompound Lead Compound Identification MechanismStudy->LeadCompound

Caption: Workflow for Anticancer Screening of this compound Derivatives.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its structural rigidity and synthetic tractability have enabled medicinal chemists to develop a wide range of compounds with potent and selective activities against various diseases. The extensive research into this compound-based anticancer agents has yielded life-saving drugs, and the growing understanding of their neuroprotective and anti-inflammatory properties opens up exciting new avenues for therapeutic intervention. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the this compound scaffold in the quest for new and improved medicines.

References

Investigating the Structure-Activity Relationships of Estrane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The estrane skeleton, the foundational structure of estrogens, has long been a focal point in medicinal chemistry. While endogenous estrogens like estradiol (B170435) are crucial for normal physiological processes, their signaling pathways are often hijacked in hormone-dependent cancers, most notably in a majority of breast cancers.[1][2] This has driven the development of synthetic this compound derivatives designed to modulate estrogen receptor (ER) activity or to possess cytotoxic properties independent of hormonal action. Directed chemical modifications of the this compound core can lead to a reduction or complete loss of estrogenic activity, paving the way for potent anticancer agents without hormonal side effects.[3]

Structure-activity relationship (SAR) studies are paramount in this field, providing a systematic understanding of how specific chemical modifications to the this compound scaffold influence biological activity. By correlating structural features with pharmacological outcomes, researchers can rationally design more potent, selective, and safer therapeutic agents. This guide delves into the core principles of this compound SAR, focusing on key structural modifications that impact anticancer activity, details the experimental protocols used for their evaluation, and presents the quantitative data that underpins our current understanding.

The Estrogen Receptor and Signaling Pathways

The biological effects of most this compound derivatives are mediated through estrogen receptors, primarily ERα and ERβ. These receptors function as ligand-activated transcription factors.[1] In hormone-dependent breast cancers, which account for approximately 70% of cases, estrogen signaling via ERα is a primary driver of tumor cell growth and progression.[4][5] Consequently, ERα is a pivotal therapeutic target.[4]

Estrogen signaling can be broadly categorized into two pathways:

  • Genomic Pathway: The classical pathway involves estrogen binding to nuclear ERs. This complex then dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, regulating their transcription. This process influences cell proliferation, differentiation, and survival.[6]

  • Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen binding to membrane-associated ERs (mbER) or the G protein-coupled estrogen receptor (GPER).[4] This activation triggers downstream kinase pathways, including the MAPK (Ras-Raf-MEK-MAPK) and PI3K/AKT/mTOR pathways, which are also critical for cellular growth and survival and are often hyperactivated in cancer.[6]

// Non-Genomic Pathway Estrogen -> mbER [label="Binds"]; mbER -> Src [label="Activates"]; Src -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Transcription [label="Promotes\nCell Growth &\nSurvival", style=dashed];

mbER -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> MAPK; MAPK -> Transcription [label="Promotes\nCell Proliferation", style=dashed];

// Genomic Pathway Estrogen -> nER [lhead=cluster_cytoplasm, label="Diffuses & Binds"]; nER -> nER_dimer [label="Dimerization"]; nER_dimer -> ERE [lhead=cluster_nucleus, label="Translocates &\nBinds"]; ERE -> Transcription [label="Regulates"];

// Pathway Labels label_nongenomic [label="Non-Genomic Pathway", shape=plaintext, fontcolor="#4285F4"]; label_genomic [label="Genomic Pathway", shape=plaintext, fontcolor="#EA4335"]; edge [style=invis, arrowhead=none]; mbER -> label_nongenomic [minlen=2]; nER -> label_genomic [minlen=2]; } end_dot Caption: Overview of Estrogen Receptor Signaling Pathways.

Structure-Activity Relationships of this compound Derivatives

Modifications at various positions of the this compound nucleus profoundly influence the biological activity, transforming the molecule from an estrogen agonist to an antagonist or a potent cytotoxic agent.

A-Ring Modifications (Positions C2, C3, C4)

The phenolic A-ring is a critical site for modification.

  • C2 Position: Introduction of substituents at the C2 position can significantly enhance antiproliferative activity. 2-substituted estradiol-3-O-sulfamates, for instance, display potent activity against a wide range of tumor cells.[7][8] Specifically, 2-methoxy and 2-ethyl substitutions on estradiol bis-sulfamates result in compounds with potent antiproliferative effects, with mean graph midpoint values in the nanomolar range in the NCI 60-cell-line panel.[8] The synthesis of these derivatives can be achieved using directed ortho-lithiation.[7]

  • C3 Position: Modifications at the C3 hydroxyl group are common. Ether linkages, such as adding a m-carbamoylphenyloxy group, have been explored to create inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estradiol synthesis.[9][10] However, in some cases, these modifications can reduce inhibitory activity compared to the parent compound.[9][10] Attaching N-benzyltriazolylmethoxy moieties to C3 has been shown to produce compounds more potent than their 3-hydroxy counterparts.[11]

  • C4 Position: Halogenation at the C4 position, particularly creating a 4-bromo derivative of 3-N-benzyltriazolylmethyl-13α-estrone, can result in substantial and selective cell growth-inhibitory activity, with IC50 values in the submicromolar range against specific cell lines like A2780.[3]

C-Ring Modifications (Position C13)

The stereochemistry of the angular methyl group at C13 is crucial. Inversion of the natural β-configuration to the α-configuration (13α-estrone) leads to a conformational change that prevents effective binding to nuclear estrogen receptors, thereby eliminating estrogenic activity.[3][12] This makes the 13α-estrane core an excellent scaffold for developing anticancer agents that are devoid of hormonal side effects.[3][11]

D-Ring Modifications (Positions C16, C17)

The D-ring is a hotspot for modifications aimed at enhancing anticancer potency.

  • C16 Position: The introduction of arylidine groups at C16, which can then be used to form pyrazoline rings, has yielded potent cytotoxic agents against breast cancer cells (MCF-7).[13]

  • C17 Position: This is one of the most extensively studied positions.

    • Sulfamoylation: Adding a sulfamate (B1201201) group at C17 (and C3) to create bis-sulfamates (E2bisMATEs) produces potent, multitargeted antitumor agents that inhibit steroid sulfatase (STS) and exhibit strong antiproliferative activity.[8][14]

    • Acyl and Linker Modifications: Studies on C17-substituted estratriene-3-O-sulfamates confirm that a hydrogen-bond acceptor is essential for high activity. 17β-acyl substitution, in particular, has yielded some of the most potent compounds identified in certain non-sulfamoylated series.[15]

    • Alkynyl Groups: The addition of an alkynylamide side chain at the 17α position can induce antiestrogenic activity without inherent estrogenicity.[16]

    • Alkyl/Benzyl (B1604629) Groups: Introducing a hydrophobic substituent like an alkyl or a substituted benzyl group at the 17α position leads to powerful inhibition of steroid sulfatase.[17]

Quantitative SAR Data

The antiproliferative activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound ClassModificationCancer Cell LineIC50 (µM)Reference
13α-Estrone Derivatives 3-(N-benzyltriazolylmethoxy)A2780 (Ovarian)Submicromolar[11]
3-(N-benzyltriazolylmethoxy)-4-bromoA2780 (Ovarian)Submicromolar[3]
D-Secoestrone Dimers Heterodimer 12 A2780 (Ovarian)0.83[12]
Heterodimer 12 MCF-7 (Breast)1.12[12]
Heterodimer 12 T47D (Breast)0.65[12]
Heterodimer 12 MDA-MB-231 (Breast)1.45[12]
Pyrazolinyl-Estrone Compound 4f (Thienyl Derivative)MCF-7 (Breast)1.12[13]
3-Substituted Estrone (B1671321) Compound 5 (m-carbamoylphenyl ether)T-47D (Breast)0.31[9][10]
Hybrid this compound Compound 10a MCF-7 (Breast)0.009[18]
Compound 10b MCF-7 (Breast)0.012[18]

Note: The table presents a selection of data from the cited literature to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of this compound derivatives involves a combination of chemical synthesis, in vitro cellular assays, and in vivo animal models.

Chemical Synthesis

The synthesis of novel this compound derivatives is a multistep process often starting from commercially available estrone or estradiol. Key reactions include:

  • Microwave-Assisted Synthesis: Used for reactions like the synthesis of diaryl ethers to create 3-substituted derivatives.[9][10]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is frequently used to link different steroidal moieties or to attach side chains, such as N-benzyltriazoles.[11]

  • Functional Group Interconversion: Standard organic chemistry techniques are used to introduce substituents like acetyl groups (Friedel-Crafts acetylation), halogens, and phosphonates, or to modify existing functional groups (e.g., reduction of ketones, protection/deprotection of hydroxyls).[3][19]

In Vitro Cytotoxicity Assays

These assays are fundamental for the initial screening of compounds to determine their antiproliferative effects.[20][21]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[22]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A2780) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[22]

  • Compound Treatment: The this compound derivatives, dissolved in a solvent like DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).[9] The plates are typically incubated for 48-72 hours.[12][22]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few more hours. Live cells with active mitochondrial succinate (B1194679) dehydrogenase enzymes will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[21]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control wells, and IC50 values are determined from dose-response curves.[21]

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells adhere 2. Incubate Overnight (Allow cells to adhere) seed_cells->adhere treat 3. Treat with this compound Derivatives (Varying Conc.) adhere->treat incubate_drug 4. Incubate for 48-72h treat->incubate_drug add_mtt 5. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (Plate Reader) solubilize->read_absorbance analyze 9. Calculate Cell Viability & Determine IC50 read_absorbance->analyze end End analyze->end

In Vivo Animal Models

Promising compounds identified from in vitro screening are often advanced to in vivo testing to evaluate their efficacy and safety in a living organism. Xenograft models in immunocompromised mice are the most common approach.[23]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically (into the relevant organ, e.g., mammary fat pad for breast cancer) in mice.[24][25]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. PDX models are considered more clinically relevant as they better maintain the characteristics of the original tumor.[25][26][[“]]

Protocol for a PDX Breast Cancer Model

  • Tumor Acquisition: A fresh tumor sample is obtained from a patient's surgery with informed consent.

  • Implantation: The tumor tissue is fragmented and surgically implanted into the mammary fat pad of highly immunocompromised female mice (e.g., NSG mice).

  • Tumor Growth: The tumors are allowed to grow. Tumor volume is monitored regularly using calipers.

  • Passaging: Once the tumor reaches a certain size, it is excised and passaged into new cohorts of mice for expansion.

  • Drug Efficacy Study: Once tumors are established in a cohort, the mice are randomized into treatment and control groups. The test compound (this compound derivative) is administered (e.g., orally, intraperitoneally), and tumor growth is compared to the vehicle-treated control group.[13]

PDX_Model_Workflow cluster_treatment Efficacy Study patient Patient Tumor (Surgical Resection) implant 1. Implant Tumor Fragments into Immunocompromised Mice patient->implant growth 2. Monitor Tumor Growth (F1 Generation) implant->growth passage 3. Excise & Passage Tumor into New Mice Cohorts growth->passage expand 4. Expand PDX Model passage->expand randomize 5. Randomize Mice with Established Tumors expand->randomize treat_group Treatment Group (this compound Derivative) randomize->treat_group control_group Control Group (Vehicle) randomize->control_group analysis 6. Compare Tumor Volume & Assess Efficacy treat_group->analysis control_group->analysis

Conclusion

The this compound scaffold remains a remarkably versatile template for the design of novel anticancer agents. SAR studies have illuminated several key principles for enhancing potency and mitigating unwanted estrogenic effects. Modifications on the A-ring (C2, C4), inversion of stereochemistry at C13, and diverse substitutions at C17 are all viable strategies for generating potent antiproliferative compounds. The development of multitargeted agents, such as the estradiol bis-sulfamates that inhibit STS and cell proliferation, represents a particularly promising direction.[8] Future research will likely focus on further refining these structures to improve their pharmacological profiles, exploring novel mechanisms of action, and leveraging advanced drug delivery systems to enhance their therapeutic index. The continued integration of chemical synthesis, robust in vitro screening, and clinically relevant in vivo models will be essential for translating these promising derivatives into next-generation cancer therapies.

References

A Technical Guide to the Biological Role and Significance of the Core Estrane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The estrane scaffold, a 18-carbon tetracyclic steroid structure, is the foundation for estrogens, a class of hormones critical to a vast array of physiological processes. Primarily synthesized from cholesterol, estrogens, with 17β-estradiol being the most potent, exert their effects through complex signaling networks initiated by binding to estrogen receptors (ERα and ERβ). These receptors function as ligand-activated transcription factors, modulating gene expression through both direct DNA binding at estrogen response elements (genomic pathway) and rapid, non-transcriptional signaling cascades (non-genomic pathway). The physiological reach of this compound-based hormones is extensive, encompassing reproductive health, bone metabolism, cardiovascular function, and neuroprotection.[1][2][3] Consequently, dysregulation of estrogen signaling is a key factor in the pathophysiology of numerous diseases, including hormone-receptor-positive breast cancer, osteoporosis, and endometriosis. This understanding has propelled the development of therapeutics that target the estrogen pathway, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which are cornerstones in oncology and women's health.[4][5] This guide provides a detailed examination of the this compound core's biological significance, from biosynthesis and molecular mechanisms of action to its role in health and disease, therapeutic intervention, and the experimental protocols used for its study.

Introduction to the this compound Structure

The core this compound structure is a saturated tetracyclic hydrocarbon with a steroidal skeleton. It consists of 18 carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). The defining characteristic of estrogens, the primary class of hormones built upon this scaffold, is an aromatized A ring. This aromatization is the final and critical step in their biosynthesis. The most biologically potent endogenous estrogen is 17β-estradiol (E2), followed by estrone (B1671321) (E1) and estriol (B74026) (E3).[6] The specific stereochemistry and substitutions on this rigid this compound framework dictate the binding affinity and functional activity at the estrogen receptors, forming the basis for their diverse biological effects.

Biosynthesis of Endogenous Estrogens

The synthesis of estrogens is a multi-step enzymatic process that begins with cholesterol.[7][8][9] In premenopausal women, the ovaries are the primary site of production, while in postmenopausal women and men, peripheral tissues like adipose tissue, muscle, and skin become the main sources.[5][6][10]

The pathway proceeds as follows:

  • Cholesterol to Pregnenolone (B344588): Cholesterol is converted to pregnenolone by the P450 side-chain cleavage enzyme (P450scc).[6]

  • Pregnenolone to Androgens: Pregnenolone is then converted through a series of enzymatic reactions to androgens, primarily androstenedione (B190577) and testosterone (B1683101).[6][11]

  • Aromatization to Estrogens: The final, rate-limiting step is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1).[12][13] Aromatase converts androstenedione to estrone (E1) and testosterone to estradiol (B170435) (E2).[12][13] This irreversible reaction involves three successive hydroxylations of the androgen A-ring, leading to its aromatization.[12]

This final step is a critical control point and a major target for therapeutic intervention in estrogen-dependent diseases.[5]

Estrogen_Biosynthesis substance substance enzyme enzyme cholesterol Cholesterol p450scc P450scc cholesterol->p450scc pregnenolone Pregnenolone multi_enzymes Multiple Enzymatic Steps pregnenolone->multi_enzymes progesterone Progesterone androstenedione Androstenedione aromatase1 Aromatase (CYP19A1) androstenedione->aromatase1 hsd17b 17β-HSD androstenedione->hsd17b testosterone Testosterone aromatase2 Aromatase (CYP19A1) testosterone->aromatase2 estrone Estrone (E1) estradiol Estradiol (E2) p450scc->pregnenolone multi_enzymes->androstenedione aromatase1->estrone aromatase2->estradiol hsd17b->testosterone

Caption: Simplified estrogen biosynthesis pathway.[7][8][11]

Mechanism of Action: Estrogen Receptors and Signaling

Estrogens exert their effects by binding to two primary types of estrogen receptors: ERα and ERβ, which are members of the nuclear receptor superfamily.[1] These receptors are encoded by two different genes (ESR1 and ESR2, respectively) and have distinct tissue distributions and transcriptional activities. Estrogen signaling is broadly categorized into genomic and non-genomic pathways.[14][15]

Genomic Signaling Pathway

The classical, or genomic, pathway involves the modulation of gene expression and is responsible for the long-term effects of estrogens.[16]

  • Ligand Binding: Estradiol, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus.[14][16]

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins. The activated receptors then form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[16]

  • DNA Binding: The receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[16][17][18]

  • Transcriptional Regulation: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the transcriptional machinery, leading to the up- or down-regulation of gene expression.[1][19]

ERs can also regulate genes that lack a classic ERE by "tethering" to other DNA-bound transcription factors, such as AP-1, Sp1, and NF-κB, thereby indirectly influencing gene transcription.[18][20][21]

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto Estradiol (E2) ER_cyto ERα/β E2_cyto->ER_cyto Binding ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization & Nuclear Translocation ERE ERE ER_dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Classical genomic estrogen signaling pathway.[14][16][22]
Non-Genomic Signaling Pathway

Non-genomic actions of estrogen are characterized by rapid cellular responses that do not require gene transcription.[14][15] These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[15][16]

  • Membrane ERs (mERs): Binding of estrogen to mERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[16][20]

  • G-protein Coupled Estrogen Receptor (GPER): GPER, located in the endoplasmic reticulum and plasma membrane, also mediates rapid estrogen signaling, leading to calcium mobilization and activation of various protein kinases.[14][22]

These rapid pathways can influence cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway by phosphorylating and activating transcription factors.[16][20]

Physiological Roles and Significance

The this compound-based estrogens are pleiotropic hormones with profound effects on numerous physiological systems.

SystemKey Physiological Roles of Estrogen
Reproductive (Female) Drives development of secondary sexual characteristics (breasts, hips).[2] Regulates the menstrual cycle, promotes ovulation, and prepares the uterine lining for implantation.[2][23] Maintains the health of the vagina, uterus, and mammary glands.[2]
Skeletal Crucial for bone health. Promotes the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells).[24] Maintains bone mineral density and protects against osteoporosis.[25][26][27]
Cardiovascular Exerts protective effects by improving cholesterol profiles, promoting vasodilation, and having anti-inflammatory effects on blood vessels.[3][28]
Central Nervous System Plays a significant neuroprotective role.[3] Influences mood, cognitive function, and libido. Modulates neurotransmitter systems like serotonin (B10506) and dopamine.[3]
Integumentary Maintains skin thickness, collagen content, and hydration.

Role in Disease Pathophysiology

Dysregulation of estrogen levels or receptor signaling is a key driver in several major diseases.

  • Breast Cancer: Approximately two-thirds of breast cancers are ER-positive, meaning their growth is fueled by estrogen.[4] Estrogen binds to ERα in tumor cells, stimulating proliferation and survival genes. This dependency is the rationale for anti-estrogen therapies.[27]

  • Osteoporosis: The sharp decline in estrogen levels after menopause is a primary cause of osteoporosis in women.[26][29] The lack of estrogen leads to increased bone resorption by osteoclasts, resulting in a loss of bone mass and an increased risk of fractures.[24][26]

  • Endometrial Cancer: Unopposed estrogenic stimulation of the endometrium (the lining of the uterus) can lead to hyperplasia and, eventually, cancer.

  • Endometriosis: This condition, where endometrial-like tissue grows outside the uterus, is an estrogen-dependent inflammatory disease.

Therapeutic Applications and Drug Development

The central role of the this compound structure in physiology and disease has made its pathway a fertile ground for drug development.

Aromatase Inhibitors (AIs)

AIs block the final step of estrogen synthesis by inhibiting the aromatase enzyme.[5][12][30] This leads to a profound reduction in circulating estrogen levels, making them highly effective in treating ER-positive breast cancer in postmenopausal women.[12][30]

  • Type I (Steroidal, Irreversible): e.g., Exemestane. These are androgen analogues that bind irreversibly to the enzyme.[5][10]

  • Type II (Non-steroidal, Reversible): e.g., Anastrozole, Letrozole (B1683767). These agents bind reversibly to the heme group of the enzyme's cytochrome P450 subunit.[5][10][31][32]

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that exhibit tissue-selective agonist or antagonist activity at estrogen receptors.[1] This dual activity allows them to block estrogen's effects in some tissues (like the breast) while mimicking its beneficial effects in others (like bone).[1][33]

  • Tamoxifen: Acts as an antagonist in the breast but an agonist in the bone and endometrium.[1][34] It is widely used for ER-positive breast cancer treatment.

  • Raloxifene: Acts as an antagonist in the breast and endometrium but an agonist in bone.[1][34] It is used to prevent and treat osteoporosis and to reduce the risk of invasive breast cancer.[24][33]

The tissue-specific action of SERMs is determined by the conformation they induce in the ER upon binding, which in turn affects the recruitment of tissue-specific co-activators and co-repressors.[1]

Quantitative Data Presentation

The following table summarizes key quantitative data for representative ligands of the estrogen receptor.

CompoundTypeReceptorBinding Affinity (IC50 / Ki, nM)Reference
17β-Estradiol (E2) Endogenous AgonistERα~0.05 - 0.1 (Kd)[35]
ERα2.82 (IC50), 0.65 (Ki)[36][37]
Estrone (E1) Endogenous AgonistERα~1-5[36]
Estriol (E3) Endogenous AgonistERα~1-10[36]
Tamoxifen SERMERα~2-10[36]
Letrozole Aromatase Inhibitor->98% inhibition of aromatase[32][38]
Anastrozole Aromatase Inhibitor-~97% inhibition of aromatase[38]

Note: Binding affinities can vary significantly depending on the assay conditions and specific receptor isoform.

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically ³H-estradiol.[35]

Methodology:

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uterine tissue.[35] Homogenize the tissue in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, Glycerol) and centrifuge to obtain the supernatant (cytosol). Determine the protein concentration of the cytosol.[35]

  • Assay Setup: In assay tubes, combine a fixed amount of the receptor preparation and a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).

  • Competition: Add varying concentrations of the unlabeled test compound (the competitor) to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[35]

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[35]

Binding_Assay_Workflow step step reagent reagent output output prep Prepare ER-containing Uterine Cytosol er ER Cytosol prep->er mix Incubate Reagents sep Separate Bound & Free Ligand (e.g., HAP Assay) mix->sep count Quantify Radioactivity (Scintillation Counting) sep->count analyze Calculate IC50 Value count->analyze er->mix radioligand [3H]-Estradiol (Fixed Conc.) radioligand->mix competitor Test Compound (Varying Conc.) competitor->mix

Caption: Workflow for an ER competitive binding assay.
Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[39][40]

Methodology:

  • Cell Line: Use a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing one or more EREs.[39][40] A common choice is the MCF-7 breast cancer cell line, which endogenously expresses ERα.[39]

  • Cell Culture and Plating: Culture the cells in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous steroids. Plate the cells in multi-well plates (e.g., 96- or 384-well).

  • Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound to see if it activates the receptor and drives reporter gene expression.

    • Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of 17β-estradiol and varying concentrations of the test compound to see if it can inhibit estradiol-induced reporter gene expression.

  • Incubation: Incubate the treated cells for a sufficient period to allow for transcription and translation of the reporter protein (e.g., 18-24 hours).

  • Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase). Measure the resulting signal (luminescence or fluorescence) using a plate reader.[39]

  • Data Analysis: Plot the reporter signal against the log concentration of the test compound.

    • In agonist mode, calculate the EC50 (concentration for 50% maximal activation).

    • In antagonist mode, calculate the IC50 (concentration for 50% inhibition of the estradiol response).

Conclusion

The 18-carbon this compound steroid core is a fundamental molecular scaffold in human biology. As the basis for estrogens, it is integral to the regulation of a vast spectrum of physiological processes, from reproduction and bone homeostasis to cardiovascular and neurological function. The elucidation of its biosynthesis, receptor-mediated signaling pathways, and role in diseases like breast cancer and osteoporosis has been a triumph of biomedical research. This knowledge has directly translated into the development of highly successful targeted therapies, including aromatase inhibitors and selective estrogen receptor modulators, that have revolutionized patient care. Continued research into the nuanced actions of this compound derivatives and their interactions with the complex machinery of the cell promises to yield new therapeutic strategies with improved efficacy and specificity for a range of human diseases.

References

Pharmacological Profiling of New Synthetic Estrane Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of new synthetic estrane analogues. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the estrogenic and anti-estrogenic potential of these compounds. This guide details key experimental protocols, presents comparative quantitative data, and illustrates the underlying molecular mechanisms through detailed signaling pathway diagrams.

Introduction to this compound Analogues and their Pharmacological Significance

This compound, the parent steroid of estrogens, serves as the foundational chemical scaffold for a wide array of synthetic analogues. These compounds are of significant interest in drug discovery due to their potential to modulate the activity of estrogen receptors (ERs), primarily ERα and ERβ. By interacting with these receptors, synthetic this compound analogues can elicit a range of physiological responses, making them valuable candidates for various therapeutic applications, including hormone replacement therapy, contraception, and the treatment of hormone-responsive cancers.

The pharmacological profile of a new synthetic this compound analogue is determined by its binding affinity for ER subtypes, its ability to activate or inhibit receptor function, and its tissue-specific effects. A thorough characterization of these properties is crucial for understanding the compound's potential therapeutic efficacy and safety profile.

Estrogen Receptor Signaling Pathways

Estrogens and their synthetic analogues exert their effects primarily through two major signaling pathways initiated by the estrogen receptor: the classical genomic pathway and the non-genomic pathway.

2.1. Classical Genomic Signaling Pathway

The genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Estrogen_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen This compound Analogue ER Estrogen Receptor (ER) Estrogen->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical Genomic Estrogen Receptor Signaling Pathway.

2.2. Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by a subpopulation of ERs located at the plasma membrane (mER). Activation of mERs can trigger various downstream signaling cascades, including the activation of protein kinases, which can in turn influence cellular function and cross-talk with the genomic pathway.

Estrogen_NonGenomic_Signaling Estrogen This compound Analogue mER Membrane ER (mER) Estrogen->mER Binds G_Protein G-Protein mER->G_Protein Activates MAPK MAPK Pathway mER->MAPK Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Rapid Cellular Response PKA->Cellular_Response MAPK->Cellular_Response

Caption: Non-Genomic Estrogen Receptor Signaling Pathway.

In Vitro Pharmacological Profiling

A battery of in vitro assays is employed to characterize the pharmacological profile of new synthetic this compound analogues. These assays provide quantitative data on receptor binding, functional activity, and effects on cell proliferation.

3.1. Estrogen Receptor Binding Affinity

The initial step in profiling a new compound is to determine its binding affinity for ERα and ERβ. This is typically assessed using a competitive radioligand binding assay.

Table 1: Comparative Estrogen Receptor Binding Affinities of Synthetic this compound Analogues

CompoundERα Ki (nM)ERβ Ki (nM)ERβ/ERα Selectivity RatioReference
17β-Estradiol~0.1-0.5~0.2-1.0~1-2[1]
Ethinylestradiol~0.1-0.4~0.3-1.2~1-3[2]
Mestranol~1-5~0.5-2.5~0.2-0.5[3]
Tamoxifen~1-5~2-10~2-5[1][4]
Raloxifene~0.2-1.0~1.0-5.0~5[1]
Bazedoxifene~0.3-1.0~1.5-5.0~5.6[1]
Lasofoxifene~0.2-0.5~0.4-1.0~2.1[1]

Note: Ki values are compiled from various sources and can vary based on experimental conditions.

3.2. In Vitro Functional Activity

The functional activity of a compound, i.e., its ability to act as an agonist, antagonist, or partial agonist/antagonist, is determined using reporter gene assays.

Table 2: Comparative In Vitro Potency of Synthetic this compound Analogues

CompoundERα EC50 (nM)ERβ EC50 (nM)Assay TypeReference
17β-Estradiol~0.01-0.1~0.02-0.2Luciferase Reporter[3]
Ethinylestradiol~0.005-0.05~0.01-0.1Luciferase Reporter[2]
Mestranol~1-10~0.5-5Luciferase Reporter[3]
Tamoxifen(Antagonist)(Antagonist)Luciferase Reporter[4]
Raloxifene(Antagonist)(Antagonist)Luciferase Reporter[1]
Elacestrant~0.6Not widely reportedCell-based[1]
Amcenestrant~0.2Not widely reportedCell-based[1]

Note: EC50 values represent the concentration required to achieve 50% of the maximum biological effect and can vary based on the cell line and reporter construct used.

3.3. Cell Proliferation Assays

The effect of synthetic this compound analogues on cell growth is a critical component of their pharmacological profile, particularly for compounds intended for cancer therapy. The E-SCREEN (Estrogen-SCREEN) assay, which utilizes the estrogen-responsive MCF-7 human breast cancer cell line, is a widely used method.[5][6][7]

Table 3: Proliferative Effects of Synthetic this compound Analogues in MCF-7 Cells

CompoundEffectEC50/IC50 (nM)Reference
17β-EstradiolAgonist~0.01-0.1[8]
EthinylestradiolAgonist~0.005-0.05[9]
TamoxifenAntagonist~10-100[4][8]
RaloxifeneAntagonist~1-10[1]
Fulvestrant (ICI 182,780)Antagonist~0.1-1[10]

Note: The proliferative effect can be cell-line specific and dependent on the presence of other growth factors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of data.

4.1. Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Binding_Assay_Workflow Start Start Preparation Prepare ER Source (e.g., rat uterine cytosol) Start->Preparation Incubation Incubate ER with [³H]-Estradiol and Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Protocol Steps:

  • Preparation of ER Source: Isolate cytosol containing estrogen receptors from the uteri of ovariectomized rats.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the ER preparation and [³H]-17β-estradiol with a range of concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or size-exclusion chromatography.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]

4.2. Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing ER and Luciferase Reporter Start->Cell_Culture Treatment Treat Cells with Test Compound Cell_Culture->Treatment Incubation Incubate to Allow Gene Expression Treatment->Incubation Lysis Lyse Cells to Release Luciferase Incubation->Lysis Measurement Measure Luminescence Lysis->Measurement Analysis Calculate EC50 or IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for Luciferase Reporter Gene Assay.

Protocol Steps:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HeLa) and transiently or stably transfect them with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene, along with an expression vector for the desired estrogen receptor subtype (ERα or ERβ).[6][11][12]

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist assays, co-treat with a known ER agonist like 17β-estradiol.

  • Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[13][14][15][16]

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.

4.3. E-SCREEN (MCF-7 Cell Proliferation) Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of MCF-7 cells.[5][6][7][17]

ESCREEN_Workflow Start Start Cell_Seeding Seed MCF-7 Cells in Estrogen-Depleted Medium Start->Cell_Seeding Treatment Treat Cells with Test Compound Cell_Seeding->Treatment Incubation Incubate for Several Days (e.g., 6 days) Treatment->Incubation Fixation_Staining Fix and Stain Cells (e.g., with SRB) Incubation->Fixation_Staining Measurement Measure Absorbance Fixation_Staining->Measurement Analysis Calculate Proliferative Effect Measurement->Analysis End End Analysis->End

Caption: Workflow for E-SCREEN (MCF-7 Cell Proliferation) Assay.

Protocol Steps:

  • Cell Culture: Culture MCF-7 cells in a medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[5][6]

  • Cell Seeding: Seed the cells at a low density in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate the plates for approximately 6 days to allow for cell proliferation.

  • Cell Quantification: At the end of the incubation period, fix the cells and stain them with a protein dye such as sulforhodamine B (SRB).[2]

  • Measurement: Solubilize the bound dye and measure the absorbance using a plate reader.

  • Data Analysis: The proliferative effect is calculated relative to the control and 17β-estradiol responses. The EC50 or IC50 can be determined from the dose-response curve.

Conclusion

The pharmacological profiling of new synthetic this compound analogues is a multi-faceted process that requires a combination of in vitro and in vivo assays. This technical guide provides a foundational framework for conducting such evaluations, from understanding the underlying signaling pathways to implementing key experimental protocols. The presented data tables offer a comparative reference for the binding affinities and potencies of known synthetic estrogens. By following these detailed methodologies and utilizing the provided comparative data, researchers can effectively characterize the pharmacological properties of novel this compound analogues, paving the way for the development of new and improved therapeutics.

References

An In-depth Technical Guide to the Stereochemistry of the Estrane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrane skeleton, a foundational C18 steroid structure, is the parent framework for a vast array of biologically active molecules, most notably the estrogenic hormones. Comprising a tetracyclic system of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D), the stereochemical intricacies of this nucleus are paramount to its biological function. The precise three-dimensional arrangement of atoms and substituent groups dictates the molecule's shape, its ability to interact with specific biological targets such as the estrogen receptor (ER), and consequently, its pharmacological profile.

This technical guide provides a comprehensive exploration of the stereochemistry of the this compound skeleton. It delves into the conformational analysis of the ring system, the experimental techniques used for stereochemical elucidation, and the profound impact of stereoisomerism on biological activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in steroid chemistry and drug development.

The this compound Skeleton: Fundamental Stereochemistry

The this compound core possesses six stereogenic centers at positions 5, 8, 9, 10, 13, and 14, leading to a multitude of possible stereoisomers. The natural configuration of estrogens, such as estradiol (B170435), is characterized by a specific arrangement at these chiral centers. The fusion of the rings is a critical determinant of the overall molecular shape. In naturally occurring steroids, the B/C and C/D ring junctions are typically trans-fused, which imparts a relatively flat and rigid structure to the molecule. The A/B ring junction can be either cis or trans, leading to significant conformational differences.[1][2][3]

The orientation of substituents on the steroid nucleus is designated as α (projecting below the plane of the ring system) or β (projecting above the plane).[4] This seemingly subtle difference can dramatically alter the biological activity of a compound.

Conformational Analysis

The cyclohexane rings (A, B, and C) of the this compound skeleton predominantly adopt a stable chair conformation to minimize steric and torsional strain. The five-membered D-ring is more flexible and can exist in various envelope and twist conformations. The overall conformation of the this compound nucleus is a result of the interplay between the stereochemistry of the ring junctions and the nature and orientation of its substituents.

Quantitative Structural Data

The precise geometry of the this compound skeleton has been extensively studied using X-ray crystallography. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure.

Below are tables summarizing key crystallographic data for estrone (B1671321) and estradiol, the foundational molecules of the this compound family.

Table 1: Selected Bond Lengths for Estrone and Estradiol

BondEstrone (Å)Estradiol (Å)
C3 - O31.371.37
C5 - C101.521.52
C8 - C91.541.54
C9 - C101.561.57
C13 - C141.541.54
C13 - C171.511.54
C13 - C181.541.54
C17 - O171.21 (C=O)1.43 (C-OH)

Data extracted from the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Selected Bond Angles for Estrone and Estradiol

AngleEstrone (°)Estradiol (°)
C4 - C5 - C10113.1113.2
C8 - C9 - C10111.9112.1
C9 - C10 - C5108.6108.5
C12 - C13 - C14108.9109.1
C12 - C13 - C17113.5112.8
C14 - C13 - C18112.1112.3
C16 - C17 - O17125.8 (C=O)111.2 (C-OH)

Data extracted from the Cambridge Crystallographic Data Centre (CCDC).

Table 3: Key Torsion Angles Defining Ring Conformation for Estradiol

Torsion AngleValue (°)Ring Junction/Conformation
C1 - C10 - C9 - C8-55.8B/C Junction (trans)
C5 - C10 - C9 - C11178.1B/C Junction (trans)
C9 - C8 - C14 - C1353.6C/D Junction (trans)
C7 - C8 - C14 - C15-177.3C/D Junction (trans)
C1 - C2 - C3 - C4-1.2A Ring (aromatic, planar)
C6 - C7 - C8 - C9-54.9B Ring (chair)
C11 - C12 - C13 - C1456.1C Ring (chair)
C15 - C16 - C17 - C1335.1D Ring (envelope/twist)

Data extracted from the Cambridge Crystallographic Data Centre (CCDC) for a representative estradiol structure.

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemistry of this compound derivatives relies on a combination of spectroscopic and synthetic methods.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Detailed Methodology for Single-Crystal X-ray Diffraction of an this compound Derivative:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate). Vapor diffusion or slow cooling techniques can also be employed.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built into the electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy reveal through-space proximities between atoms.

Table 4: Representative 1H and 13C NMR Chemical Shifts (ppm) for Estrone in CDCl3

Positionδ (13C)δ (1H) and Multiplicity (J in Hz)
1126.47.21 (d, J=8.5)
2115.16.72 (dd, J=8.5, 2.7)
3155.1-
4112.86.65 (d, J=2.7)
5131.8-
629.62.89 (m)
726.51.95 (m)
838.51.50 (m)
944.12.45 (m)
10137.9-
1125.91.60 (m)
1231.62.15 (m)
1348.0-
1450.51.45 (m)
1521.62.05 (m), 2.50 (m)
1635.92.30 (m), 2.10 (m)
17220.1-
1813.80.91 (s)

Note: Chemical shifts can vary depending on the solvent and concentration.

Detailed Methodology for NMR Analysis of an this compound Derivative:

  • Sample Preparation: Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1D NMR Acquisition (1H and 13C): Acquire standard 1H and 13C{1H} spectra to identify the number and types of protons and carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). This is the primary NMR method for determining relative stereochemistry. For example, a strong NOE between the C18-methyl protons and a proton on the C/D ring system can help to define the conformation of this region.

  • Data Analysis: Integrate peak areas in the 1H spectrum to determine proton ratios. Analyze coupling constants (J values) in the 1H spectrum to infer dihedral angles (Karplus relationship), which provides information about the conformation of the rings. Analyze NOE cross-peaks to build a 3D model of the molecule's solution-state conformation.

Stereoselective Synthesis

The synthesis of specific stereoisomers is a powerful tool for confirming stereochemical assignments and for probing the structure-activity relationships of a target molecule. Stereocontrol in the synthesis of the this compound skeleton can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and stereoselective reagents.

Example Protocol: Synthesis of 17-epi-Estradiol

A common route to 17-epi-estradiol involves the reduction of estrone. While reduction with sodium borohydride (B1222165) typically yields the 17β-hydroxy epimer (estradiol) as the major product, the use of bulkier reducing agents can favor the formation of the 17α-hydroxy epimer.

  • Reaction Setup: A solution of estrone in a suitable solvent (e.g., tetrahydrofuran, ethanol) is cooled in an ice bath.

  • Reduction: A solution of a reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is added dropwise to the estrone solution. The bulky nature of this reagent favors attack from the less hindered α-face of the C17 ketone, leading to the formation of the 17α-alcohol.

  • Workup and Purification: The reaction is quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting mixture of 17α- and 17β-estradiol is then purified by column chromatography to isolate the desired 17-epi-estradiol.[5]

Impact of Stereochemistry on Biological Activity

The stereochemistry of the this compound skeleton has a profound impact on its interaction with biological targets, particularly the estrogen receptors (ERα and ERβ). The binding pocket of the ER is highly specific, and only molecules with the correct three-dimensional shape can bind with high affinity and elicit a biological response.

Table 5: Relative Binding Affinity (RBA) of Selected this compound Stereoisomers for the Estrogen Receptor

CompoundRBA (%) for ERαRBA (%) for ERβNotes
17β-Estradiol100100Natural high-affinity ligand.
Estrone10 - 2010 - 20Lower affinity than estradiol due to the C17-keto group.
17α-Estradiol< 1< 1The α-orientation of the C17-hydroxyl group dramatically reduces binding.
13-epi-EstradiolSignificantly ReducedSignificantly ReducedInversion of the C13 stereocenter alters the overall shape.
8-iso-EstradiolSignificantly ReducedSignificantly ReducedCis-fusion of the B/C rings alters the molecular planarity.
ent-Estradiol< 0.1< 0.1The enantiomer (mirror image) of the natural hormone does not bind.

RBA values are approximate and can vary depending on the specific assay conditions. Data compiled from various literature sources.

Estrogen Receptor Signaling Pathway

The binding of an estrogenic ligand to the ER initiates a cascade of events that ultimately leads to changes in gene expression. The stereochemistry of the ligand is critical for inducing the correct conformational change in the receptor, which is necessary for subsequent steps in the signaling pathway.

Diagram of the Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (inactive monomer) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer Activated ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Translocation & Binding Transcription Transcription of Target Genes ERE->Transcription Recruitment of Coactivators & RNA Pol Coactivators Coactivators Coactivators->ERE

Caption: Simplified diagram of the genomic estrogen receptor signaling pathway.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Detailed Methodology:

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer solution. The homogenate is then centrifuged at high speed to pellet the cellular debris and nuclei, leaving the cytosolic fraction containing the estrogen receptors in the supernatant.

  • Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [3H]-estradiol are incubated with increasing concentrations of the unlabeled test compound. A parallel incubation is performed with a large excess of unlabeled estradiol to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.

  • Quantification of Radioactivity: The radioactivity in the HAP pellet (representing the bound ligand) is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [3H]-estradiol bound is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol is determined as the IC50 value. The relative binding affinity (RBA) is then calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

Logical and Experimental Workflows

The determination of the stereochemistry and biological activity of an this compound derivative follows a logical progression of experiments.

Diagram of the Experimental Workflow for Stereochemical and Biological Characterization

Workflow Start Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Start->Purification Structure_Elucidation Preliminary Structural Elucidation (MS, 1D NMR) Purification->Structure_Elucidation Stereochem_Determination Stereochemical Determination Structure_Elucidation->Stereochem_Determination NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Stereochem_Determination->NMR_2D Solution-state Conformation Xray X-ray Crystallography Stereochem_Determination->Xray Solid-state Structure Bio_Activity Biological Activity Assessment NMR_2D->Bio_Activity Xray->Bio_Activity ER_Binding Estrogen Receptor Binding Assay Bio_Activity->ER_Binding Cell_Assay Cell-based Assays (e.g., Proliferation, Gene Expression) ER_Binding->Cell_Assay End Characterized Compound Cell_Assay->End

Caption: A typical experimental workflow for the synthesis, stereochemical characterization, and biological evaluation of an this compound derivative.

Conclusion

The stereochemistry of the this compound skeleton is a critical determinant of its physical, chemical, and biological properties. A thorough understanding of the three-dimensional structure of this compound derivatives is essential for the rational design and development of new therapeutic agents that target the estrogen receptor and other steroid-binding proteins. The combination of advanced spectroscopic techniques, X-ray crystallography, and stereoselective synthesis provides the necessary tools to unravel the complex stereochemical landscape of this important class of molecules. The quantitative data and detailed protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of steroid chemistry and its application in medicine.

References

The Estrane Core: A Technical Guide to Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring compounds containing the estrane steroid nucleus. It details their diverse sources, methodologies for their isolation and purification, and delves into their mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using detailed diagrams.

Natural Sources of this compound-Containing Compounds

The this compound steroid scaffold is the foundation for a wide array of biologically active molecules found across different biological kingdoms. These compounds can be broadly categorized based on their origin.

Plant-Derived Estranes: Phytoestrogens

Plants are a rich source of non-steroidal compounds that can mimic or modulate the action of endogenous estrogens in mammals. These phytoestrogens, particularly isoflavones, are the most well-characterized this compound-containing compounds from botanical sources.

  • Soybeans (Glycine max) : A primary source of the isoflavones genistein (B1671435) and daidzein (B1669772). These compounds are present as glycosides (genistin and daidzin), which are often hydrolyzed to their aglycone forms during processing or metabolism.[1]

  • Tempeh : A fermented soybean product, which contains significant amounts of genistein and daidzein in their aglycone forms due to the fermentation process.[2]

  • Red Clover (Trifolium pratense) : Contains isoflavones such as biochanin A and formononetin, which are precursors to genistein and daidzein.

  • Pomegranate (Punica granatum) : The seeds have been reported to contain steroidal estrogens like 17-α-estradiol and estrone, although some studies have not detected these compounds.[3][4] The seed oil is rich in punicic acid, a conjugated linolenic acid isomer that has been shown to modulate estrogen receptor activity.[5][6]

  • Other Sources : Flaxseeds, hops, and various traditional medicinal plants are also known to contain compounds with estrogenic activity.[2]

Fungal-Derived Estranes

Fungi, including marine-derived species, are a promising and less explored source of novel steroid structures. Genera such as Penicillium and Aspergillus are known to produce a variety of steroids with diverse biological activities.[7][8]

  • Penicillium species : Marine sponge-associated Penicillium citrinum has been found to produce unique C25 steroids.[9] Other Penicillium species yield steroids with cytotoxic and antimicrobial properties.[8][10] One study on Penicillium islandicum reported the isolation of a new steroid, pibasterol.[4]

  • Aspergillus species : Aspergillus species are known producers of various bioactive secondary metabolites, including steroids.[11] For instance, a new pregnane (B1235032) steroid was isolated from Aspergillus versicolor.[1]

  • Phoma species : A marine-derived Phoma sp. was the source for the isolation of ergosterol (B1671047) peroxide, a compound that has demonstrated pro-apoptotic and autophagic effects in cancer cells.[12]

Marine-Derived Estranes

The marine environment harbors a vast diversity of organisms that produce unique and potent bioactive compounds, including a wide array of steroids.

  • Marine Sponges : These organisms are a rich source of novel steroids, many of which are believed to be produced by symbiotic microorganisms.[11]

  • Soft Corals : A significant number of new steroid compounds with anticancer and other biological activities have been isolated from soft corals.[12]

  • Sea Urchins : The gonads of sea urchins, such as Diadema setosum, have been shown to contain steroids like cholesterol.[13]

  • Marine Algae : The green alga Ulva fasciata has been a source for the isolation of antibacterial steroids.[14]

Isolation and Purification of this compound-Containing Compounds

The isolation and purification of this compound-containing compounds from their natural sources is a multi-step process that leverages the physicochemical properties of these molecules. The general workflow involves extraction, partitioning, and chromatography.

A generalized workflow for the isolation of these compounds is presented below:

G A Natural Source Material (e.g., Plant, Fungus, Marine Organism) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol, Hexane) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (e.g., Hexane-Methanol, Ethyl Acetate-Water) D->E F Fractionation E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Purified Fractions G->H I High-Performance Liquid Chromatography (HPLC) (Preparative or Analytical) H->I J Pure this compound Compound I->J K Structure Elucidation (NMR, MS, X-ray Crystallography) J->K L Bioactivity Assays J->L

Caption: Generalized workflow for the isolation and characterization of this compound-containing compounds.
Quantitative Data on Isolation

The yield and purity of isolated this compound-containing compounds can vary significantly depending on the source, the specific compound, and the isolation methodology employed.

CompoundSourceExtraction MethodYieldPurityReference
GenisteinTempeh (fermented soybean)Ethanol extraction26.03 mg%>90%[2]
DaidzeinTempeh (fermented soybean)Ethanol extraction19.42 mg%>90%[2]
GenisteinSoy FlourEnzymatic hydrolysis, ethyl acetate (B1210297) extraction1.11 mg/gNot specified[9][15]
DaidzeinSoy FlourEnzymatic hydrolysis, ethyl acetate extraction1.05 mg/gNot specified[9][15]
Ergosterol PeroxideFulvifomes sp. (marine basidiomycete)Spectroscopic studiesIC50: 40 µg/mLNot specified[16]
16α-methylpregna-17α,19-dihydroxy-(9,11)-epoxy-4-ene-3,18-dione-20-acetoxyPenicillium citrinum (sponge-associated)Chromatographic separationIC50: 13.5-18.0 μMNot specified[2]
Ergosterol PeroxidePhoma sp. (marine fungus)Chemical examinationNot specifiedNot specified[12]

Detailed Experimental Protocols

Protocol for the Isolation and Quantification of Genistein and Daidzein from Soy Flour

This protocol is adapted from methodologies described by Franke et al. (1998).[15]

1. Sample Preparation:

  • Freeze-dry the soy flour sample to a constant weight.

  • Grind the freeze-dried sample to a fine powder.

2. Extraction:

  • To 1 gram of the powdered sample, add a known amount of synthetic daidzin (B1669773) and genistin (B1671436) as internal standards.

  • Extract the sample with a suitable organic solvent (e.g., 70% ethanol) using a Soxhlet apparatus or sonication.[12]

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

3. Enzymatic Hydrolysis:

  • Resuspend the crude extract in an aqueous buffer.

  • Add hydrolytic enzymes from Aspergillus niger to the suspension to cleave the glycosidic bonds of daidzin and genistin, liberating the aglycones daidzein and genistein.[15]

  • Incubate the mixture under optimal conditions for the enzymes (e.g., specific pH and temperature).

4. Liquid-Liquid Partitioning:

  • Partition the aqueous solution with ethyl acetate to extract the aglycone isoflavones.[15]

  • Repeat the partitioning step multiple times to ensure complete extraction.

  • Combine the ethyl acetate fractions and evaporate the solvent under a stream of nitrogen.

5. Derivatization and Quantification (GC-MS):

  • Derivatize the dried extract with N-tert-(butyldimethylsilyl)-N-methyltrifluoroacetamide.

  • Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion mode.[15]

  • Quantify daidzein and genistein by comparing their peak areas to those of authentic synthetic standards. The recovery of the internal standards is used to correct for extraction losses.

Protocol for the Isolation of Ergosterol Peroxide from a Marine Fungus

This protocol is a general representation based on methods for isolating steroids from fungi.

1. Fungal Culture and Extraction:

  • Culture the marine fungus (e.g., Phoma sp.) in a suitable liquid or solid medium.

  • After a sufficient incubation period, harvest the fungal mycelium and/or the culture broth.

  • Extract the fungal biomass and/or broth with an organic solvent like ethyl acetate or methanol.

  • Concentrate the extract under reduced pressure.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired steroid.

  • Combine the fractions containing the target compound and concentrate them.

3. Further Purification:

  • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Collect the peak corresponding to ergosterol peroxide.

  • Evaporate the solvent to obtain the pure compound.

4. Structure Elucidation and Characterization:

  • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).

  • Determine the purity of the compound using analytical HPLC.

Signaling Pathways Modulated by this compound-Containing Compounds

Phytoestrogens, particularly genistein and daidzein, have been extensively studied for their ability to modulate various cellular signaling pathways, many of which are implicated in cancer and other diseases.

Estrogen Receptor (ER) Signaling Pathway

Genistein and daidzein are structurally similar to estradiol (B170435) and can bind to estrogen receptors (ERα and ERβ), thereby modulating the expression of estrogen-responsive genes.[8] They generally show a higher affinity for ERβ over ERα.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus Genistein Genistein / Daidzein ER Estrogen Receptor (ERα / ERβ) Genistein->ER Binds to HSP90 HSP90 ER->HSP90 Dissociates from ER_dimer ER Dimerization ER->ER_dimer Translocates and Dimerizes ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified diagram of the estrogen receptor signaling pathway modulated by phytoestrogens.
PI3K/Akt/mTOR Signaling Pathway

Genistein has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[2][12][16]

G Genistein Genistein PI3K PI3K Genistein->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by genistein.
NF-κB Signaling Pathway

The transcription factor NF-κB plays a key role in inflammation and cell survival. Genistein can inhibit the activation of NF-κB, leading to the suppression of pro-inflammatory and anti-apoptotic genes.[12][16]

G Genistein Genistein IKK IKK Genistein->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: Genistein's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound-containing compounds from natural sources represent a vast and diverse collection of molecules with significant potential for drug discovery and development. Phytoestrogens from plants, particularly isoflavones from soy, are well-studied examples with established isolation protocols and a growing understanding of their molecular mechanisms. Marine and fungal sources offer a frontier for the discovery of novel this compound-based steroids with unique biological activities. The methodologies and signaling pathway information presented in this guide provide a solid foundation for researchers to explore and harness the therapeutic potential of this important class of natural products. Further research is warranted to fully elucidate the quantitative yields and biological activities of the less-explored marine and fungal-derived compounds.

References

The Estrane Steroid Family: A Technical History of its Discovery and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The estrane steroid family, the chemical backbone of estrogens, represents a cornerstone of modern endocrinology and pharmaceutical development. The discovery and elucidation of these C18 steroids in the early 20th century revolutionized our understanding of reproductive biology and paved the way for transformative therapeutic interventions, from hormone replacement therapy to oral contraceptives. This technical guide provides a comprehensive historical overview of the pivotal discoveries, details the seminal experimental protocols, presents key quantitative data, and visualizes the foundational workflows and signaling pathways that underpin our knowledge of this vital class of hormones.

The Dawn of Estrogen Research: Isolation and Identification

The journey to understand the this compound family began with the quest to isolate the elusive "female sex hormone." This endeavor was marked by intense competition and brilliant biochemical deduction.

The Pioneers: Allen, Doisy, and Butenandt

In the 1920s, several researchers were on the verge of isolating the estrogenic principle. Edgar Allen, an anatomist, and Edward A. Doisy, a biochemist, collaborated at Washington University in St. Louis. Their work, published in 1923, demonstrated that follicular fluid from sow ovaries could induce estrous changes in ovariectomized mice, establishing a crucial bioassay for estrogenic activity.[1][2][3][4][5][6]

Simultaneously, in Germany, Adolf Butenandt was working to isolate the hormone from the urine of pregnant women, a source found to be rich in estrogenic substances.[7] In 1929, both Doisy's group and Butenandt's group independently announced the isolation of a crystalline form of the first estrogenic steroid.[7] Doisy and his colleagues named their discovery "theelin," while Butenandt named his "progynon."[8] This compound would later be known as estrone (E1) .[7] For his work on sex hormones, Butenandt was awarded the Nobel Prize in Chemistry in 1939.

Following the isolation of estrone, Doisy's laboratory went on to isolate estriol (E3) in 1930 and the most potent of the natural estrogens, estradiol (B170435) (E2) , from sow ovaries in 1935.

Early Isolation Methodologies: A General Workflow

The initial isolation of this compound steroids was a monumental task, requiring the processing of vast quantities of biological material to yield mere milligrams of crystalline hormone. The general workflow involved several key stages, from extraction to purification and bioassay confirmation.

Early_Steroid_Isolation_Workflow cluster_0 Source Material cluster_1 Extraction cluster_2 Purification cluster_3 Characterization & Bioassay Urine Urine from Pregnant Mares/Women Solvent_Extraction Solvent Extraction (e.g., Chloroform, Benzene) Urine->Solvent_Extraction Ovaries Ovarian Follicular Fluid (Sow) Ovaries->Solvent_Extraction Saponification Saponification with NaOH (to remove acidic impurities) Solvent_Extraction->Saponification Crude Extract Distillation Fractional Distillation Saponification->Distillation Non-saponifiable fraction Crystallization Recrystallization from Solvents (e.g., Acetone, Ethanol) Distillation->Crystallization Active Fractions Phys_Chem Physicochemical Analysis (Melting Point, Optical Rotation) Crystallization->Phys_Chem Crystalline Product Allen_Doisy Allen-Doisy Test (Vaginal Smear Assay in Mice) Crystallization->Allen_Doisy Crystalline Product

A generalized workflow for the isolation of this compound steroids in the early 20th century.

Quantitative Data from Foundational Discoveries

The following tables summarize the key quantitative data reported in the early publications on the isolation and characterization of estrone, estriol, and estradiol.

ParameterEstrone (Theelin/Progynon)EstriolEstradiol
Year of Isolation 192919301935
Primary Source Urine of pregnant women/maresUrine of pregnant womenPorcine follicular fluid
Molecular Formula C₁₈H₂₂O₂C₁₈H₂₄O₃C₁₈H₂₄O₂
Molecular Weight 270.37 g/mol 288.38 g/mol 272.38 g/mol
Melting Point (°C) ~254.5-259 °C~282 °C~175-178 °C
Potency (Rat Unit/mg) ~3,000Lower than Estrone~12,000
Table 1: Physicochemical Properties of Early Isolated this compound Steroids.
Lead Researcher(s)Starting MaterialYield of Crystalline HormoneReference
Adolf Butenandt (1929) ~25,000 Liters of pregnant mare urine~20 mg of Progynon (Estrone)[7]
Edward A. Doisy et al. (1930) ~4 tons of urine from pregnant women~50 mg of Theelin (Estrone)[8]
Edward A. Doisy et al. (1935) ~4 tons of sow ovaries~12 mg of Estradiol
Table 2: Reported Yields from Early this compound Steroid Isolations.

Seminal Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined the early era of this compound steroid research.

The Allen-Doisy Test for Estrogenic Activity

This bioassay was the gold standard for quantifying estrogenic potency for many years. It relies on the observation that estrogens cause characteristic changes in the vaginal epithelium of ovariectomized rodents.[1][9]

Objective: To determine the presence and relative potency of estrogenic substances.

Experimental Model: Adult female mice or rats, ovariectomized at least two weeks prior to the experiment to eliminate endogenous estrogen production.

Protocol:

  • Preparation of Test Substance: The substance to be tested is dissolved or suspended in a suitable vehicle (e.g., sesame oil).

  • Administration: The test substance is administered to the ovariectomized animals, typically via subcutaneous injection, over a defined period (e.g., two injections per day for three days).

  • Vaginal Smear Collection: Starting on the third day, vaginal smears are collected from each animal using a small cotton swab or a wire loop.

  • Microscopic Examination: The collected cells are smeared onto a glass slide, fixed, stained (e.g., with hematoxylin (B73222) and eosin), and examined under a microscope.

  • Endpoint Determination: A positive response, indicating estrogenic activity, is the presence of cornified epithelial cells and the absence of leukocytes in the vaginal smear.

  • Quantification (The Rat Unit): The "rat unit" was defined as the smallest amount of an estrogenic substance that, when administered to a mature, ovariectomized rat, would induce the characteristic vaginal cornification.[10]

Butenandt's Isolation of Estrone from Pregnant Mare's Urine (1929)

Objective: To isolate the pure, crystalline form of the female sex hormone from urine.

Protocol:

  • Acidification and Extraction: A large volume of urine from pregnant mares was acidified with hydrochloric acid and then extracted with an organic solvent like ether.

  • Saponification: The crude extract was treated with aqueous sodium hydroxide (B78521) to saponify fats and separate acidic from neutral and phenolic compounds. The estrogen, being phenolic, remained in the alkaline aqueous layer.

  • Re-extraction: The alkaline solution was acidified and re-extracted with ether to recover the phenolic fraction.

  • Steam Distillation: The extract was subjected to steam distillation to remove volatile impurities.

  • Fractional Crystallization: The non-volatile residue was subjected to a series of fractional crystallizations from various solvents, such as benzene (B151609) and acetone. The progress of purification was monitored by bioassay (Allen-Doisy test).

  • Final Purification: The active crystalline fractions were further purified by sublimation under high vacuum to yield pure, crystalline estrone.

The Era of Synthesis: The Marker Degradation

The isolation of this compound steroids from natural sources was laborious and yielded only minuscule amounts. A major breakthrough came in the late 1930s with the work of Russell Earl Marker, who developed a method to synthesize progesterone (B1679170), a key precursor for other steroids including estrogens, from abundant plant-based starting materials.[4][11][12][13]

The Marker degradation is a three-step chemical process that converts diosgenin, a sapogenin found in high concentrations in the Mexican yam (Dioscorea villosa), into an intermediate that can be readily converted to progesterone.[14]

Marker_Degradation Diosgenin Diosgenin (from Mexican Yam) Step1 Acetolysis (Acetic Anhydride, heat) Diosgenin->Step1 Intermediate1 Furostadiene derivative (Pseudodiosgenin) Step1->Intermediate1 Step2 Oxidation (Chromic Acid) Intermediate1->Step2 Intermediate2 Pregnadiene derivative Step2->Intermediate2 Step3 Hydrolysis (Acetic Acid) Intermediate2->Step3 Progesterone Progesterone Step3->Progesterone

The key steps of the Marker degradation for progesterone synthesis.

This process dramatically lowered the cost of steroid hormone production, making them widely available for clinical use and research. Progesterone could then be chemically converted to androgens, which in turn could be aromatized to produce estrogens.

Unraveling the Mechanism: The Estrogen Receptor and Signaling Pathways

For decades after their discovery, how estrogens exerted their profound physiological effects remained a mystery. In the late 1950s, Elwood Jensen and his colleagues provided the answer by demonstrating the existence of a specific intracellular receptor for estrogen.[15][16][17]

Jensen's Discovery of the Estrogen Receptor

Jensen's team synthesized radiolabeled estradiol (using tritium, ³H) and injected it into immature female rats.[15][18] They observed that the radioactivity selectively accumulated and was retained in estrogen-responsive tissues like the uterus, vagina, and pituitary gland, but not in non-target tissues like the liver or muscle.[18] This led to the hypothesis of a specific "receptor" molecule within target cells that binds to estrogen with high affinity.

Protocol Outline: Radiolabeled Estradiol Binding Assay

  • Tissue Preparation: Uteri from immature or ovariectomized rats are excised and homogenized in a cold buffer.

  • Centrifugation: The homogenate is centrifuged to separate the cytosol (supernatant) from the nuclear fraction (pellet).

  • Incubation: Aliquots of the cytosol are incubated with varying concentrations of ³H-estradiol, both in the presence and absence of a large excess of unlabeled estradiol (to determine non-specific binding).

  • Separation of Bound and Free Hormone: The unbound ³H-estradiol is removed, typically by charcoal-dextran adsorption.

  • Quantification: The radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis can then be used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).

Estrogen Signaling Pathways

The binding of estrogen to its receptor initiates a cascade of molecular events that ultimately alter gene expression and cellular function. There are two main pathways of estrogen signaling: the classical genomic pathway and the non-classical (or membrane-initiated) pathway.[19][20][21][22][23]

Estrogen_Signaling cluster_0 Classical (Genomic) Pathway cluster_1 Non-Classical (Membrane-Initiated) Pathway E2_cyto Estradiol (E2) ER_cyto Estrogen Receptor (ER) (in cytoplasm/nucleus) E2_cyto->ER_cyto Binds Dimerization Dimerization ER_cyto->Dimerization Translocation Translocation to Nucleus Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Cell_Response_Genomic Cellular Response (e.g., proliferation, differentiation) Transcription->Cell_Response_Genomic E2_mem Estradiol (E2) mER Membrane-associated ER (mER) or GPER E2_mem->mER Binds Signaling_Cascade Activation of Second Messenger Pathways (e.g., MAPK, PI3K) mER->Signaling_Cascade Downstream Modulation of Kinases & Transcription Factors Signaling_Cascade->Downstream Cell_Response_NonGenomic Rapid Cellular Response (e.g., ion channel activation) Downstream->Cell_Response_NonGenomic

Classical and non-classical estrogen signaling pathways.

Conclusion

The history of the this compound steroid family is a testament to the power of biochemical investigation and the profound impact of chemical synthesis on medicine. From the arduous isolation of milligrams from tons of biological material to the elucidation of complex signaling pathways, the study of estrogens has consistently pushed the boundaries of scientific understanding. The foundational experimental protocols and quantitative data laid out in this guide not only provide historical context but also highlight the ingenuity and perseverance of the pioneering scientists in this field. For modern researchers, this history serves as a reminder of the fundamental principles upon which our current, more sophisticated techniques are built and underscores the enduring importance of the this compound steroid family in human health and disease.

References

The Central Role of the Estrane Skeleton in Estrogenic Hormone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the estrane steroid nucleus in the biosynthesis of estrogenic hormones. It provides a comprehensive overview of the enzymatic pathways, regulatory mechanisms, and key experimental methodologies relevant to the field. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in endocrinology, oncology, and drug development.

Introduction: The this compound Core and Estrogen Synthesis

Estrogens are a class of steroid hormones essential for a wide range of physiological processes, including the development and regulation of the female reproductive system, maintenance of bone density, and modulation of cardiovascular and neural functions.[1][2] All estrogens are derived from a common C18 steroid scaffold known as this compound. The biosynthesis of these critical hormones is a multi-step enzymatic process, primarily occurring in the ovaries, placenta, adipose tissue, brain, and skin.[3][4] The final and rate-limiting step in this pathway is the aromatization of androgens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1).[3][5] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutic interventions for a variety of hormone-dependent diseases, including breast and endometrial cancers.[5][6]

The Estrogen Biosynthetic Pathway

The journey from cholesterol to bioactive estrogens is a cascade of enzymatic reactions. The foundational this compound structure is formed through the modification of precursor androgens.

From Cholesterol to Androgens

The synthesis of all steroid hormones begins with cholesterol.[7][8] Through a series of enzymatic steps involving cytochrome P450 side-chain cleavage (P450scc) and various hydroxylases and dehydrogenases, cholesterol is converted to progestogens and subsequently to androgens like androstenedione (B190577) and testosterone (B1683101).[8][9]

The Role of Aromatase in this compound Formation

The key event in estrogen biosynthesis is the conversion of C19 androgens to C18 estrogens, which is accomplished by the enzyme aromatase.[3][10] This process involves the aromatization of the A-ring of the steroid nucleus, forming the characteristic phenolic ring of estrogens. Aromatase catalyzes two principal reactions:

  • Conversion of Androstenedione to Estrone (E1): This is a primary pathway for estrogen production, especially in postmenopausal women where adipose tissue is a major site of synthesis.[11][12]

  • Conversion of Testosterone to Estradiol (B170435) (E2): This reaction is predominant in the ovaries of premenopausal women and is crucial for the menstrual cycle.[3][13]

Estradiol (E2) is the most potent endogenous estrogen. Estrone (E1) is a weaker estrogen but can be converted to estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3]

Biosynthesis of Estriol (E3)

Estriol (E3) is the primary estrogen produced during pregnancy, with the placenta being the main site of its synthesis.[14] Its production involves the collaboration of fetal and placental enzymes. The pathway begins with dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from the fetal adrenal gland, which is converted to 16α-hydroxy-DHEA-S in the fetal liver.[14] The placenta then takes up this precursor and, through a series of enzymatic reactions including aromatization, synthesizes estriol.[10][14]

Quantitative Data on Key Enzymes

The efficiency and kinetics of the enzymes involved in estrogen biosynthesis are critical for understanding the overall rate of hormone production.

EnzymeSubstrateProductKmVmaxkcatSource
Aromatase (CYP19A1) AndrostenedioneEstrone16 nM65 nmol/min/mg-[15]
TestosteroneEstradiolLower than AndrostenedioneHigher than Androstenedione-[4]
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Type 1 EstroneEstradiol---[3]
TestosteroneAndrostenedione---[11]

Table 1: Kinetic Parameters of Key Enzymes in Estrogen Biosynthesis. This table summarizes the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat) for aromatase and 17β-hydroxysteroid dehydrogenase. Note that specific values can vary depending on the experimental conditions and enzyme source.

ConversionTissueConversion RatioSource
Androstenedione to EstroneAdipose TissueCorrelates with adipose tissue mass[16]
Testosterone to Estradiol---

Table 2: In Vivo Conversion Ratios. This table presents reported conversion ratios for the aromatization of androgens to estrogens in different physiological contexts.

Regulation of Estrogen Biosynthesis

The expression and activity of the enzymes in the estrogen biosynthetic pathway, particularly aromatase, are tightly regulated by a complex network of signaling pathways.

Transcriptional Regulation of Aromatase (CYP19A1)

The CYP19A1 gene features multiple tissue-specific promoters, allowing for differential regulation of aromatase expression in various tissues.[2][17]

  • cAMP/PKA/CREB Pathway: In ovarian granulosa cells, follicle-stimulating hormone (FSH) stimulates aromatase expression via the cyclic AMP (cAMP) signaling pathway.[2] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[18][19][20] CREB then binds to the promoter II of the CYP19A1 gene, driving its transcription.[21][22]

  • Steroidogenic Factor 1 (SF-1): SF-1 is a nuclear receptor that plays a crucial role in the regulation of many steroidogenic genes, including CYP19A1.[23][24] It binds to the promoter region of the aromatase gene and is essential for its basal and gonadotropin-stimulated expression in the gonads.[9][25][26]

  • Cytokine Signaling: Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can stimulate aromatase expression in breast adipose tissue and breast cancer cells.[12][27] This occurs via promoter I.4 and is implicated in the local production of estrogens that can drive tumor growth.[28]

  • Prostaglandin (B15479496) E2 (PGE2) Signaling: In adipose tissue and endometriosis, Prostaglandin E2 (PGE2) is a potent stimulator of aromatase expression.[14][29][30] PGE2, often produced by macrophages, acts through its receptors (EP1 and EP2) to activate the cAMP/PKA pathway, leading to increased aromatase transcription via promoter II.[1][6][31][32]

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the biosynthesis of estrogens and the activity of the enzymes involved.

Aromatase Activity Assays

a) Cell-Free Aromatase Activity Assay (Fluorometric): [33][34]

This high-throughput assay utilizes a fluorogenic substrate and recombinant human aromatase enzyme.

  • Principle: The assay measures the demethylation of a non-fluorescent substrate by aromatase, which results in a highly fluorescent product. The increase in fluorescence is directly proportional to the enzyme's activity.

  • Reagents:

    • Recombinant human aromatase (CYP19A1)

    • Fluorogenic substrate (e.g., MFC)

    • NADPH generating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

    • Aromatase inhibitor (for control experiments, e.g., letrozole)

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH generating system, and the fluorogenic substrate.

    • Add the recombinant aromatase enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

    • Incubate the reaction at 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at various time points.

    • Calculate the aromatase activity based on the rate of increase in fluorescence.

b) Cell-Based Aromatase Activity Assay: [33][34][35]

This assay evaluates aromatase activity indirectly by measuring the proliferation of estrogen receptor-positive cells.

  • Principle: In an estrogen-free medium, the proliferation of estrogen receptor-positive cells (e.g., MCF-7aro) is dependent on the conversion of an androgen precursor (testosterone) to estradiol by endogenous aromatase.

  • Cell Line: Estrogen receptor-positive human breast cancer cell line stably expressing aromatase (e.g., MCF-7aro).

  • Reagents:

    • Estrogen-free cell culture medium

    • Testosterone

    • Cell proliferation reagent (e.g., MTT, WST-1)

    • Aromatase inhibitor (for control experiments)

  • Procedure:

    • Seed the cells in a 96-well plate in estrogen-free medium.

    • After cell attachment, treat the cells with testosterone in the presence or absence of the test compounds (potential aromatase inhibitors).

    • Incubate for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • The degree of cell proliferation is indicative of the aromatase activity.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroid hormones in biological samples.[36][37][38][39][40][41][42][43][44]

  • Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to identify and quantify specific steroid molecules.

  • Sample Preparation:

    • Protein Precipitation: Removal of proteins from serum or plasma samples using organic solvents (e.g., acetonitrile, methanol).

    • Liquid-Liquid Extraction (LLE): Extraction of steroids from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Solid-Phase Extraction (SPE): A more selective extraction method using a solid sorbent to bind and elute the steroids.

    • Derivatization (Optional): Chemical modification of steroids to improve their ionization efficiency and sensitivity in the mass spectrometer.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted steroids are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile).

    • Ionization: The separated steroids are ionized using electrospray ionization (ESI) in either positive or negative mode.

    • Mass Spectrometry Detection: The ionized molecules are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid and its isotopically labeled internal standard.

  • Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Visualizations

Biosynthetic Pathway of Estrogenic Hormones

Estrogen_Biosynthesis cluster_aromatase Aromatase (CYP19A1) cluster_estriol Estriol Pathway (Pregnancy) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Testosterone->Androstenedione 17β-HSD Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol 17β-HSD Estradiol->Estrone 17β-HSD DHEAS DHEA-S Hydroxy_DHEAS 16α-hydroxy-DHEA-S DHEAS->Hydroxy_DHEAS Fetal Liver Estriol Estriol Hydroxy_DHEAS->Estriol Placental Aromatase

Caption: Biosynthesis of estrogenic hormones from cholesterol.

Signaling Pathways Regulating Aromatase Expression

Aromatase_Regulation cluster_fsh Ovarian Granulosa Cell cluster_cytokine Adipose/Breast Tissue cluster_pge2 Adipose Tissue/Endometriosis FSH FSH FSHR FSH Receptor FSH->FSHR AC Adenylyl Cyclase FSHR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CYP19A1_PromoterII CYP19A1 Promoter II CREB->CYP19A1_PromoterII Binds & Activates SF1 SF-1 SF1->CYP19A1_PromoterII Binds & Activates Aromatase Aromatase Expression CYP19A1_PromoterII->Aromatase Cytokines IL-6, TNF-α CytokineR Cytokine Receptor Cytokines->CytokineR Signaling_Cascade Signaling Cascade CytokineR->Signaling_Cascade CYP19A1_PromoterI4 CYP19A1 Promoter I.4 Signaling_Cascade->CYP19A1_PromoterI4 Activates CYP19A1_PromoterI4->Aromatase PGE2 PGE2 EP_Receptor EP Receptor PGE2->EP_Receptor AC2 Adenylyl Cyclase EP_Receptor->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 CREB2 CREB PKA2->CREB2 CYP19A1_PromoterII_2 CYP19A1 Promoter II CREB2->CYP19A1_PromoterII_2 Binds & Activates CYP19A1_PromoterII_2->Aromatase

Caption: Key signaling pathways regulating aromatase gene expression.

Experimental Workflow for Aromatase Inhibitor Screening

Aromatase_Inhibitor_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Cell-Free Fluorometric Assay Start->Primary_Screen Hit_Identification Identify 'Hits' (Significant Inhibition) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay Hit_Identification->Secondary_Screen Confirmation Confirm Activity and Assess Cytotoxicity Secondary_Screen->Confirmation Dose_Response Dose-Response and IC50 Determination Confirmation->Dose_Response LCMS_Validation LC-MS/MS Validation: Quantify Estrogen Production Dose_Response->LCMS_Validation Lead_Compound Lead Compound Identification LCMS_Validation->Lead_Compound

Caption: Workflow for screening and identifying aromatase inhibitors.

Conclusion

The biosynthesis of estrogenic hormones, with the this compound skeleton at its core, is a fundamental process with far-reaching physiological implications. The enzyme aromatase stands out as a critical control point and a key therapeutic target. A thorough understanding of the biosynthetic pathway, its intricate regulation, and the experimental methodologies used to investigate it, is paramount for advancing research and developing novel treatments for a spectrum of hormone-related disorders. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and offering a practical overview of key experimental approaches.

References

The Therapeutic Promise of D-Ring Modified Estranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrane scaffold, a fundamental component of steroidal hormones, has long been a fertile ground for the development of novel therapeutics. Modifications to this core structure have yielded compounds with a wide array of biological activities. Among these, alterations to the D-ring have emerged as a particularly promising strategy for creating potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of D-ring modified estranes, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies for a range of diseases, including cancer and hormone-dependent disorders.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various D-ring modified estranes, providing a comparative overview of their potency and selectivity.

Table 1: Inhibition of Steroidogenic Enzymes by D-Ring Modified Estranes

Compound ClassSpecific CompoundTarget EnzymeInhibition Metric (IC₅₀/Kᵢ)Reference
D-Ring Fused Triazolyl Estrone (B1671321) AnalogCompound 2417β-HSD1 (NADH-complexed)Potent, binding affinity similar to estrone[1]
16,17-Seco-estra-1,3,5(10)-triene-16,17-imide DerivativesPropyl (39)Steroid Sulfatase (STS)IC₅₀ = 1 nM[2]
1-Pyridin-3-ylmethyl (46)Steroid Sulfatase (STS)IC₅₀ = 1 nM[2]
Compound 4aSteroid Sulfatase (STS)IC₅₀ ≈ 1 nM[3]
Compound 4bSteroid Sulfatase (STS)IC₅₀ ≈ 1 nM[3]
D-Ring Fused N(2)-substituted-1,2,3-triazolesCompound 3hAldo-keto reductase 1C3 (AKR1C3)71.17% inhibition[4]
Compound 3fAldo-keto reductase 1C3 (AKR1C3)69.9% inhibition[4]
3-Deoxy Steroidal OlefinCompound 3aAromataseKᵢ = 50 nM, IC₅₀ = 225 nM[5]
Epoxide DerivativeCompound 4aAromataseKᵢ = 38 nM, IC₅₀ = 145 nM[5]
16β-Methylene Estradiol (B170435) DerivativesAmide 20h17β-HSD1IC₅₀ = 37 nM[6]
Amide 19e17β-HSD1IC₅₀ = 510 nM[6]
Amide 20a17β-HSD1IC₅₀ = 380 nM[6]
Compound 1517β-HSD1IC₅₀ = 320 nM[6]

Table 2: Antiproliferative Activity of D-Ring Modified Estranes in Cancer Cell Lines

Compound ClassSpecific CompoundCell LineAntiproliferative Activity (IC₅₀)Reference
D-Ring Fused Triazolyl Estrone AnalogCompound 24HeLa, SiHa, MDA-MB-231Significant and selective reduction in proliferation[1]
3-O-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-13α-estroneCompound 1Not specifiedIC₅₀ = 0.3–0.9 μM[2]
D-Ring Ethisterones with 1,4-1,2,3-triazolesCompound 3 (X=Cl)K562 (Leukemia)11.72 ± 0.9 μM[7][8]
SKLU-1 (Lung)14.9 ± 0.8 μM[7][8]
Compound 5 (X=I)K562 (Leukemia)24.50 ± 1.0 μM[7][8]
SKLU-1 (Lung)46.0 ± 2.8 μM[7][8]
IsofuranoadienePC 3 (Prostate)IC₅₀ = 29 μM[9]
MDA-MB 231 (Breast)IC₅₀ = 59 μM[9]
BT 474 (Breast)IC₅₀ = 55 μM[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Synthesis of D-Ring Fused Triazolyl Estrone Analogs

A general procedure for the synthesis of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles involves the following steps[4]:

  • Deprotonation of the Triazole Ring: To a solution of the starting steroid 1,2,3-triazole (1 mmol) in methanol (B129727), a solution of potassium hydroxide (B78521) (KOH) in methanol (0.43 M; 3 mmol) is added. The mixture is stirred at room temperature for 20 minutes.

  • Alkylation: The corresponding haloalkane (5 mmol) is added to the reaction mixture.

  • Reaction and Purification: The mixture is refluxed for a period ranging from 75 minutes to 8 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel to yield the desired N(2)-substituted-1,2,3-triazole derivative.

Synthesis of 16,17-Seco-estra-1,3,5(10)-triene-16,17-imide Derivatives

The synthesis of these potent steroid sulfatase inhibitors is achieved through the following key steps[2]:

  • D-Ring Cleavage: The steroidal D-ring of an estrone derivative is cleaved via an iodoform (B1672029) reaction.

  • Condensation: The resulting marrianolic acid derivative undergoes thermal condensation to form the 16,17-seco-estra-1,3,5(10)-triene-16,17-imide, which incorporates a piperidinedione moiety in place of the original D-ring.

  • Alkylation and Sulfamoylation: A range of alkyl side chains can be introduced on the nitrogen atom of the imide ring, followed by the synthesis of the corresponding 3-O-sulfamates.

Synthesis of D-Homo Lactone Estranes

A general route to D-homo lactone androstane (B1237026) derivatives, which can be adapted for the this compound series, is as follows[1][10]:

  • Oximation: The starting steroid is converted to a 16-hydroximino derivative.

  • Lactonization: The 16-hydroximino derivative is then transformed into the D-homo lactone. Further modifications to other parts of the steroidal nucleus can be performed as needed.

Inhibition Assay for 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

The inhibitory activity of compounds against 17β-HSD1 can be determined using a whole-cell assay with T-47D breast cancer cells, which endogenously express the enzyme[11].

  • Cell Culture: T-47D cells are cultured in a suitable medium.

  • Incubation: Cells are incubated with the test compound at various concentrations and a radiolabeled substrate (e.g., [¹⁴C]estrone).

  • Steroid Extraction: After incubation, the steroids are extracted from the medium using an appropriate organic solvent (e.g., diethyl ether).

  • Chromatography and Quantification: The extracted steroids (substrate and product) are separated by thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and product is quantified using a radioisotope scanner.

  • Data Analysis: The percentage of substrate conversion to product is calculated, and IC₅₀ values are determined from the dose-response curves.

Steroid Sulfatase (STS) Inhibition Assay

The inhibitory potency against STS can be evaluated using human placental microsomes as the enzyme source[2].

  • Enzyme Preparation: A suspension of human placental microsomes is prepared in a suitable buffer.

  • Incubation: The microsomes are incubated with the test compound at various concentrations and a radiolabeled substrate (e.g., [³H]estrone sulfate).

  • Reaction Termination and Extraction: The enzymatic reaction is stopped, and the product (e.g., [³H]estrone) is extracted with an organic solvent.

  • Quantification: The radioactivity of the extracted product is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control, and IC₅₀ values are determined.

Antiproliferative Activity Assay

The effect of the compounds on the proliferation of cancer cell lines can be assessed using the MTT assay[9].

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Cell Cycle Analysis by Flow Cytometry

The effect of D-ring modified estranes on the cell cycle distribution of cancer cells can be analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining[12][13][14][15][16].

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

Modulation of Estrogen Receptor Signaling

Certain D-ring modified estranes with an aromatic D-ring have been shown to act as antagonists of the estrogen receptor (ER)[3]. Molecular modeling studies suggest that these compounds may bind to the ERα ligand-binding pocket in an inverted orientation compared to the natural ligand, estradiol. In this proposed binding mode, the aromatic D-ring occupies a position similar to that of the A-ring of estradiol[3]. This altered binding can lead to a conformational change in the receptor that prevents the recruitment of co-activators, thereby antagonizing estrogen-mediated gene transcription.

Estrogen_Receptor_Antagonism cluster_0 Estradiol (Agonist) Pathway cluster_1 D-Ring Aromatic this compound (Antagonist) Pathway Estradiol Estradiol ER_inactive Inactive ERα Estradiol->ER_inactive Binds ER_active Active ERα Complex ER_inactive->ER_active Conformational Change Coactivators Co-activators ER_active->Coactivators Recruits ERE Estrogen Response Element Coactivators->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes D_Ring_this compound D-Ring Aromatic this compound ER_inactive_2 Inactive ERα D_Ring_this compound->ER_inactive_2 Binds (Inverted) ER_antagonist ERα-Antagonist Complex ER_inactive_2->ER_antagonist Altered Conformation Corepressors Co-repressors ER_antagonist->Corepressors Recruits ERE_2 Estrogen Response Element Corepressors->ERE_2 Binds to Transcription_Blocked Transcription Blocked ERE_2->Transcription_Blocked Inhibits

Caption: Comparative signaling pathways of estradiol and a D-ring aromatic this compound antagonist.

Induction of Caspase-Independent Apoptosis

A notable therapeutic potential of some D-ring modified estranes is their ability to induce apoptosis, or programmed cell death, in cancer cells. Interestingly, certain D-ring fused triazolyl estrone analogs have been found to induce apoptosis through a caspase-independent pathway[1]. While the precise molecular details are still under investigation, this mode of cell death is significant as it may bypass resistance mechanisms that rely on the inhibition of caspases. Caspase-independent apoptosis often involves the release of mitochondrial proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G, which translocate to the nucleus and mediate DNA fragmentation and chromatin condensation[17][18][19].

Caspase_Independent_Apoptosis cluster_0 Induction cluster_1 Mitochondrial Events cluster_2 Nuclear Events D_Ring_Triazolyl_this compound D-Ring Triazolyl Estrone Analog Mitochondrial_Stress Mitochondrial Stress D_Ring_Triazolyl_this compound->Mitochondrial_Stress Mitochondrion Mitochondrion Mitochondrial_Stress->Mitochondrion Induces AIF AIF Mitochondrion->AIF Releases EndoG Endonuclease G Mitochondrion->EndoG Releases Nucleus Nucleus AIF->Nucleus Translocates to EndoG->Nucleus Translocates to DNA_Fragmentation Large-Scale DNA Fragmentation Nucleus->DNA_Fragmentation Chromatin_Condensation Chromatin Condensation Nucleus->Chromatin_Condensation Apoptosis Caspase-Independent Apoptosis DNA_Fragmentation->Apoptosis Chromatin_Condensation->Apoptosis

Caption: Proposed signaling pathway for caspase-independent apoptosis induced by a D-ring triazolyl estrone analog.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process for the discovery and preclinical evaluation of novel D-ring modified estranes follows a logical workflow, from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow Design Compound Design & Scaffolding Synthesis Chemical Synthesis (e.g., Microwave-assisted) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Enzyme_Assays Enzyme Inhibition Assays (e.g., 17β-HSD1, STS) Purification->Enzyme_Assays Cell_Proliferation Antiproliferative Assays (MTT, etc.) Purification->Cell_Proliferation Lead_Optimization Lead Compound Optimization Enzyme_Assays->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Cell_Proliferation->Mechanism_Studies Cell_Proliferation->Lead_Optimization Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Receptor_Binding Receptor Binding Assays (ERα, ERβ) Mechanism_Studies->Receptor_Binding Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: A generalized experimental workflow for the development of D-ring modified estranes.

Conclusion

D-ring modified estranes represent a versatile and promising class of compounds with significant therapeutic potential. The structural modifications to the D-ring have led to the discovery of potent inhibitors of key steroidogenic enzymes, such as 17β-HSD1 and steroid sulfatase, as well as compounds with potent antiproliferative activity against various cancer cell lines. Furthermore, the elucidation of their mechanisms of action, including the modulation of estrogen receptor signaling and the induction of caspase-independent apoptosis, opens up new avenues for overcoming drug resistance and developing more effective cancer therapies. The detailed experimental protocols and compiled quantitative data provided in this technical guide are intended to empower researchers to build upon these findings and accelerate the translation of these promising compounds from the laboratory to the clinic. Continued exploration of the structure-activity relationships and the intricate signaling pathways governed by D-ring modified estranes will undoubtedly fuel the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Basic Principles of Estrane Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of steroid nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental. This guide focuses on the core principles of naming estrane, the C18 steroid parent that forms the structural basis for all estrogenic hormones.

The this compound Core Structure

This compound is a saturated tetracyclic hydrocarbon with the molecular formula C₁₈H₃₀.[1] Its structure consists of three six-membered cyclohexane (B81311) rings (A, B, C) and one five-membered cyclopentane (B165970) ring (D), fused together to form a cyclopenta[a]phenanthrene nucleus.[1][2][3] A key feature distinguishing this compound from other steroid parent structures like androstane (B1237026) is the absence of a methyl group at the C-10 position.[1][4] It possesses a single methyl group at the C-13 position.[5] This structure is also referred to as 19-norandrostane.[1][4]

The standard numbering of the carbon atoms and lettering of the rings in the steroid nucleus is a critical first step in nomenclature, as shown below.[3][6]

Fundamental IUPAC Naming Principles

The systematic naming of an this compound derivative follows a hierarchical set of IUPAC rules that define its stereochemistry, functional groups, and any structural modifications.

The foundation of the name is the parent hydrocarbon. For C18 steroids without a methyl group at C-10, the parent name is This compound .[5] This name implies a specific and conserved stereochemistry at the ring junctions: 8β, 9α, 10β, 13β, and 14α, unless stated otherwise.[6]

Stereochemistry is a critical aspect of steroid nomenclature, defining the three-dimensional arrangement of atoms.

  • α/β Notation : This is the most common method for describing the orientation of substituents on the steroid ring system.[2]

    • β-orientation signifies that the substituent is "above" the plane of the ring system, pointing towards the same side as the angular methyl group at C-13. These bonds are represented by solid or heavy wedges.[7]

    • α-orientation indicates the substituent is "below" the plane of the ring, on the opposite side of the C-13 methyl group. These bonds are shown with dashed or hashed lines.[7]

  • A/B Ring Junction (C-5) : this compound can exist as two primary isomers based on the configuration of the hydrogen atom at C-5.[1]

    • 5α-estrane : The hydrogen at C-5 is in the α-position (below the plane), resulting in a trans fusion between the A and B rings. This creates a relatively flat, linear molecular shape.[1]

    • 5β-estrane : The hydrogen at C-5 is in the β-position (above the plane), leading to a cis fusion between the A and B rings. This results in a bent molecular shape.[1]

  • Unknown Configuration : If the configuration at a specific center is unknown, the Greek letter xi (ξ) is used as a prefix.[6] For example, a hydroxyl group at C-3 with an unknown orientation would be named 3-ξ-hydroxy.

The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent name to "-ene" or "-yne", respectively.[8] The position of the double bond is specified by the lower number of the two carbon atoms involved, placed before the suffix.[3][9]

  • Example : A double bond between C-1 and C-2 in the A ring of this compound would be named estr-1-ene .

  • Multiple Double Bonds : If multiple double bonds are present, prefixes like "diene" or "triene" are used. For instance, the aromatic A ring of estrogens is denoted as estra-1,3,5(10)-triene .[10]

Functional groups are designated using prefixes or suffixes according to IUPAC priority rules.[8][11]

  • Suffixes : The principal functional group is denoted by a suffix. Common examples in this compound derivatives include:

    • -ol for a hydroxyl group (-OH).

    • -one for a carbonyl group (C=O).

    • -oic acid for a carboxyl group (-COOH).

  • Prefixes : Other functional groups are named using prefixes.

    • hydroxy- for -OH (when not the principal group).

    • oxo- for C=O (when not the principal group).[2]

Example : Estrone (B1671321), which has a hydroxyl group at C-3 and a ketone at C-17 on an estra-1,3,5(10)-triene core, is systematically named 3-hydroxyestra-1,3,5(10)-trien-17-one .[12]

  • Nor- : This prefix indicates the removal of a carbon atom from the steroid skeleton.[13] For example, 19-norandrostane is another name for this compound, signifying the absence of the C-19 methyl group.[1]

  • Homo- : Indicates the addition of a CH₂ group, expanding a ring.

  • Seco- : Denotes the cleavage or breaking of a ring bond.[14]

Quantitative Data

While nomenclature is a qualitative system of rules, the resulting isomers have distinct physical and chemical properties that can be quantified. The table below presents key properties for the parent this compound molecule and two of its most significant derivatives, estrone and estradiol.

Property5α-EstraneEstrone17β-Estradiol
IUPAC Name (8S,9S,10R,13S,14S)-13-Methyl-tetradecahydro-1H-cyclopenta[a]phenanthrene3-Hydroxyestra-1,3,5(10)-trien-17-one[12]Estra-1,3,5(10)-triene-3,17β-diol
Molecular Formula C₁₈H₃₀[1]C₁₈H₂₂O₂[12]C₁₈H₂₄O₂
Molecular Weight 246.43 g/mol [1]270.37 g/mol 272.38 g/mol
Stereochemistry at C5 5α (trans)[1]N/A (Aromatic A-ring)N/A (Aromatic A-ring)

Experimental Protocols for Structure Elucidation

The correct IUPAC name for a novel or synthesized this compound derivative depends on the unambiguous determination of its molecular structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for this purpose.

This generalized protocol outlines the steps for characterizing an this compound derivative.[15]

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition : A suite of 1D and 2D NMR experiments is required on a high-field spectrometer (≥400 MHz).

    • 1D ¹H NMR : Provides information on the number of different proton environments and their coupling patterns.

    • 1D ¹³C NMR & DEPT : Identifies the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy) : Reveals proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within each ring of the steroid.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the overall carbon skeleton.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy) : Provides information about protons that are close in space, which is essential for determining the relative stereochemistry (e.g., distinguishing between α and β substituents).[16][17]

  • Data Analysis and Structure Assignment :

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in the ¹H and ¹³C spectra using the 2D correlation data (COSY, HSQC, HMBC).

    • Use the NOESY/ROESY correlations to establish the stereochemical relationships between substituents and at ring junctions. For example, a strong NOE between the C-18 methyl protons and a proton at C-8 would confirm the β-orientation of that proton.

    • Combine all data to build the final structure, which then allows for the assignment of the correct IUPAC name.

This technique provides the absolute three-dimensional structure of a molecule.[18]

  • Crystal Growth : Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Mounting and Data Collection :

    • Mount a suitable crystal on a goniometer head.[19]

    • Place the crystal in a stream of cold nitrogen (typically 100-170 K) to minimize thermal motion.[19]

    • Collect X-ray diffraction data using a diffractometer by rotating the crystal in a beam of monochromatic X-rays.[18]

  • Structure Solution and Refinement :

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using computational methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.[19]

  • Analysis : The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming its identity and enabling definitive IUPAC naming.[20]

Visualizations

The following diagrams illustrate the logical relationships in this compound nomenclature.

EstraneNomenclature cluster_naming This compound Naming Pathway start_node Start with Unknown Steroid parent_node Identify Parent Hydrocarbon start_node->parent_node Analyze Structure decision_node decision_node parent_node->decision_node Is C-10 Methyl Absent? Is C-13 Methyl Present? step_node Parent Name = 'this compound' decision_node->step_node Yes parent_androstane Name as different steroid class decision_node->parent_androstane No (Androstane, etc.) step_numbering 1. Number the Carbon Skeleton (1-18) step_node->step_numbering end_node Final IUPAC Name step_stereo 2. Assign Stereochemistry (α/β) - Ring Junctions (e.g., 5α/5β) - Substituents step_numbering->step_stereo step_unsat 3. Identify Unsaturation (-ene, -yne) step_stereo->step_unsat step_func 4. Identify Functional Groups (Prefix/Suffix: -ol, -one, etc.) step_unsat->step_func step_assemble 5. Assemble Name: Stereo + Substituents + Parent + Unsat. + Suffix step_func->step_assemble step_assemble->end_node

Caption: A flowchart illustrating the logical steps for deriving the IUPAC name of an this compound derivative.

EstraneDerivatives cluster_products Key Estrogen Derivatives parent This compound (C18H30) aromatic Estra-1,3,5(10)-triene parent->aromatic Aromatization of A-Ring (-6H) intermediate intermediate aromatic->intermediate Add Functional Groups hormone hormone estrone Estrone (3-OH, 17-oxo) intermediate->estrone Oxidation at C-17 estradiol Estradiol (3-OH, 17β-OH) intermediate->estradiol Reduction at C-17 estriol Estriol (3-OH, 16α-OH, 17β-OH) estradiol->estriol Hydroxylation at C-16

Caption: Relationship between the parent this compound core and key biologically active estrogen derivatives.

References

The Influence of Estrane Structure on Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The estrane steroid nucleus, a fundamental scaffold of numerous endogenous hormones and synthetic drugs, plays a pivotal role in a vast array of physiological processes. The specific interactions of this compound-based molecules with nuclear receptors—primarily the estrogen (ER), androgen (AR), and progesterone (B1679170) (PR) receptors—are of paramount importance in endocrinology and drug discovery. The affinity with which these ligands bind to their respective receptors is a critical determinant of their biological activity, dictating their potency as agonists or antagonists. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the binding of this compound derivatives to these key receptors, supported by quantitative binding data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Structure-Activity Relationships: How this compound Modifications Modulate Receptor Affinity

The binding affinity of a ligand to its receptor is a delicate interplay of stereochemistry, electronic properties, and the overall topography of the molecule, which dictates its fit within the receptor's ligand-binding pocket (LBP). The rigid, tetracyclic structure of the this compound nucleus provides a foundational framework upon which chemical modifications can be strategically implemented to fine-tune receptor selectivity and affinity.

Estrogen Receptor (ER)

The estrogen receptor exists as two subtypes, ERα and ERβ, which exhibit distinct tissue distributions and physiological roles. The binding of estrogens is primarily driven by the phenolic A-ring, which mimics the endogenous ligand 17β-estradiol. Key structural features influencing ER binding affinity include:

  • The Phenolic A-Ring: The hydroxyl group at the C3 position is crucial for high-affinity binding, acting as a hydrogen bond donor to key amino acid residues within the LBP. Aromaticity of the A-ring is also essential.

  • The D-Ring and C17 Substituents: The 17β-hydroxyl group is another critical feature, participating in a hydrogen bond network that stabilizes the ligand-receptor complex. Modifications at the 17α-position can significantly impact binding. For instance, the introduction of an ethinyl group, as seen in ethinylestradiol, enhances oral bioavailability and can modulate binding affinity.

  • Overall Steroid Geometry: The overall shape and rigidity of the steroid nucleus are important for proper orientation within the LBP.

Androgen Receptor (AR)

The native ligands for the AR are testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). The structure-activity relationships for AR ligands highlight the importance of the A-ring and D-ring functionalities:

  • A-Ring Modifications: The 3-keto group in the A-ring is a key feature for high-affinity binding.

  • D-Ring and C17 Substituents: A 17β-hydroxyl group is essential for potent androgenic activity. Alkylation at the 17α-position, as in methyltestosterone, can increase oral bioavailability but may also alter binding affinity.

  • 5α-Reduction: The conversion of testosterone to DHT by 5α-reductase, which removes the C4-C5 double bond, significantly increases binding affinity for the AR.[1] This highlights the importance of the A/B ring junction stereochemistry.

Progesterone Receptor (PR)

Progesterone is the endogenous ligand for the PR. Synthetic progestins, many of which are based on the this compound (19-nortestosterone) or pregnane (B1235032) nucleus, have been developed with modified affinities and selectivities. Key SAR principles include:

  • A-Ring and C3 Position: A Δ4-3-keto moiety is a common feature of high-affinity progestins.

  • C17 Substituents: The presence of a 17α-ethinyl group, as seen in norethindrone, is a common modification that confers oral activity and potent progestational effects.

  • C11 Substitutions: Modifications at the C11β position can dramatically alter the activity profile, leading to potent antagonists like mifepristone.

Quantitative Receptor Binding Affinity Data

The following tables summarize the binding affinities of various this compound derivatives and related compounds for the human estrogen (ERα and ERβ), androgen, and progesterone receptors. The data is presented as relative binding affinity (RBA), inhibition constant (Ki), dissociation constant (Kd), or half-maximal inhibitory concentration (IC50). Lower values for Ki, Kd, and IC50 indicate higher binding affinity. RBA is typically expressed relative to a high-affinity reference ligand (e.g., 17β-estradiol for ER, DHT for AR, or progesterone/R5020 for PR).

Table 1: Binding Affinities of this compound Derivatives and Related Compounds for Estrogen Receptors (ERα and ERβ)

CompoundReceptorBinding Affinity (RBA %)Binding Affinity (Ki, nM)Binding Affinity (IC50, nM)Binding Affinity (Kd, pM)
17β-EstradiolERα100-0.085[2]68.81[3][4]
17β-EstradiolERβ100--60.72[3][4]
EthinylestradiolERα121---
MestranolER0.1 - 2.3---
Tibolone (B1683150)ERα<0.1 (vs E2)---
3α-hydroxytiboloneERαHigh---
3β-hydroxytiboloneERαHigh---
RaloxifeneERα----
TamoxifenERα----
GW-5638ERαSame as ERβ---
GW-5638ERβSame as ERα---
GW-7604ERαSame as ERβ---
GW-7604ERβSame as ERα---

Data compiled from multiple sources. RBA values are relative to 17β-Estradiol.

Table 2: Binding Affinities of this compound Derivatives and Related Compounds for the Androgen Receptor (AR)

CompoundBinding Affinity (RBA %)Binding Affinity (Ki, nM)Binding Affinity (IC50, nM)
Dihydrotestosterone (DHT)100-3.2[5]
Testosterone50-60--
19-Nortestosterone (Nandrolone)100-120--
TiboloneWeak--
Δ4-isomer of TiboloneStronger than Tibolone--
Norethindrone3.2 (vs DHT)--
Norgestimate0.3 (vs DHT)--
Levonorgestrel (B1675169)22 (vs DHT)--
BMS-564929-2.11-

Data compiled from multiple sources. RBA values are relative to Dihydrotestosterone (DHT) or Methyltrienolone (R1881) where specified.

Table 3: Binding Affinities of this compound Derivatives and Related Compounds for the Progesterone Receptor (PR)

CompoundBinding Affinity (RBA %)
Progesterone100
Norgestimate0.8 (vs R5020)[6]
Levonorgestrel143 (vs Progesterone)[7]
Levonorgestrel-17-acetate110 (vs R5020)[6]
Levonorgestrel-3-oxime8 (vs R5020)[6]
Norethindrone200 (vs Progesterone)
Tibolone10-fold weaker than Δ4-isomer
Δ4-isomer of TiboloneHigh

Data compiled from multiple sources. RBA values are relative to Progesterone or R5020.

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

General Principle of Competitive Radioligand Binding Assay

A fixed concentration of receptor and radioligand are incubated with increasing concentrations of an unlabeled competitor compound. As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.

Detailed Methodology for a Typical Competitive Binding Assay (Example: Estrogen Receptor)

This protocol is a generalized representation based on established methods.[8]

1. Preparation of Receptor Source (e.g., Rat Uterine Cytosol):

  • Uteri from ovariectomized rats are excised, trimmed of fat, and weighed.
  • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
  • The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation (ultracentrifugation) to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the supernatant.
  • The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Procedure:

  • Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor compound.
  • Total Binding Tubes: Contain receptor preparation and a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol).
  • Non-specific Binding (NSB) Tubes: Contain the same as total binding tubes plus a large excess (e.g., 100-fold) of unlabeled estradiol to saturate all specific binding sites.
  • Competitor Tubes: Contain receptor preparation, radiolabeled estradiol, and varying concentrations of the test compound.
  • The tubes are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Radioligand:

  • After incubation, the bound radioligand must be separated from the free radioligand. A common method is hydroxylapatite (HAP) adsorption. A slurry of HAP is added to each tube, which binds the receptor-ligand complexes.
  • The tubes are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed with buffer to remove any remaining unbound radioligand.

4. Quantification of Bound Radioactivity:

  • Scintillation cocktail is added to the HAP pellet in each tube.
  • The radioactivity is counted using a liquid scintillation counter.

5. Data Analysis:

  • The counts per minute (CPM) are used to determine the amount of bound radioligand.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.
  • The IC50 value is determined from this curve using non-linear regression analysis.
  • The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflows

Receptor Signaling Pathways

The binding of an this compound derivative to its receptor initiates a cascade of molecular events that ultimately leads to a physiological response. These signaling pathways can be broadly categorized as genomic (acting in the nucleus to regulate gene expression) and non-genomic (rapid, membrane-initiated signaling).

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binding HSP HSP ER->HSP Dissociation Dimerized ER Dimerized ER ER->Dimerized ER Dimerization PI3K PI3K ER->PI3K Activation (Non-Genomic) MAPK Cascade MAPK Cascade ER->MAPK Cascade Activation (Non-Genomic) ERE ERE Dimerized ER->ERE Binding (Genomic) Akt Akt PI3K->Akt Gene Transcription Gene Transcription ERE->Gene Transcription Modulation

Caption: Estrogen Receptor (ER) Signaling Pathway.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binding HSP HSP AR->HSP Dissociation Dimerized AR Dimerized AR AR->Dimerized AR Dimerization ARE ARE Dimerized AR->ARE Binding Gene Transcription Gene Transcription ARE->Gene Transcription Modulation

Caption: Androgen Receptor (AR) Signaling Pathway.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR PR Progesterone->PR Binding HSP HSP PR->HSP Dissociation Dimerized PR Dimerized PR PR->Dimerized PR Dimerization Src Kinase Src Kinase PR->Src Kinase Activation (Non-Genomic) PRE PRE Dimerized PR->PRE Binding (Genomic) MAPK Cascade MAPK Cascade Src Kinase->MAPK Cascade Gene Transcription Gene Transcription PRE->Gene Transcription Modulation

Caption: Progesterone Receptor (PR) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Cytosol Extraction) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor Solution Preparation Ligand_Prep->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Counting Radioactivity Counting Separation->Counting Data_Processing Calculation of Specific Binding Counting->Data_Processing Curve_Fitting Generation of Competition Curve Data_Processing->Curve_Fitting IC50_Ki_Calc Determination of IC50 and Ki Curve_Fitting->IC50_Ki_Calc

Caption: Generalized Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The binding affinity of this compound derivatives to their respective nuclear receptors is a complex function of their three-dimensional structure. Subtle modifications to the this compound scaffold can lead to profound changes in receptor binding, selectivity, and ultimately, the pharmacological profile of the compound. A thorough understanding of these structure-activity relationships, supported by robust quantitative binding data and well-defined experimental protocols, is indispensable for the rational design of novel therapeutics targeting the estrogen, androgen, and progesterone receptors. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of medicinal chemistry and endocrinology.

References

The Metabolic Maze: An In-depth Technical Guide to Estrane-Based Steroid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of estrane-based steroids, the family of hormones that includes estrogens. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and endocrine research. This guide details the key enzymatic reactions, presents quantitative data for critical metabolic steps, outlines detailed experimental protocols for studying these pathways, and provides visualizations of the primary metabolic routes and a representative experimental workflow.

Core Metabolic Pathways of this compound-Based Steroids

The metabolism of this compound-based steroids is a complex network of enzymatic conversions primarily occurring in the liver, but also in other tissues such as adipose tissue and the gonads. These pathways are crucial for both the biosynthesis of active estrogens and their inactivation and elimination from the body. The principal pathways involve the aromatization of androgens, followed by a series of hydroxylation, methylation, and conjugation reactions.

Aromatization: The Gateway to Estrogens

The synthesis of this compound-based steroids begins with the irreversible conversion of C19 androgens to C18 estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1) . This is the rate-limiting step in estrogen biosynthesis. The two primary conversions are:

Interconversion of Estrone and Estradiol

Estrone and estradiol are readily interconverted by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) , a family of enzymes that catalyze the oxidation or reduction of the 17-keto/hydroxyl group.[2][3] This interconversion is crucial for regulating the local and systemic levels of the highly potent estradiol.

Hydroxylation: Diversification of Estrogen Metabolites

Once formed, estradiol and estrone undergo extensive phase I metabolism, primarily through hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes . These reactions occur at different positions on the steroid nucleus, leading to a variety of metabolites with distinct biological activities. The major hydroxylation pathways are:

  • 2-Hydroxylation: This is the most prominent pathway, leading to the formation of 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2). This reaction is primarily catalyzed by CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[4][5]

  • 4-Hydroxylation: This pathway produces 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2). CYP1B1 is the primary enzyme responsible for this conversion, particularly in estrogen target tissues like the breast and uterus.[4][5][6]

  • 16α-Hydroxylation: This leads to the formation of 16α-hydroxyestrone (16α-OHE1) and estriol (B74026) (E3). This pathway is catalyzed by several CYP enzymes, including CYP1A1, CYP1A2, and CYP3A isoforms.[4][5]

Methylation and Conjugation: Inactivation and Excretion

The hydroxylated estrogen metabolites, often referred to as catechol estrogens, undergo further metabolism to facilitate their excretion.

  • Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl groups of 2- and 4-hydroxyestrogens, forming methoxyestrogens.

  • Conjugation: Estrogens and their metabolites are rendered more water-soluble for urinary and biliary excretion through conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) groups (by sulfotransferases, SULTs).

Below is a diagram illustrating the primary metabolic pathways of this compound-based steroids.

Estrane_Metabolism Androstenedione Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase (CYP19A1) Testosterone Testosterone Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol 17β-HSD (reduction) Two_OHE1 2-Hydroxyestrone (2-OHE1) Estrone->Two_OHE1 CYP1A2, CYP1A1 Four_OHE1 4-Hydroxyestrone (4-OHE1) Estrone->Four_OHE1 CYP1B1 Sixteen_alpha_OHE1 16α-Hydroxyestrone (16α-OHE1) Estrone->Sixteen_alpha_OHE1 CYP3A4/5 Conjugated_Metabolites Glucuronide and Sulfate Conjugates Estrone->Conjugated_Metabolites UGTs, SULTs Two_OHE2 2-Hydroxyestradiol (2-OHE2) Estradiol->Two_OHE2 CYP1A2, CYP1A1 Four_OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->Four_OHE2 CYP1B1 Estriol Estriol (E3) Estradiol->Estriol CYP3A4/5 Estradiol->Conjugated_Metabolites UGTs, SULTs Methoxyestrogens Methoxyestrogens Two_OHE1->Methoxyestrogens COMT Four_OHE1->Methoxyestrogens COMT Sixteen_alpha_OHE1->Estriol 17β-HSD Two_OHE2->Methoxyestrogens COMT Four_OHE2->Methoxyestrogens COMT Estriol->Conjugated_Metabolites UGTs, SULTs Methoxyestrogens->Conjugated_Metabolites UGTs, SULTs

Primary metabolic pathways of this compound-based steroids.

Quantitative Data on Key Metabolic Enzymes

The efficiency of each metabolic step is determined by the kinetic parameters of the enzymes involved. This section provides a summary of reported kinetic constants for key enzymes in this compound-based steroid metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound-Based Steroid Metabolism

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg protein or pmol/h/mg)Source
Aromatase (CYP19A1) AndrostenedioneEstrone0.25-[7]
TestosteroneEstradiol201 (nM)0.76 (pmol/h/mg)[8]
17β-HSD Type 1 EstroneEstradiol0.12 - 0.25-[2]
EstradiolEstrone0.6282 (nmol/g protein/h)[9]
CYP1A1 Estradiol2-Hydroxyestradiol--[4]
CYP1A2 Estradiol2-Hydroxyestradiol-1.3 ± 0.3 (nmol/min/nmol P450)[4]
CYP1B1 Estradiol4-Hydroxyestradiol0.711.39 (nmol/min/nmol P450)[10]
CYP3A4 Estradiol16α-Hydroxyestradiol--[4]

Note: Kinetic parameters can vary significantly depending on the experimental conditions, tissue source, and whether purified enzymes or cell-based assays are used.

Experimental Protocols for Investigating this compound-Based Steroid Metabolism

The study of this compound-based steroid metabolism often involves in vitro cell culture systems and sophisticated analytical techniques to quantify the various metabolites.

In Vitro Steroidogenesis Assay using H295R Cells

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model as it expresses most of the key enzymes required for steroidogenesis.

3.1.1. Cell Culture and Treatment

  • Cell Seeding: Seed H295R cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors).

  • Acclimation: Allow the cells to acclimate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Replace the medium with fresh serum-free medium containing the test compound at various concentrations. Include appropriate controls (e.g., solvent control, positive control like forskolin (B1673556) to stimulate steroidogenesis).

  • Incubation: Incubate the cells with the test compound for 48 hours.

3.1.2. Sample Collection and Preparation

  • Medium Collection: After incubation, collect the cell culture medium from each well.

  • Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) or a solid-phase extraction (SPE) to isolate the steroids from the medium.

  • Derivatization (Optional): For enhanced sensitivity in mass spectrometry, the extracted steroids can be derivatized (e.g., with dansyl chloride).

  • Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent for analysis.

3.1.3. Quantification of Steroid Metabolites by LC-MS/MS

  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid metabolites.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring, MRM) to detect and quantify the individual steroid metabolites based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and a standard curve.

The following diagram outlines the experimental workflow for the H295R steroidogenesis assay.

H295R_Workflow start Start seed_cells Seed H295R Cells in 24-well Plates start->seed_cells acclimate Acclimate for 24 hours seed_cells->acclimate treat Treat with Test Compound (48 hours) acclimate->treat collect_medium Collect Culture Medium treat->collect_medium extract Steroid Extraction (LLE or SPE) collect_medium->extract derivatize Derivatization (Optional) extract->derivatize lc_ms LC-MS/MS Analysis derivatize->lc_ms quantify Quantification of Steroid Metabolites lc_ms->quantify end End quantify->end

Experimental workflow for H295R steroidogenesis assay.
In Vitro Metabolism Assay using Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are a standard tool for studying phase I drug metabolism.

3.2.1. Incubation Procedure

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes), a phosphate (B84403) buffer (pH 7.4), and the this compound-based steroid substrate in a microcentrifuge tube or 96-well plate.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).

  • Time Points: Incubate the reaction for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

3.2.2. Sample Processing and Analysis

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS as described in section 3.1.3 to identify and quantify the parent steroid and its metabolites.

  • Data Analysis: Determine the rate of metabolism by plotting the disappearance of the parent compound over time.

Representative Quantitative Data from In Vitro Assays

The following table summarizes representative concentrations of key steroid hormones measured in the culture medium of H295R cells under basal and stimulated (with forskolin) conditions.

Table 2: Representative Steroid Hormone Concentrations in H295R Cell Culture Medium

Steroid HormoneBasal Concentration (pg/mL)Forskolin-Stimulated Concentration (pg/mL)Source
Progesterone 13,94834,870[11]
Testosterone 3,8456,537[11]
Estradiol 14.2298.2[11]
Cortisol --[12]
Corticosterone --[12]

Note: Concentrations can vary based on cell passage number, culture conditions, and analytical methods. The data from different sources are presented to illustrate the range of reported values.

Conclusion

The metabolic pathways of this compound-based steroids are intricate and tightly regulated. A thorough understanding of these pathways, the enzymes involved, and their kinetics is essential for research in endocrinology, oncology, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists investigating the metabolism of these critical hormones and the effects of xenobiotics on their homeostasis. The continued application of advanced analytical techniques, such as LC-MS/MS-based metabolomics, will further elucidate the complexities of steroid metabolism and its role in health and disease.

References

Methodological & Application

Protocols for the Stereoselective Synthesis of Estrane Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of estrane derivatives. The this compound skeleton, a fundamental component of steroidal hormones like estrogen, is a critical pharmacophore in drug development. Precise control over its stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects. The following sections detail key stereoselective transformations, including protocols for asymmetric cycloadditions, diastereoselective reductions, and stereocontrolled functionalization of the steroid nucleus.

Enantioselective Construction of the this compound Core via Hydrogen Bond-Promoted Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of the steroidal ABCD ring system. An organocatalytic approach employing a chiral amidinium salt can facilitate a highly enantioselective cycloaddition, setting the key stereocenters of the this compound core early in the synthesis.

Application Note:

This protocol describes the synthesis of (+)-estrone, where the crucial C/D ring junction stereochemistry is established through a hydrogen bond-promoted Diels-Alder reaction between Dane's diene and 2-methylcyclopent-2-en-1,3-dione. The use of a chiral amidinium catalyst derived from (R)-alaninol provides high enantioselectivity. The initial cycloadduct is then subjected to a series of transformations to yield the natural steroid.

Experimental Protocol: Enantioselective Diels-Alder Reaction for (+)-Estrone Synthesis

Materials:

  • Dane's diene (1-methoxy-4-methyl-1,3-cyclohexadiene)

  • 2-Methyl-1,3-cyclopentanedione (B45155)

  • Amidinium salt catalyst (ent-9c in Göbel et al., J. Org. Chem. 2010, 75, 8, 2718-2721)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (conc. HCl)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) and the chiral amidinium salt catalyst (15 mol %) in dry dichloromethane.

  • Cool the solution to -30 °C.

  • Add Dane's diene (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -30 °C for 48 hours.

  • Allow the mixture to warm to room temperature overnight.

  • Add a few drops of concentrated HCl and stir vigorously for 30 minutes to effect isomerization.

  • Filter the mixture through a pad of magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the ketoenol product.

Quantitative Data:
StepProductYieldEnantiomeric Excess (ee)
Enantioselective Diels-AlderKetoenol Intermediate91%81% (before recrystallization)
RecrystallizationEnone Intermediate83%>99%
Overall Synthesis(+)-Estrone24%>99.9%

Diastereoselective Reduction of the C17-Ketone

The reduction of the C17-ketone of estrone (B1671321) is a common transformation to produce estradiol, a more potent estrogen. The steric hindrance of the this compound β-face directs the hydride attack to the α-face, leading to the preferential formation of the 17β-hydroxy group.

Application Note:

This protocol details a straightforward and highly diastereoselective reduction of estrone to β-estradiol using sodium borohydride (B1222165). The procedure is robust and provides the desired diastereomer in high yield. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol: Diastereoselective Reduction of Estrone

Materials:

  • Estrone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for TLC

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve estrone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₄ solution to the estrone solution with stirring.

  • Monitor the reaction by TLC until the estrone is consumed (typically 30-60 minutes).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude β-estradiol.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data:
SubstrateProductReducing AgentDiastereomeric Ratio (β:α)Yield
EstroneEstradiolNaBH₄>95:5High

Stereoselective Construction of the this compound Skeleton via Radical Cascade Cyclization

Radical cyclizations offer a powerful and convergent strategy for the synthesis of complex polycyclic systems like the this compound core. A cascade of radical-mediated bond formations can rapidly assemble the B, C, and D rings in a single step from a suitably designed acyclic precursor.[1][2][3][4][5]

Application Note:

This protocol describes a radical-mediated cascade cyclization to construct the this compound ring system, culminating in a total synthesis of (±)-estrone.[1][2][3][4][5] The reaction is initiated by the formation of a radical from an iododienynone precursor, which then undergoes a series of intramolecular cyclizations. The stereochemical outcome of the cyclization is dependent on the geometry of the starting material.

Experimental Protocol: Radical Cascade Cyclization for this compound Synthesis

Materials:

  • Iododienynone precursor

  • Tributyltin hydride (Bu₃SnH)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous benzene (B151609)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the iododienynone precursor in degassed anhydrous benzene.

  • Add a solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN in degassed anhydrous benzene dropwise over several hours to the refluxing solution of the precursor.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to isolate the tetracyclic this compound derivative.

Quantitative Data:
PrecursorProductYieldStereochemistry
IododienynoneTetracyclic this compound Derivative50%trans, syn
Substituted Iodovinylcyclopropanetrans, anti, trans this compound12%trans, anti, trans

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Dane's Diene Dane's Diene ReactionVessel Diels-Alder Cycloaddition CH2Cl2, -30°C Dane's Diene->ReactionVessel Diketone 2-Methyl-1,3- cyclopentanedione Diketone->ReactionVessel Isomerization Isomerization (conc. HCl) ReactionVessel->Isomerization Catalyst Chiral Amidinium Salt (15 mol%) Catalyst->ReactionVessel Chromatography Silica Gel Chromatography Isomerization->Chromatography Product (+)-Estrone Precursor (Ketoenol) Chromatography->Product

Caption: Workflow for the enantioselective Diels-Alder synthesis of an estrone precursor.

Diastereoselective Reduction Logical Pathway

Diastereoselective_Reduction Estrone Estrone (C17-Ketone) Attack Hydride Attack Estrone->Attack Reagent NaBH4 in MeOH Reagent->Attack AlphaFace α-Face Attack (Less Hindered) Attack->AlphaFace Favored BetaFace β-Face Attack (Sterically Hindered) Attack->BetaFace Disfavored BetaEstradiol β-Estradiol (Major Product) AlphaFace->BetaEstradiol AlphaEstradiol α-Estradiol (Minor Product) BetaFace->AlphaEstradiol

Caption: Logical pathway of the diastereoselective reduction of estrone.

Radical Cascade Cyclization Signaling Pathway

Radical_Cascade Initiation Radical Initiation (AIBN) RadicalFormation Aryl Radical Formation (from Iododienynone) Initiation->RadicalFormation Macrocyclization 13-endo-dig Macrocyclization RadicalFormation->Macrocyclization Transannulation1 First Transannulation Macrocyclization->Transannulation1 Transannulation2 Second Transannulation Transannulation1->Transannulation2 EstraneCore Tetracyclic this compound Core Transannulation2->EstraneCore

Caption: Signaling pathway of the radical cascade cyclization for this compound synthesis.

References

Application Notes and Protocols: Estrane Compounds in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of estrane compounds in breast cancer research. This compound, a C18 steroid skeleton, forms the core of estrogens and a wide array of synthetic derivatives that are pivotal in the treatment and study of hormone-responsive cancers. This document details their mechanisms of action, key signaling pathways, and protocols for their evaluation.

Introduction to this compound Compounds in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 75% of all breast cancer cases, where the growth of cancer cells is driven by the hormone estrogen.[1] this compound-based compounds, which mimic or interfere with the action of endogenous estrogens like 17β-estradiol (E2), are the cornerstone of endocrine therapy.[2] These compounds range from receptor modulators to antagonists and degraders, each with a distinct mechanism for disrupting the estrogen signaling axis that fuels tumor proliferation.[1][3] The development of novel this compound derivatives continues to be a major focus in oncology, aiming to overcome drug resistance and improve therapeutic outcomes.[2][4]

Mechanisms of Action

The primary targets of this compound compounds in breast cancer are the estrogen receptors, ERα and ERβ.[3] ERα is recognized as the principal driver of breast cancer development.[5] The therapeutic strategies involving this compound derivatives can be broadly categorized as follows:

  • Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity.[1][3] In breast tissue, a SERM like Tamoxifen acts as an antagonist, competitively binding to ERα and blocking estrogen from activating pro-proliferative genes.[1][6]

  • Selective Estrogen Receptor Degraders (SERDs): SERDs, such as Fulvestrant and the newer oral agent Elacestrant (B1663853), are pure antagonists.[1][7][8] They bind to ERα and induce a conformational change that targets the receptor for proteasomal degradation, thereby reducing the total number of receptors in the cancer cell.[7][8] This mechanism is particularly effective against certain mutations, like those in the ESR1 gene, which can confer resistance to other endocrine therapies.[7][9]

Key Signaling Pathways Modulated by this compound Compounds

This compound compounds influence both the classical genomic and the rapid non-genomic signaling pathways of the estrogen receptor.

A. Genomic ER Signaling Pathway: In this pathway, the estrogen-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[5][10] Anti-estrogens block this process.

Genomic Estrogen Receptor (ER) Signaling Pathway.

B. Non-Genomic ER Signaling and Crosstalk: Estrogens can also initiate rapid signaling from membrane-associated ERs, activating kinase cascades like PI3K/Akt/mTOR and MAPK/ERK.[11][12][13][14] This crosstalk can lead to ligand-independent ER activation and contribute to endocrine resistance. This compound-based inhibitors can modulate these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors (e.g., IGF, EGF) GFR Growth Factor Receptor (RTK) GF->GFR PI3K PI3K GFR->PI3K Ras Ras GFR->Ras mER Membrane ER mER->PI3K mER->Ras Estradiol Estradiol Estradiol->mER Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR nER Nuclear ER Akt->nER Phosphorylates (Ligand-Independent Activation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->nER Phosphorylates (Ligand-Independent Activation) MAPK->Proliferation Promotes nER->Proliferation

Non-Genomic ER Signaling and Crosstalk with Growth Factor Pathways.

Quantitative Data Summary of Novel this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various synthesized this compound compounds against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Pyrazolinyl-Estrone Derivatives against MCF-7 Cells

Compound ID Modification IC₅₀ (nM) Reference
3c 1′-Methyl-1′H-5′-(4-bromophenyl)-pyrazoline 6.4 [15]
3d 1′-Methyl-1′H-5′-(2-thienyl)-pyrazoline 5.2 [15]
4f 1'-Phenyl-1'H-5'-(2-thienyl)-pyrazoline 4.1 [15]

Data extracted from in vitro studies on MCF-7 (ER+) human breast cancer cell line.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Hybrid this compound Heterocycles

Compound ID Cell Line IC₅₀ (µM) Reference Drug (Doxorubicin) IC₅₀ (µM) Reference
2c MCF-7 (Breast) 2.56 4.98 [16]
10a MCF-7 (Breast) 2.01 4.98 [16]
10b MCF-7 (Breast) 1.89 4.98 [16]
14 MCF-7 (Breast) 3.12 4.98 [16]

Data from MTT assay after 24h incubation. Compounds 10a, 10b, and 2c showed higher potency than the reference drug Doxorubicin.[16]

Table 3: Antiproliferative Activity of 3-Substituted this compound Derivatives

Compound ID Cell Line IC₅₀ (µM) Description Reference
5 T-47D (Breast) 49 C3-m-carbamoylphenyloxy E1 derivative [17]
6 T-47D (Breast) 37 C3-m-carbamoylphenyloxy E2 derivative [17]
10 T-47D (Breast) 14 C3/C16 hybrid E2 derivative [17]

These compounds were designed as 17β-HSD1 inhibitors and also showed antiproliferative effects on ER+ cells.[17]

Experimental Protocols

Evaluating the efficacy of novel this compound compounds requires a series of in vitro and in vivo assays.

G cluster_workflow Experimental Workflow for this compound Compound Evaluation A Synthesis of Novel this compound Derivatives B In Vitro Screening A->B C Cell Viability Assays (MTT, E-Screen) MCF-7, T-47D, MDA-MB-231 B->C D ER Binding & Activity Assays B->D E Mechanism of Action (Western Blot, qPCR) B->E F Lead Compound Selection C->F D->F E->F G In Vivo Studies F->G H Mouse Xenograft Model (e.g., MCF-7 in nude mice) G->H I Toxicity & Efficacy Evaluation G->I J Preclinical Candidate H->J I->J

References

Application Notes and Protocols for the Analysis of Estrane Compounds in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of common estrane compounds, including estrone (B1671321) (E1), 17β-estradiol (E2), estriol (B74026) (E3), and the synthetic 17α-ethinylestradiol (EE2), in various environmental water matrices such as surface water, wastewater, and drinking water. These compounds are potent endocrine disruptors and their monitoring in the environment is of significant concern.[1][2]

The following sections detail validated analytical methodologies utilizing Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by detection and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific this compound compounds of interest, the water matrix, and the required sensitivity. The tables below summarize key quantitative performance data from various validated methods to facilitate comparison.

Table 1: Quantitative Data for LC-MS/MS Methods

CompoundMatrixSPE SorbentRecovery (%)LOQ (ng/L)Reference
Estrone (E1)WastewaterOasis HLB81-1030.6-0.9[3]
17β-Estradiol (E2)WastewaterOasis HLB81-1030.6-0.9[3]
Estriol (E3)WastewaterOasis HLB81-1030.6-0.9[3]
17α-Ethinylestradiol (EE2)WastewaterOasis HLB81-1030.6-0.9[3]
Estrone (E1)Surface WaterOasis HLB & Sep-Pak>700.0625 (ppq)
17β-Estradiol (E2)Surface WaterOasis HLB & Sep-Pak>700.0625 (ppq)
17α-Ethinylestradiol (EE2)Surface WaterOasis HLB & Sep-Pak>700.01 (ppq)
Various EstrogensRiver WaterC3080.5-109.41-16[4]

Table 2: Quantitative Data for GC-MS(/MS) Methods

CompoundMatrixSPE SorbentRecovery (%)LOQ (ng/L)Detection Limit (ng/L)Reference
Estrone (E1)Estuarine WaterC18 Discs-<1-[2][5]
17β-Estradiol (E2)Estuarine WaterC18 Discs-<1-[2][5]
17α-Ethinylestradiol (EE2)Estuarine WaterC18 Discs-<1-[2][5]
Estrone (E1)River WaterC1890-1200.5-0.90.3-0.6[6]
17β-Estradiol (E2)River WaterC1890-1200.5-0.90.3-0.6[6]
Estriol (E3)River WaterC1890-1200.5-0.90.3-0.6[6]
17α-Ethinylestradiol (EE2)River WaterC1890-1200.5-0.90.3-0.6[6]
Various EstrogensSurface & Drinking Water->700.05-0.20.02-0.05[7]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound compounds from environmental water samples.

Protocol 1: Analysis of this compound Compounds by SPE and LC-MS/MS

This protocol is suitable for the simultaneous quantification of multiple estrogens at trace levels in various water matrices.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, adjust the sample pH to < 3 with an acid like phosphoric acid.[8]

  • Store samples at 4°C and extract within 48 hours of collection.

2. Materials and Reagents:

3. Solid Phase Extraction (SPE) Procedure: a. Cartridge Conditioning: Sequentially pass 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 5 mL of deionized water through the SPE cartridge.[1][9] Do not allow the sorbent to dry. b. Sample Loading: Pass the water sample (typically 200 mL to 1 L) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[3] c. Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds. d. Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water. e. Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and methanol.[1][8] f. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase.

4. HPLC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm) is commonly used.[3]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium hydroxide to improve ionization, is typical.

  • Injection Volume: 5 to 100 µL, depending on the desired sensitivity.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.[3] Both positive and negative electrospray ionization (ESI) can be employed, though negative mode is often preferred for estrogens.

Protocol 2: Analysis of this compound Compounds by SPE and GC-MS/MS

This method is highly sensitive and specific, particularly for complex matrices, but requires a derivatization step to increase the volatility of the estrogens.

1. Sample Collection and Preservation:

  • Follow the same procedure as described in Protocol 1.

2. Materials and Reagents:

  • SPE cartridges (e.g., C18, 1000 mg, 6 mL).

  • Methanol, Acetonitrile, Dichloromethane (B109758) (GC grade).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[6][10]

  • Analytical standards and internal standards.

3. Solid Phase Extraction (SPE) Procedure:

  • Follow the same general steps (conditioning, loading, washing, drying, elution) as in Protocol 1, using a C18 cartridge. A common elution solvent is dichloromethane or a mixture of dichloromethane and methanol.[9]

4. Derivatization: a. Evaporate the eluate from the SPE step to complete dryness. b. Add a precise volume (e.g., 50-100 µL) of the derivatization agent (e.g., MSTFA). c. Heat the mixture in a sealed vial at a specific temperature and time (e.g., 60-80°C for 20-30 minutes) to ensure complete derivatization.[6] d. Cool the sample to room temperature before injection into the GC-MS.

5. GC-MS/MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms, is typically used for the separation of the derivatized estrogens.[6]

  • Injector: Operate in splitless mode to maximize sensitivity.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the target analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or MRM mode with electron impact (EI) ionization is used for detection and quantification.[2][5][10]

Mandatory Visualizations

SPE_LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (200mL - 1L) Condition SPE Cartridge Conditioning (ACN, MeOH, H2O) Load Sample Loading (5-10 mL/min) Condition->Load Conditioned Cartridge Wash Wash with Deionized Water Load->Wash Dry Dry Cartridge (N2 or Vacuum) Wash->Dry Elute Elution (MeOH or ACN/MeOH) Dry->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate Inject HPLC Injection Concentrate->Inject Reconstituted Extract Separate C18 Column Separation Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for SPE-LC-MS/MS analysis of this compound compounds.

SPE_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (200mL - 1L) SPE Solid Phase Extraction (C18) Sample->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Derivatize Derivatization (e.g., MSTFA, Heat) Evaporate->Derivatize Dry Extract Inject GC Injection Derivatize->Inject Derivatized Sample Separate Capillary Column Separation Inject->Separate Detect Tandem MS Detection (MRM/SIM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for SPE-GC-MS/MS analysis of this compound compounds.

References

Application Notes and Protocols for the Synthesis of Estrane-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of key estrane-based therapeutic agents, namely Estrone (B1671321), Ethinylestradiol, and Estradiol (B170435) Valerate (B167501). The protocols are intended to be a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Total Synthesis of (±)-Estrone

Estrone is a crucial intermediate in the synthesis of many other steroidal drugs. Several total synthesis routes have been developed. Here, we outline a convergent approach.

A notable total synthesis of (±)-estrone was achieved in six steps with an overall yield of 24%.[1] This synthesis involves the stereoselective construction of the B and C rings in a single step through a thermally induced electrocyclic ring opening of a benzocyclobutene, followed by an exo-Diels–Alder cycloaddition.[1] Another approach involves a novel cascade of radical cyclizations.[2][3][4]

Experimental Protocol: A Radical Cascade Approach to (±)-Estrone

This protocol is based on a radical-mediated cascade reaction.[2][3]

Step 1: Synthesis of Iododienynone Precursor

  • Detailed synthetic steps for the precursor are outlined in the referenced literature.[2][3]

Step 2: Radical Cascade Cyclization

  • Treat the iododienynone precursor with Bu₃SnH and 2,2′-azobis(isobutyronitrile) (AIBN).

  • This initiates a 13-endo-dig radical macrocyclization followed by two sequential radical transannulation reactions.

  • The resulting crystalline this compound is obtained in approximately 50% yield.[3]

Step 3: Conversion to Estrone Methyl Ether

  • The this compound product from the previous step is converted to the corresponding cyclopentanone.

  • Oxidation using Jones' procedure (CrO₃-H₂SO₄) yields estrone methyl ether.[2]

Step 4: Demethylation to (±)-Estrone

  • Demethylate the estrone methyl ether using BBr₃ to obtain (±)-estrone.[2]

Quantitative Data Summary
StepReagents and ConditionsYield (%)Reference
Radical Cascade CyclizationBu₃SnH, AIBN50[3]
Oxidation to Estrone Methyl EtherCrO₃-H₂SO₄-[2]
Demethylation to (±)-EstroneBBr₃-[2]

Yields for the oxidation and demethylation steps are not explicitly stated in a quantitative format in the provided search results but are described as successful conversions.

Synthetic Workflow

Estrone_Synthesis A Iododienynone Precursor B Radical Cascade Cyclization (Bu3SnH, AIBN) A->B C Crystalline this compound B->C D Oxidation (Jones' Reagent) C->D E Estrone Methyl Ether D->E F Demethylation (BBr3) E->F G (±)-Estrone F->G

Caption: Total synthesis of (±)-Estrone via a radical cascade approach.

Synthesis of Ethinylestradiol from Estrone

Ethinylestradiol is a widely used orally active synthetic estrogen.[5] Its synthesis involves the ethynylation of estrone.

Experimental Protocol

This protocol is based on the reaction of estrone with potassium acetylide.[6]

Step 1: Preparation of Potassium Acetylide

Step 2: Ethynylation of Estrone

  • In a reaction flask, add the prepared potassium acetylide crude product and tetrahydrofuran (B95107) (THF).

  • Maintain the reaction temperature between -5 to 5 °C.

  • Add a solution of estrone in THF dropwise.

  • Stir the reaction mixture for approximately 30 minutes.[6]

Step 3: Work-up and Purification

  • After the reaction is complete, slowly add water.

  • The layers are separated, and the aqueous layer is extracted with THF.

  • The combined organic layers are acidified with dilute hydrochloric acid.

  • The THF is removed under reduced pressure, causing the product to precipitate.

  • The solid is filtered, washed with water until neutral, and dried.

  • The crude product is purified by recrystallization from methanol (B129727) with activated carbon decolorizing to yield high-purity ethinylestradiol.[6]

Quantitative Data Summary
StepStarting MaterialProductPurity (HPLC)Reference
Ethynylation of EstroneEstroneEthinylestradiol>99.5%[6]

Synthetic Workflow

Ethinylestradiol_Synthesis A Estrone C Ethynylation (THF, -5 to 5 °C) A->C B Potassium Acetylide B->C D Work-up and Purification C->D E Ethinylestradiol D->E

Caption: Synthesis of Ethinylestradiol from Estrone.

Synthesis of Estradiol Valerate from Estradiol

Estradiol valerate is a synthetic ester of the natural estrogen, 17β-estradiol, and functions as a prodrug.[7] The synthesis involves the esterification of estradiol.

Experimental Protocol

This protocol is based on the esterification of estradiol with valeric anhydride (B1165640).[7][8][9][10]

Step 1: Esterification to Estradiol Divalerate

  • Dissolve Estradiol in pyridine (B92270) in a suitable reaction vessel.

  • Add n-valeric anhydride to the solution.

  • Heat the reaction mixture to 75-80 °C for approximately 2 hours.[7][9][10]

Step 2: Work-up and Isolation of Estradiol Divalerate

  • Cool the reaction mixture to room temperature.

  • Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and a sodium bicarbonate solution.

  • Concentrate the organic layer under reduced pressure to obtain crude Estradiol Divalerate.[7][9][10]

Step 3: Selective Hydrolysis to Estradiol Valerate

  • The crude divalerate is selectively hydrolyzed to the 17-monoester.

  • A common method involves treatment with a mild base, such as potassium carbonate in methanol, or a reducing agent like sodium borohydride.[7][9][10]

Step 4: Purification

  • The crude Estradiol Valerate is purified by crystallization, for example, from a methanol/water mixture.[7]

Quantitative Data Summary
StepStarting MaterialProductPurity (HPLC)Reference
Esterification and Selective HydrolysisEstradiolEstradiol Valerate>99%[8]

Synthetic Workflow

Estradiol_Valerate_Synthesis A Estradiol C Esterification (Pyridine, 75-80 °C) A->C B n-Valeric Anhydride B->C D Estradiol Divalerate C->D E Selective Hydrolysis (K2CO3/MeOH or NaBH4) D->E F Purification E->F G Estradiol Valerate F->G

Caption: Synthesis of Estradiol Valerate from Estradiol.

Signaling Pathways of this compound-Based Therapeutic Agents

This compound-based therapeutic agents, such as estradiol and its derivatives, exert their effects primarily through estrogen receptors (ERs), ERα and ERβ.[11][12] The signaling mechanisms can be broadly categorized into genomic and non-genomic pathways.[7][13]

Genomic Signaling:

  • Direct Genomic Signaling: Estrogen binds to ERs in the cytoplasm or nucleus, leading to receptor dimerization.[11][13] The dimerized receptor complex then translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[11][12][13]

  • Indirect Genomic Signaling: The estrogen-ER complex can also modulate gene expression without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, influencing their activity on their respective response elements.[12][13]

Non-Genomic Signaling:

  • Estrogen can also bind to membrane-associated ERs (mERs), initiating rapid signaling cascades within the cytoplasm.[14]

  • These pathways often involve the activation of kinase cascades, such as the MAPK and PI3K/AKT pathways, leading to various cellular responses.[11][14]

Estrogen_Signaling cluster_genomic Genomic Signaling cluster_nongenomic Non-Genomic Signaling E Estrogen ER Estrogen Receptor (ER) E->ER Binding & Dimerization mER Membrane ER (mER) E->mER Binding ERE Estrogen Response Element (ERE) ER->ERE Direct Binding TF Other Transcription Factors ER->TF Protein-Protein Interaction Gene Target Gene Transcription ERE->Gene TFRE TF Response Element TF->TFRE Binding TFRE->Gene Kinase Kinase Cascades (MAPK, PI3K/AKT) mER->Kinase Response Cellular Response Kinase->Response

Caption: Overview of Estrogen Receptor Signaling Pathways.

References

Application Note: Quantification of Estranes in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estranes, a class of steroid hormones that includes estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3), are key regulators of numerous physiological processes. Accurate quantification of these hormones in biological matrices such as plasma, serum, urine, and tissue is crucial for clinical research, disease diagnosis, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, specificity, and accuracy compared to traditional immunoassay methods.[1][2][3] This application note provides detailed protocols and quantitative data for the analysis of estranes using LC-MS/MS.

Experimental Workflow

The general workflow for the quantification of estranes by LC-MS/MS involves several key steps: sample preparation to isolate the analytes and remove interferences, chromatographic separation of the target estranes, and detection by tandem mass spectrometry.

LC-MS/MS Workflow for Estrane Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum, Urine) IS Internal Standard Spiking Sample->IS Addition of stable isotope-labeled IS Extraction Extraction (LLE or SPE) IS->Extraction Isolation of analytes Derivatization Derivatization (Optional) Extraction->Derivatization Enhances ionization efficiency Reconstitution Reconstitution Derivatization->Reconstitution Preparation for injection LC LC Separation Reconstitution->LC Injection MS MS/MS Detection LC->MS Eluent Transfer Quant Quantification MS->Quant Data Acquisition

Caption: General experimental workflow for the LC-MS/MS quantification of estranes.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove matrix components that can interfere with the analysis and to concentrate the analytes. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[2]

Protocol 1: Liquid-Liquid Extraction (LLE) for Estrone (E1) and Estradiol (E2) in Human Serum [1]

  • Spiking: To 200-250 µL of serum sample, add an internal standard solution (e.g., ¹³C₃-labeled E1 and E2).

  • Extraction: Add 1-3 mL of an organic solvent like methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate (B1210297) mixture (e.g., 85:15 v/v).[1]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 10 minutes to ensure efficient extraction. Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37-40 °C.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 125 µL of 30% methanol (B129727), for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Estranes in Human Plasma

  • Sample Pre-treatment: Pretreat 250 µL of plasma by extraction with 900 µL of MTBE.

  • Reconstitution: Reconstitute the sample in 100 µL of 40% methanol.

  • SPE Cartridge Conditioning: Condition an online SPE cartridge (e.g., MassTrak C18) with 0.5 mL of methanol followed by equilibration with 0.5 mL of water.

  • Loading: Load 75 µL of the pre-treated sample along with 0.5 mL of water onto the SPE cartridge.

  • Washing: Wash the cartridge with 0.5 mL of 30% methanol to remove interfering substances.

  • Elution: Elute the analytes from the SPE cartridge directly onto the analytical column.

Chromatographic Separation

Reversed-phase liquid chromatography is typically used for the separation of estranes. The choice of column and mobile phase is crucial for resolving isomeric forms and separating them from matrix components.

Typical LC Parameters:

  • Column: A C18 or Phenyl-Hexyl column is commonly used. For example, a Thermo Scientific™ Accucore™ Bi-Phenyl (2.6 µm, 50 x 2.1 mm) or a Phenomenex Kinetex® 1.7 µm Biphenyl (50 x 2.1 mm).[1][4]

  • Mobile Phase A: 0.1% Formic acid or 0.05 mM ammonium (B1175870) fluoride (B91410) in water.[4]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[4]

  • Flow Rate: 0.250 - 0.5 mL/min.[4][5]

  • Column Temperature: 40 - 50 °C.[1][6]

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.

Mass Spectrometric Detection

Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Estranes can be ionized in either positive or negative mode, with negative mode often being preferred for underivatized forms due to the phenolic hydroxyl group.[7] Derivatization, for instance with dansyl chloride, can enhance ionization efficiency in positive mode.[8][9][4]

Typical MS Parameters (Negative Ion Mode):

  • Ionization Source: Heated Electrospray Ionization (HESI) or Electrospray Ionization (ESI).

  • Spray Voltage: -3.0 to -4.5 kV.[5]

  • Source Temperature: 350 - 500 °C.[5][10]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Estrone (E1)269.2145.1
Estradiol (E2)271.2145.1
Estriol (E3)287.2145.1
¹³C₃-Estrone272.2145.1
¹³C₃-Estradiol274.2145.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of estranes in human serum/plasma.

Table 1: Lower Limits of Quantification (LLOQ)

AnalyteLLOQ (pg/mL)Biological MatrixReference
Estrone (E1)2Human Serum[1][8]
Estradiol (E2)2Human Serum[1][8][11]
Estrone (E1)5Human Plasma[11][6]
Estradiol (E2)3Human Serum[12]
Estrone (E1)1Human Serum[12]
Estradiol (E2)0.16Human Serum[5]
Estrone (E1)0.07Human Serum[5]

Table 2: Precision and Accuracy Data for Estrone (E1) and Estradiol (E2) [1]

AnalyteQC Level (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Estrone5< 8.41< 8.38Within ±15%
20< 8.41< 8.38Within ±15%
200< 8.41< 8.38Within ±15%
Estradiol5< 7.48< 7.84Within ±15%
20< 7.48< 7.84Within ±15%
200< 7.48< 7.84Within ±15%

Estrogen Signaling Pathways

Estranes exert their biological effects by binding to estrogen receptors (ERs), which leads to the activation of downstream signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.[13][14]

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus.[15][16] This complex then translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[13][15]

Genomic Estrogen Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation/Repression Response Cellular Response Transcription->Response

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Signaling Pathway

Estrogens can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs) or G protein-coupled estrogen receptor 1 (GPER1).[13][15] This leads to the activation of various protein kinase cascades, such as the MAPK and PI3K pathways, influencing cellular processes independently of direct gene transcription.[17][18][19]

Non-Genomic Estrogen Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Estrogen Estrogen mER Membrane ER (mER)/ GPER1 Estrogen->mER G_protein G-protein mER->G_protein Activation MAPK MAPK Cascade mER->MAPK via Src/Ras PI3K PI3K/Akt Pathway mER->PI3K AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca Ca²⁺ Release IP3_DAG->Ca PKC->MAPK Response Rapid Cellular Response Ca->Response MAPK->Response PI3K->Response

Caption: Non-genomic estrogen signaling pathways.

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the quantification of estranes in diverse biological matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals. The implementation of these methods can significantly contribute to a deeper understanding of the roles of estranes in health and disease.

References

Application Notes and Protocols for the Structural Elucidation of Estranes using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules, including the complex frameworks of estranes. Estrane, a C18 steroid, forms the core structure of estrogenic hormones like estrone (B1671321) and estradiol (B170435), which play crucial roles in various physiological processes. The detailed characterization of novel synthetic or naturally occurring estranes is vital in drug discovery and development. Modern high-field NMR, utilizing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecule's connectivity and stereochemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of estranes using NMR spectroscopy.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Estradiol

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for estradiol (E2), a representative this compound, in CDCl₃. These values can serve as a reference for the structural analysis of new this compound derivatives.[4]

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity, J (Hz)
1126.47.21d, 8.5
2112.96.64dd, 8.5, 2.7
3153.6--
4115.36.59d, 2.7
5138.1--
629.62.85m
738.81.95, 1.45m
836.81.40m
944.22.25m
10131.9--
1126.51.90, 1.50m
1230.51.90, 1.40m
1343.1--
1450.11.75m
1523.11.65, 1.35m
1632.72.15, 1.95m
1781.83.74t, 8.4
1811.00.77s

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5][6]

  • Sample Purity: Ensure the this compound derivative is of high purity (>95%) to avoid interference from impurities.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR and 2D experiments.[7] The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[8]

  • Solvent: Use 0.5-0.7 mL of a deuterated solvent.[7] Chloroform-d (CDCl₃) is a common choice for steroids due to its good dissolving power and relatively simple residual solvent peak.[8][9] Other solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the sample's solubility.[5]

  • Procedure:

    • Weigh the purified this compound sample in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

    • Cap the NMR tube and label it clearly.[5]

NMR Data Acquisition

The following are general protocols for key NMR experiments. Parameters may need to be optimized based on the specific instrument and sample.

a) ¹H NMR (Proton)

  • Purpose: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.[10]

  • Protocol:

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or zg

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay (d1): 1-5 seconds

      • Number of scans: 8-16

b) ¹³C NMR (Carbon-13)

  • Purpose: Determines the number of non-equivalent carbons and their chemical environment (e.g., sp³, sp², sp).

  • Protocol:

    • Acquire a ¹³C spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay (d1): 2 seconds

      • Number of scans: 1024 or more, depending on concentration.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: Differentiates between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

  • Protocol:

    • Run DEPT-135 and/or DEPT-90 experiments.

    • Parameters are generally similar to a standard ¹³C experiment.

d) COSY (Correlation Spectroscopy)

  • Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[11][12] This helps to establish connectivity between adjacent protons.

  • Protocol:

    • Acquire a 2D COSY spectrum.

    • Typical parameters:

      • Pulse sequence: cosygpqf

      • Spectral width (F1 and F2): 12-16 ppm

      • Number of increments in F1: 256-512

      • Number of scans per increment: 2-8

e) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates protons with their directly attached carbons (¹JCH).[11] It is highly effective for assigning carbons that have attached protons.

  • Protocol:

    • Acquire a 2D HSQC spectrum.

    • Typical parameters:

      • Pulse sequence: hsqcedetgpsisp2.2

      • Spectral width F2 (¹H): 12-16 ppm

      • Spectral width F1 (¹³C): 160-200 ppm

      • Number of increments in F1: 128-256

      • Number of scans per increment: 2-8

f) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[13] This is crucial for connecting molecular fragments and identifying quaternary carbons.

  • Protocol:

    • Acquire a 2D HMBC spectrum.

    • Typical parameters:

      • Pulse sequence: hmbcgplpndqf

      • Spectral width F2 (¹H): 12-16 ppm

      • Spectral width F1 (¹³C): 200-250 ppm

      • Number of increments in F1: 256-512

      • Number of scans per increment: 4-16

g) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: Identifies protons that are close in space, regardless of their bonding connectivity.[12] This is essential for determining the relative stereochemistry of the molecule.

  • Protocol:

    • Acquire a 2D NOESY spectrum.

    • Typical parameters:

      • Pulse sequence: noesygpph

      • Spectral width (F1 and F2): 12-16 ppm

      • Mixing time (d8): 0.5-1.0 seconds (needs optimization)

      • Number of increments in F1: 256-512

      • Number of scans per increment: 8-16

Mandatory Visualization

G cluster_start Start cluster_1d 1D NMR cluster_2d 2D NMR cluster_end Final Structure Start Isolated this compound Derivative H1_NMR 1H NMR (Proton environments, couplings) Start->H1_NMR Provides initial proton map C13_NMR 13C NMR & DEPT (Carbon environments, types) Start->C13_NMR Provides carbon backbone information COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) C13_NMR->HSQC COSY->HSQC Assign spin systems HMBC HMBC (Long-range C-H Connectivity) HSQC->HMBC Connect fragments via quaternary C's NOESY NOESY/ROESY (Spatial Proximity) HMBC->NOESY Confirm planar structure Structure Complete 3D Structure of this compound NOESY->Structure Determine stereochemistry

Caption: Workflow for this compound Structural Elucidation.

G cluster_connectivity Bonding Connectivity cluster_stereochem Stereochemistry COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Identifies H-C pairs in spin systems HMBC HMBC (¹H-¹³C Multi-Bond Correlations) HSQC->HMBC Connects spin systems NOESY NOESY (¹H-¹H Through-Space Correlations) HMBC->NOESY Defines overall 2D structure NOESY->NOESY Reveals 3D arrangement

Caption: Logical Relationships of 2D NMR Experiments.

Data Interpretation Strategy

  • ¹H and ¹³C/DEPT Spectra Analysis: Initially, analyze the 1D spectra to determine the number of proton and carbon signals and identify characteristic chemical shifts (e.g., aromatic protons, methyl groups, oxygenated carbons). DEPT spectra help in distinguishing CH₃, CH₂, and CH groups.

  • COSY Spectrum Analysis: Use the COSY spectrum to identify coupled protons and establish proton-proton connectivity networks (spin systems). This allows for the tracing of adjacent protons through the carbon skeleton.

  • HSQC Spectrum Analysis: The HSQC spectrum is used to assign each proton to its directly attached carbon atom. This links the proton spin systems identified from the COSY to the carbon backbone.

  • HMBC Spectrum Analysis: The HMBC spectrum is critical for assembling the complete carbon skeleton. It reveals long-range correlations from protons to carbons, which are used to connect the spin systems established from the COSY and HSQC data. Correlations to quaternary carbons are particularly informative.

  • NOESY Spectrum Analysis: Once the planar structure is determined, the NOESY spectrum is analyzed to establish the relative stereochemistry. Cross-peaks in the NOESY spectrum indicate that protons are close to each other in space (typically < 5 Å), which helps in assigning axial/equatorial positions and the stereochemistry at chiral centers.

Conclusion

The structural elucidation of estranes by NMR spectroscopy is a systematic process that relies on the combined interpretation of various 1D and 2D NMR experiments.[2] By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently and accurately determine the complete chemical structure of novel this compound derivatives, which is a fundamental step in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for GC-MS Analysis of Derivatized Estrane Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of derivatized estrane metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of estrogens and their metabolites in biological matrices.

This compound metabolites, a class of steroid hormones, play a crucial role in a wide range of physiological processes.[1] Accurate quantification of these metabolites is essential for understanding endocrine functions, diagnosing hormonal imbalances, and in the development of new therapeutics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high chromatographic resolution and sensitive detection.[2][3] However, due to the low volatility and polar nature of this compound metabolites, derivatization is a critical step to enhance their thermal stability and improve chromatographic behavior.[4][5]

This document outlines the key steps involved in the GC-MS analysis of derivatized this compound metabolites, from sample preparation and derivatization to data acquisition and analysis. Detailed protocols for common derivatization techniques, including trimethylsilylation (TMS) and pentafluoropropionylation (PFP), are provided, along with quantitative data to aid in method development and validation.

Estrogen Metabolism Pathway

The metabolism of estrogens is a complex process primarily occurring in the liver, involving multiple enzymatic reactions.[1][6] Estrone (E1) and estradiol (B170435) (E2) are interconvertible and undergo hydroxylation at various positions, primarily the 2-, 4-, and 16-positions, catalyzed by cytochrome P450 (CYP) enzymes.[1][6][7] The resulting hydroxyestrogens can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion.[6] The balance between these metabolic pathways is critical, as some metabolites, such as 4-hydroxyestrogens, have been associated with carcinogenic activity, while others, like 2-hydroxyestrogens, are considered to have protective effects.[8][9]

Estrogen_Metabolism Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD Two_OH_E1 2-OH-Estrone Estrone->Two_OH_E1 CYP1A1 Four_OH_E1 4-OH-Estrone Estrone->Four_OH_E1 CYP1B1 Sixteen_OH_E1 16α-OH-Estrone Estrone->Sixteen_OH_E1 CYP3A4 Estriol Estriol (E3) Conjugated_Metabolites Conjugated Metabolites (Glucuronides/Sulfates) Estriol->Conjugated_Metabolites Two_Methoxy_E1 2-Methoxyestrone Two_OH_E1->Two_Methoxy_E1 COMT Four_Methoxy_E1 4-Methoxyestrone Four_OH_E1->Four_Methoxy_E1 COMT Sixteen_OH_E1->Estriol Two_Methoxy_E1->Conjugated_Metabolites Four_Methoxy_E1->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Simplified pathway of estrogen metabolism.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound metabolites from biological fluids such as urine or plasma.

Materials:

  • Biological sample (e.g., 1 mL of urine or plasma)

  • Internal standard (e.g., deuterated estradiol)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.2)

  • β-glucuronidase/arylsulfatase solution

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Deionized water

  • Organic solvent for elution (e.g., ethyl acetate/isopropanol mixture)

  • Nitrogen gas evaporator

Procedure:

  • Spike the biological sample with an appropriate internal standard.

  • Add sodium acetate buffer to adjust the pH.

  • For conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase solution and incubating at 37°C for a specified time (e.g., overnight).

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the this compound metabolites with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

Derivatization Protocols

This is a widely used derivatization technique for compounds with active hydrogens, such as hydroxyl and carboxyl groups.[10]

Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

Procedure:

  • Reconstitute the dried extract from the sample preparation step in a small volume of pyridine.

  • Add the BSTFA with 1% TMCS reagent.

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[10]

  • The sample is now ready for GC-MS analysis.

PFB derivatization is particularly effective for enhancing the sensitivity of estrogen analysis in negative chemical ionization (NCI) mode.[11]

Reagents:

  • Pentafluorobenzoyl chloride (PFBCl)

  • A suitable base (e.g., triethylamine) in an organic solvent

Procedure:

  • Reconstitute the dried extract in a suitable organic solvent.

  • Add the PFBCl reagent and the base.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • After incubation, the excess reagent may need to be removed or the sample diluted before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

Typical GC Conditions:

  • Injector Temperature: 250-280°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Ion Source Temperature: 230-250°C

  • Quadrupole Temperature: 150°C

Experimental Workflow

GCMS_Workflow Sample Biological Sample (Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Derivatization Derivatization (e.g., TMS, PFP) Extraction->Derivatization Hydrolysis->Extraction GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: General workflow for GC-MS analysis of this compound metabolites.

Quantitative Data

The following tables summarize typical quantitative data for the GC-MS analysis of some common this compound metabolites after derivatization. Note that retention times and mass spectra can vary depending on the specific instrumentation and analytical conditions used.

Table 1: GC-MS Data for TMS Derivatives of this compound Metabolites

AnalyteDerivativeRetention Time (min)Quantitation Ion (m/z)Qualifier Ions (m/z)
Estrone (E1)Mono-TMS~15.2342 (M+)257, 218
Estradiol (E2)Di-TMS~16.5416 (M+)285, 129
Estriol (E3)Tri-TMS~18.1504 (M+)386, 285
2-HydroxyestroneDi-TMS~16.8430 (M+)340, 245
4-HydroxyestroneDi-TMS~17.1430 (M+)340, 245
16α-HydroxyestroneDi-TMS~17.5430 (M+)325, 286

Data is illustrative and should be confirmed experimentally.

Table 2: Performance Characteristics of GC-MS Methods for this compound Metabolite Analysis

Derivatization MethodLinearity (r²)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
PFB> 0.991-5 pg/mL< 15%84-101%[11]
EOC-PFP> 0.9950.02-0.1 ng/mL1.4-10.5%91.4-108.5%[12]
TMS> 0.995-10 ng/L (in water)1-15%78-102%[13]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the GC-MS analysis of derivatized this compound metabolites. The choice of derivatization reagent and analytical conditions should be optimized based on the specific metabolites of interest and the required sensitivity of the assay. By following these guidelines, researchers can develop robust and reliable methods for the accurate quantification of these important biological molecules.

References

Application Notes and Protocols for High-Throughput Screening of Estrane Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrane steroid scaffold is a privileged structure in drug discovery, forming the core of endogenous estrogens and a multitude of synthetic modulators targeting nuclear hormone receptors. The estrogen receptors (ERα and ERβ), in particular, are critical targets in the treatment of hormone-dependent diseases, most notably breast cancer. High-throughput screening (HTS) of this compound-based compound libraries offers a powerful approach to identify novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) with therapeutic potential. This document provides detailed application notes and experimental protocols for performing HTS campaigns with this compound libraries to discover and characterize new ER modulators.

Data Presentation: High-Throughput Screening of an this compound Library against ERα

The following tables summarize representative data from a hypothetical high-throughput screening campaign of a 10,000-compound this compound library against the estrogen receptor alpha (ERα).

Table 1: Summary of Primary HTS Campaign

ParameterValue
Library Size10,000
Screening Concentration10 µM
Primary Assay TypeERα Luciferase Reporter Gene Assay
Hit Criteria>50% inhibition of estradiol-induced luciferase activity
Primary Hit Rate2.5%
Confirmed Hits (after dose-response)150
Confirmation Rate60%
Z'-factor (average)0.75

Table 2: Profile of Confirmed Hits from Secondary Assays

Compound IDScaffold TypeERα Luciferase IC50 (µM)ERα FP Binding IC50 (µM)MCF-7 Cell Proliferation IC50 (µM)
EST-001Estrone-based0.150.250.5
EST-002Estradiol-based0.320.501.2
EST-003Non-steroidal SERM-like0.080.120.2
EST-004Estrone-based1.22.55.8
EST-005Estradiol-based0.781.12.3
EST-006Estrone-based>10>20>20
EST-007Estradiol-based0.050.080.1
EST-008Non-steroidal SERM-like2.54.89.7
EST-009Estrone-based0.450.851.9
EST-010Estradiol-based5.68.915.4

Experimental Protocols

Protocol 1: ERα Luciferase Reporter Gene Assay (384-Well Format)

This protocol describes a cell-based assay to identify antagonists of ERα-mediated transcription.

Materials:

  • MCF-7 cells stably expressing an estrogen response element (ERE)-driven luciferase reporter gene.

  • DMEM with 10% charcoal-stripped fetal bovine serum (cs-FBS).

  • Estradiol (B170435) (E2).

  • This compound compound library (10 mM stocks in DMSO).

  • Bright-Glo™ Luciferase Assay System.

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend MCF-7 ERE-Luc cells in DMEM with 10% cs-FBS to a density of 2 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a 200-fold concentrated plate of the this compound library compounds in DMSO.

    • Using an acoustic liquid handler, transfer 0.5 µL of each compound from the source plate to the assay plate, resulting in a final concentration of 10 µM.

    • For control wells, add 0.5 µL of DMSO (negative control) or a reference antagonist like Fulvestrant (positive control).

  • Estrogen Stimulation:

    • Prepare a solution of 20 nM estradiol in DMEM with 10% cs-FBS.

    • Add 50 µL of the estradiol solution to all wells except for the negative control wells (add 50 µL of media without estradiol).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the assay plates and the Bright-Glo™ reagent to room temperature.

    • Add 25 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess assay quality.[1][2][3][4][5] A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Protocol 2: ERα Fluorescence Polarization (FP) Competitive Binding Assay (384-Well Format)

This protocol describes a biochemical assay to confirm the direct binding of hit compounds to the ERα ligand-binding domain (LBD).

Materials:

  • Recombinant human ERα LBD protein.

  • Fluorescein-labeled estradiol (ERα ligand).

  • Assay Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.

  • Confirmed hits from the primary screen.

  • Black, low-volume 384-well assay plates.

Procedure:

  • Reagent Preparation:

    • Dilute the ERα LBD to 2X the final concentration in Assay Buffer.

    • Dilute the fluorescein-labeled estradiol to 2X the final concentration in Assay Buffer.

  • Compound Plating:

    • Perform a serial dilution of the hit compounds in DMSO.

    • Transfer 1 µL of each compound concentration to the assay plate.

  • Assay Reaction:

    • Add 10 µL of the 2X ERα LBD solution to each well.

    • Add 10 µL of the 2X fluorescein-labeled estradiol solution to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 3: MCF-7 Cell Proliferation Assay (384-Well Format)

This protocol assesses the effect of hit compounds on the proliferation of ERα-positive breast cancer cells.

Materials:

  • MCF-7 cells.

  • DMEM with 10% cs-FBS.

  • Hit compounds from secondary screening.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Plating:

    • Plate MCF-7 cells in 384-well plates at a density of 2,000 cells per well in DMEM with 10% cs-FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add serially diluted hit compounds to the cells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ligand GPER GPER This compound->GPER Binding ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activation MAPK MAPK Pathway GPER->MAPK Activation HSP HSP90 ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Activation Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Estrogen signaling pathways involving nuclear and membrane receptors.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation Library This compound Compound Library (10,000) Primary_Screen Primary Screen (ERα Luciferase Assay) Library->Primary_Screen Hits Primary Hits (~250 compounds) Primary_Screen->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Confirmed_Hits Confirmed Hits (~150 compounds) Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (ERα FP Binding) Confirmed_Hits->Secondary_Assay Tertiary_Assay Tertiary Assay (MCF-7 Proliferation) Secondary_Assay->Tertiary_Assay Validated_Hits Validated Hits (Lead Candidates) Tertiary_Assay->Validated_Hits

Caption: High-throughput screening workflow for this compound libraries.

Logical_Relationship cluster_library Compound Library cluster_activity Biological Activity cluster_goal Therapeutic Goal Estrane_Scaffold This compound Scaffold Diversity Chemical Diversity (R-group modifications) Estrane_Scaffold->Diversity ER_Binding ERα Binding Diversity->ER_Binding influences Transcriptional_Modulation Transcriptional Modulation ER_Binding->Transcriptional_Modulation leads to Phenotypic_Effect Phenotypic Effect (Anti-proliferative) Transcriptional_Modulation->Phenotypic_Effect results in Lead_Compound Lead Compound (SERM/SERD) Phenotypic_Effect->Lead_Compound identifies

References

Application Notes and Protocols for Solid-Phase Extraction of Estranes from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of estranes, a class of steroid hormones including estrogens, from complex biological and environmental matrices using solid-phase extraction (SPE). These protocols are essential for accurate quantification in clinical diagnostics, pharmaceutical research, and environmental monitoring.[1]

Introduction

Estranes, particularly estrogens like estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3), are potent signaling molecules that play crucial roles in a variety of physiological processes.[1] Their accurate measurement is critical but challenging due to their low concentrations and the presence of interfering substances in complex sample matrices such as urine, serum, and environmental water. Solid-phase extraction (SPE) is a widely adopted and efficient sample preparation technique that addresses these challenges by concentrating the analytes and removing matrix interferences, which is crucial for sensitive downstream analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Data Presentation: Performance of SPE Protocols

The selection of the SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and purity of estranes. The following tables summarize quantitative data from various studies, providing a comparative overview of different SPE methods.

Table 1: Recovery of Estrogens from Water Samples Using Different SPE Sorbents

AnalyteSorbentSample Volume (mL)Elution SolventRecovery (%)Reference
Estrone (E1)Carbon Cryogel (HNO3 treated)200Ethyl Acetate (B1210297)/Methanol (B129727) (1:1)82-95[4]
17β-Estradiol (E2)Carbon Cryogel (HNO3 treated)200Ethyl Acetate/Methanol (1:1)82-95[4]
17α-Ethinylestradiol (EE2)Carbon Cryogel (HNO3 treated)200Ethyl Acetate/Methanol (1:1)82-95[4]
Estrone (E1)C18-Acetonitrile81.63 (predicted)[3]
17β-Estradiol (E2)C18-Acetonitrile88.86 (predicted)[3]
17α-Ethinylestradiol (EE2)C18-Acetonitrile84.55 (predicted)[3]
Estrogens (set)-4000 (river water)-87-104[5]

Table 2: Recovery of Estrogens from Biological Samples

AnalyteMatrixSorbentElution SolventRecovery (%)Reference
Estrogen Metabolites (27 total)UrineStrata C18-EMethanol/AcetoneFractionation dependent[6]
Estrone-3-sulfate, Progesterone, Estrone, EstradiolSerum--LLODQ: 0.5 ng/mL (E3S), 0.1 ng/mL (PRO), 2 pg/mL (E1, E2)[7]

Experimental Protocols

Below are detailed protocols for the solid-phase extraction of estranes from common complex matrices. These are general guidelines and may require optimization for specific applications and instrumentation.[1]

Protocol 1: Extraction of Estrogens from Water Samples

This protocol is suitable for environmental water samples, including groundwater, surface water, and wastewater.[2]

Materials:

  • SPE Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB).[1]

  • Internal Standard: Appropriate deuterated estrogen standard (e.g., Estriol-d3).[1]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, ethyl acetate, and water.[1]

  • Reagents: Formic acid, ammonium (B1175870) hydroxide.[1]

  • SPE Manifold.

  • Nitrogen Evaporation System.

Procedure:

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter.

    • Add the internal standard solution to a known volume of the water sample (e.g., 100 mL).[1]

    • Adjust the sample pH if necessary, as optimized for the specific analytes and sorbent.[2]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with a specific volume of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. The exact composition and volume should be optimized.

  • Elution:

    • Elute the retained estranes with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Extraction of Estrogens from Urine

This protocol is designed for the analysis of total estrogens (conjugated and unconjugated) in urine samples.

Materials:

  • In addition to materials listed in Protocol 1:

  • β-glucuronidase/sulfatase enzyme.

  • Acetate buffer (pH 5.2).

  • Centrifuge.

Procedure:

  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • To 1 mL of urine, add 1 mL of acetate buffer (pH 5.2) and β-glucuronidase/sulfatase.[1]

    • Add the internal standard solution.[1]

    • Incubate the mixture at 37°C for 12-18 hours to deconjugate the estrogens.[1]

    • Centrifuge the sample to remove any precipitate.[1]

  • SPE Procedure:

    • Follow steps 2-6 from Protocol 1, using the supernatant from the pre-treatment step as the sample.

Protocol 3: Extraction of Estrogens from Serum/Plasma

This protocol is suitable for the analysis of estrogens in serum or plasma samples.

Materials:

  • In addition to materials listed in Protocol 1:

  • Cold acetonitrile.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Sample Pre-treatment (Protein Precipitation):

    • To 1 mL of serum or plasma, add the internal standard solution.

    • Precipitate proteins by adding 2 mL of cold acetonitrile.[1]

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube for SPE.[1]

  • SPE Procedure:

    • Follow steps 2-6 from Protocol 1, using the supernatant from the protein precipitation step as the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of estranes.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing Sample Complex Mixture (e.g., Urine, Water, Serum) Pretreatment Pre-treatment (e.g., Hydrolysis, Filtration, Protein Precipitation) Sample->Pretreatment Conditioning 1. Cartridge Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Downstream Analysis (e.g., LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for solid-phase extraction of estranes.

Estrogen Signaling Pathways

Estranes, primarily estrogens, exert their biological effects through complex signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling: In the classical genomic pathway, estrogen binds to nuclear receptors (ERα or ERβ), which then dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[2][3]

Non-Genomic Signaling: Estrogens can also initiate rapid, non-genomic signaling cascades by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[2][3] This leads to the activation of various protein kinase cascades, such as the MAPK and PI3K pathways, which can in turn modulate the activity of transcription factors.[1]

The following diagrams illustrate these key signaling pathways.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen mER mER / GPER1 Estrogen->mER ER ERα / ERβ Estrogen->ER Kinase_Cascade Protein Kinase Cascades (MAPK, PI3K) mER->Kinase_Cascade ER_Dimer ER Dimer ER->ER_Dimer ERE Estrogen Response Element (ERE) Kinase_Cascade->ERE Modulation ER_Dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

Caption: Overview of genomic and non-genomic estrogen signaling pathways.

References

Microwave-Assisted Synthesis of Novel Estrane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrane steroid nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The modification of this core structure has led to the discovery of compounds with a wide range of biological activities, including potent anticancer and enzyme-inhibiting properties. Traditional methods for the synthesis of these derivatives often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased purity, and a reduction in by-product formation. This green chemistry approach offers significant advantages for the rapid and efficient generation of libraries of novel this compound derivatives for drug discovery and development.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various novel this compound derivatives. It includes a summary of quantitative data, detailed experimental methodologies for key reactions, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound Derivatives
Compound TypeReactionMethodTemperature (°C)TimeYield (%)Reference
D-ring fused pyrazolineHeterocyclizationMicrowave12020 minHigh[1][2]
ConventionalReflux4 hModerate[2]
1,2,4-Triazole derivativeCondensationMicrowave13020 min>90[3]
Conventional-10-25 min78-97[3]
3-Phenoxy-estrone derivativeDiaryl ether synthesisMicrowave1703-7 min51-60[4]
Conventional--Lower[4]
Phosphonated 13α-estroneHirao ReactionMicrowave100-1505-60 minGood[5][6]
Conventional---[5][6]
Benzoxazole-coumarin-triazoleCycloadditionMicrowave8010 min82-92[7]
Conventional--Lower[7]
Table 2: Cytotoxic Activity of Novel this compound Derivatives against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
D-ring fused triazolyl estrone (B1671321) analogHeLa, SiHa, MDA-MB-231- (Significant reduction in proliferation)[8]
2-Nitroestrone oximeMCF-7More cytotoxic than parent compound[9]
Δ9,11-estrone oximeLNCaPMost cytotoxic of series[9]
13α-Estrone derivative (3)KLE (endometrial)32.6[10]
13α-Estrane derivative (4_2Cl)Ishikawa (endometrial)17.9[10]
13α-Estrane derivative (4_2Cl)COV362 (ovarian)3.6[10]
2-Phenylquinoline derivative (4)MCF-76[11]
2-Phenylquinoline derivative (4)HepG211[11]
9α-Hydroxy,11β-nitrooxyestrone acetateHepaRGMarkedly reduced viability (~92%)

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of D-ring Fused Pyrazolines from Estrone Derivatives

This protocol describes the synthesis of D-ring fused pyrazolines from 16-benzylidene estrone derivatives, which have shown potential as anticancer agents.

Materials:

Procedure:

  • To a 10 mL microwave synthesis vial, add 16-benzylidene estrone 3-methyl ether (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20 minutes.[2] Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the pyrazoline ring.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • IR Spectroscopy: To identify characteristic functional groups.

Protocol 2: Microwave-Assisted Synthesis of 3-Phenoxy-Estrane Derivatives

This protocol details the synthesis of 3-phenoxy-estrane derivatives via a microwave-assisted diaryl ether synthesis. These compounds have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[4]

Materials:

  • Estrone or Estradiol (B170435) (1.0 eq)

  • 3-Fluorobenzonitrile (2.0 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous DMSO

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the estrone or estradiol derivative, 3-fluorobenzonitrile, and potassium carbonate.

  • Add anhydrous DMSO to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Set the microwave reactor to ramp the temperature to 170°C and hold for 3-7 minutes with stirring.[4]

  • After completion, allow the reaction vial to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate).[4]

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the successful ether linkage and the integrity of the steroid scaffold.

  • Mass Spectrometry: To verify the molecular weight of the synthesized ether.

  • IR Spectroscopy: To observe the disappearance of the phenolic -OH stretch and the appearance of the ether C-O stretch.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to evaluate the cytotoxic effects of the newly synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized this compound derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start This compound Precursor + Reagents microwave Microwave Irradiation (Temp, Time, Power) start->microwave workup Reaction Work-up (Precipitation/Extraction) microwave->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., 17β-HSD1) purification->enzyme apoptosis Apoptosis Assay (Flow Cytometry) purification->apoptosis

Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.

intrinsic_apoptosis_pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade estranes Novel this compound Derivatives bcl2 Bcl-2 (Anti-apoptotic) estranes->bcl2 Inhibition bax Bax (Pro-apoptotic) estranes->bax Activation bcl2->bax Inhibits mito Mitochondrion bax->mito Permeabilizes Membrane cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Apoptosis casp37->apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by novel this compound derivatives.

enzyme_inhibition_pathway estrone Estrone (E1) hsd17b1 17β-HSD1 estrone->hsd17b1 estradiol Estradiol (E2) (Potent Estrogen) proliferation Cancer Cell Proliferation estradiol->proliferation Stimulates hsd17b1->estradiol Conversion inhibitor Novel this compound Derivative Inhibitor inhibitor->hsd17b1 Inhibits

Caption: Inhibition of 17β-HSD1 by novel this compound derivatives.

References

Application Notes and Protocols for the Development of Immunoassays for Detecting Estrane-Like Substances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrane-like substances, a class of steroid hormones derived from the this compound nucleus, are pivotal in a vast array of physiological processes, including reproduction, bone integrity, and cellular homeostasis.[1] The primary endogenous estrogens—estradiol, estrone, and estriol (B74026)—are key regulators of these functions.[2] Given their importance, the ability to accurately detect and quantify these substances is crucial for clinical diagnostics, drug development, and environmental monitoring.[3] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for this purpose.[3][4]

This document provides detailed application notes and protocols for the development of competitive immunoassays tailored for the detection of small molecules like this compound-like substances.[4][5] Since steroids are haptens (small molecules that are not immunogenic on their own), the process requires specific strategies for generating a robust immune response and developing a reliable detection method.[4][6]

This compound Signaling Pathways

Estrogens mediate their effects through two primary signaling pathways: a genomic (classical) pathway and a non-genomic (membrane-initiated) pathway.[1][2][7]

  • Genomic Pathway: Estrogen diffuses into the cell and binds to nuclear estrogen receptors (ERα or ERβ).[7][8][9] This complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, thereby regulating the transcription of target genes.[1][9][10]

  • Non-Genomic Pathway: Estrogen can also bind to a subpopulation of ERs located at the plasma membrane (mER) or to G-protein coupled estrogen receptors (GPER).[1][2][11] This initiates rapid intracellular signaling cascades (e.g., Ca²⁺, cAMP, protein kinases), influencing cellular function independently of gene transcription.[1][9][11]

Estrogen_Signaling_Pathway cluster_0 Non-Genomic Pathway (Rapid) cluster_1 Genomic Pathway (Classical) E1 Estrogen mER Membrane ER (mER) or GPER E1->mER Kinase Protein Kinase Cascades (MAPK, PI3K) mER->Kinase Response1 Rapid Cellular Response Kinase->Response1 E2 Estrogen ER Cytoplasmic ER (ERα / ERβ) E2->ER ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer ERE Binds to ERE on DNA ER_dimer->ERE Transcription Gene Transcription Regulation ERE->Transcription E_source This compound Substance

Fig. 1: Simplified overview of estrogen genomic and non-genomic signaling pathways.

Immunoassay Development Workflow

The development of a sensitive and specific immunoassay for an this compound-like substance is a multi-step process. It begins with the design and synthesis of a hapten, followed by the creation of an immunogen to produce antibodies, and culminates in the development and validation of the assay itself.

Immunoassay_Development_Workflow A 1. Hapten Design & Synthesis B 2. Immunogen Preparation (Hapten-Carrier Conjugation) A->B C 3. Animal Immunization B->C D 4. Monoclonal Antibody Production (Hybridoma) C->D E 5. Antibody Screening & Characterization D->E F 6. Competitive Immunoassay Development & Optimization E->F G 7. Assay Validation F->G

Fig. 2: General workflow for the development of an immunoassay for small molecules.

Experimental Protocols

Protocol 1: Hapten Design and Synthesis

This compound-like substances are too small to elicit an immune response alone.[4] Therefore, a hapten—the steroid molecule modified with a linker arm—must be synthesized. The position of the linker is critical to expose unique structural features of the steroid, thereby generating specific antibodies.[12]

Objective: To synthesize an estrogen derivative with a reactive carboxyl group for conjugation to a carrier protein.

Materials:

  • Estrone (or Estradiol-17β, Estriol)

  • Bromohexanoic acid

  • Potassium Carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Standard laboratory glassware and reagents for organic synthesis

Procedure:

  • Derivatization: Dissolve the chosen estrogen (e.g., Estrone) in acetone.

  • Add an excess of potassium carbonate and bromohexanoic acid. This reaction typically targets a hydroxyl group, such as the one at the C3 position, to attach the linker.[12][13]

  • Reflux the mixture for 4-6 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Purification: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Purify the resulting hapten (e.g., Estrone-3-O-carboxymethyl ether) using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified hapten using techniques such as NMR and Mass Spectrometry.

Protocol 2: Immunogen Preparation (Hapten-Carrier Conjugation)

The synthesized hapten is covalently linked to a large, immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[14][15]

Objective: To conjugate the estrogen hapten to a carrier protein to make it immunogenic.

Materials:

  • Purified estrogen hapten (with a terminal carboxyl group)

  • Bovine Serum Albumin (BSA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Hapten Activation: Dissolve the hapten, NHS, and DCC (or EDC) in DMF. Stir the mixture at room temperature for 4-6 hours or overnight at 4°C to form an NHS-ester activated hapten.[16]

  • Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a concentration of 10-20 mg/mL.

  • Conjugation: Slowly add the activated hapten solution dropwise to the BSA solution while gently stirring. The molar ratio of hapten to protein is critical and should be optimized; a ratio of 15-20 haptens per protein molecule is often effective.[15]

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purification: Transfer the conjugate mixture to dialysis tubing and dialyze against PBS at 4°C for 48-72 hours, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.

  • Characterization: Confirm the conjugation and estimate the hapten density (molar ratio of hapten to protein) using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[15]

Protocol 3: Monoclonal Antibody Production

Monoclonal antibodies offer high specificity and batch-to-batch consistency.[17] The hybridoma technique is the classic method for their production.[18][19]

Monoclonal_Antibody_Workflow cluster_0 In Vivo / In Vitro cluster_1 Screening & Selection cluster_2 Production & Purification A 1. Immunization (e.g., Balb/c mice with Estrogen-BSA conjugate) B 2. Isolate Splenocytes (B-cells) A->B C 3. Fuse with Myeloma Cells B->C D 4. Create Hybridomas C->D E 5. Select in HAT Medium D->E F 6. Screen Supernatants (ELISA) for Specificity E->F G 7. Isolate Positive Clones (Limiting Dilution) F->G H 8. Expand Positive Clones (In vitro culture or ascites) G->H I 9. Harvest & Purify Monoclonal Antibodies H->I

Fig. 3: Workflow for monoclonal antibody production using hybridoma technology.

Objective: To generate high-affinity monoclonal antibodies specific to the target this compound substance.

Procedure:

  • Immunization: Immunize laboratory animals (e.g., Balb/c mice) with the prepared estrogen-carrier immunogen mixed with an appropriate adjuvant.[19][20] Follow a schedule of a primary injection and subsequent booster injections over several weeks.

  • Titer Monitoring: Periodically collect blood samples and screen the serum using ELISA to check the antibody titer against the target estrogen.

  • Cell Fusion: Once a high titer is achieved, sacrifice the mouse and isolate splenocytes. Fuse the splenocytes with immortal myeloma cells using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.[18][21]

  • Selection: Culture the fused cells in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan, so only fused hybridoma cells will grow.

  • Screening: Screen the supernatants from individual hybridoma cultures for the presence of the desired antibody using a competitive ELISA format.

  • Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.[18]

  • Production and Purification: Expand the selected clones in larger-scale cell culture or via ascites production in mice to generate a large quantity of monoclonal antibodies.[17] Purify the antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Protocol 4: Competitive ELISA Development

For small molecules like estrogens, a competitive immunoassay is the most suitable format.[4][5] In this setup, the free analyte in the sample competes with a labeled analyte (or a coated antigen) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[22][23][24]

Competitive_ELISA_Workflow A 1. Coat Plate With Capture Antibody (Anti-Estrogen mAb) B 2. Wash & Block (e.g., with BSA) A->B C 3. Add Sample (Unlabeled Estrogen) and Estrogen-HRP Conjugate B->C D 4. Incubate (Competition for Antibody Binding) C->D E 5. Wash Away Unbound Reagents D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Incubate for Color Development F->G H 8. Stop Reaction & Read Absorbance (OD) G->H I Result: Signal is inversely proportional to sample estrogen concentration. H->I

Fig. 4: Step-by-step workflow of a competitive ELISA for this compound detection.

Objective: To establish a sensitive and specific competitive ELISA for the quantification of an this compound-like substance.

Materials:

  • Purified anti-estrogen monoclonal antibody

  • Estrogen-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Estrogen standards and samples

Procedure:

  • Plate Coating: Dilute the anti-estrogen monoclonal antibody in coating buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of estrogen standard or sample to the appropriate wells. Immediately add 50 µL of a pre-determined optimal dilution of the Estrogen-HRP conjugate to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow competition between the free estrogen (in the sample/standard) and the estrogen-HRP for binding to the coated antibody.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer to remove all unbound components.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of estrogen in the sample.

Data Presentation

The performance of a newly developed immunoassay must be rigorously validated. Key parameters include sensitivity (IC₅₀), specificity (cross-reactivity), and accuracy.

Table 1: Assay Performance Characteristics

This table summarizes the typical performance metrics for a competitive ELISA designed for Estradiol (E2).

ParameterValueDescription
IC₅₀ (50% Inhibition) 0.8 - 20 ng/mL[25]The concentration of analyte that causes a 50% reduction in the maximum signal. Indicates the sensitivity of the assay.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of analyte that can be reliably distinguished from zero.
Dynamic Range 0.2 - 50 ng/mLThe concentration range over which the assay provides accurate and precise measurements.
Intra-assay Precision (CV%) < 10%The variation observed within a single assay run.
Inter-assay Precision (CV%) < 15%The variation observed between different assay runs on different days.

Table 2: Cross-Reactivity Profile

Cross-reactivity testing is essential to determine the specificity of the antibody and its potential to bind to structurally related molecules.[26][27]

CompoundStructure% Cross-Reactivity
Estradiol (E2) Target Analyte100%
Estrone (E1) Structurally Similar15%
Estriol (E3) Structurally Similar5%
Testosterone Different Steroid Class< 0.1%
Progesterone Different Steroid Class< 0.1%
Cortisol Different Steroid Class< 0.01%

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

References

Application Notes and Protocols for the Total Synthesis of Estrone and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of estrone (B1671321), a biologically significant estrogen, and its bioactive derivatives. This document details established synthetic routes, including the Torgov, Vollhardt, and Quinkert-Dane methodologies, and provides protocols for the synthesis of key bioactive derivatives such as 2-hydroxyestrone (B23517), 4-hydroxyestrone, and 16α-hydroxyestrone. Furthermore, it explores the antiproliferative activities of various estrone analogs and illustrates the key signaling pathways they modulate.

I. Total Synthesis of Estrone: Key Strategies

The total synthesis of estrone has been a classic target in organic chemistry, leading to the development of several elegant and efficient strategies. The following sections summarize the key approaches and provide comparative data.

Table 1: Comparison of Major Total Synthesis Routes to Estrone
Synthetic RouteKey ReactionsOverall YieldNumber of StepsKey Features
Torgov Reaction Grignard reaction, Nazarov cyclization~4% (enantioselective)~12Convergent and widely used for industrial production.[1]
Vollhardt Synthesis Cobalt-catalyzed [2+2+2] cycloaddition~24% (racemic)~6Rapid construction of the steroid core.[2]
Quinkert-Dane Route Diels-Alder reaction~24% (enantioselective)~8High stereocontrol in the formation of the C/D ring junction.[3][4]

II. Experimental Protocols: Total Synthesis of Estrone

Enantioselective Total Synthesis of (+)-Estrone via Torgov Reaction

This protocol outlines a modern, asymmetric approach to the Torgov synthesis.

Experimental Workflow:

Torgov_Workflow A 6-Methoxy-1-tetralone (B92454) B Vinyl Grignard Addition A->B VinylMgBr, THF C Allylic Alcohol Intermediate B->C D Condensation with 2-Methylcyclopentane-1,3-dione C->D Base E Secosteroid Intermediate D->E F Asymmetric Torgov Cyclization (Brønsted Acid Catalyst) E->F Chiral Disulfonimide G Torgov Diene F->G H Reduction & Deprotection G->H 1. H₂, Pd/C 2. BBr₃ I (+)-Estrone H->I

Figure 1: Workflow for the Enantioselective Torgov Synthesis.

Protocol:

  • Synthesis of the Allylic Alcohol Intermediate: To a solution of 6-methoxy-1-tetralone in dry THF, add vinylmagnesium bromide at 0 °C. Stir the reaction for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Condensation: Dissolve the allylic alcohol and 2-methylcyclopentane-1,3-dione in a suitable solvent (e.g., methanol) with a base (e.g., Triton B). Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the reaction and remove the solvent. The resulting secosteroid intermediate is typically used in the next step without further purification.

  • Asymmetric Torgov Cyclization: In a flame-dried flask, dissolve the secosteroid intermediate and a chiral Brønsted acid catalyst (e.g., a dinitro-substituted disulfonimide) in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere.[5] Stir the reaction at 40 °C for 24-48 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the Torgov diene by column chromatography on silica (B1680970) gel.

  • Reduction and Deprotection to (+)-Estrone: Dissolve the Torgov diene in ethanol (B145695) and hydrogenate over 10% Pd/C at room temperature. After completion, filter the catalyst and concentrate the filtrate. Dissolve the resulting estrone methyl ether in dichloromethane (B109758) and treat with BBr₃ at -78 °C to cleave the methyl ether. Slowly warm to room temperature, then quench with methanol. Purify by recrystallization to obtain (+)-estrone.

Vollhardt's Cobalt-Catalyzed Synthesis of (±)-Estrone

This concise synthesis utilizes a cobalt-catalyzed cycloaddition to rapidly assemble the steroid core.

Experimental Workflow:

Vollhardt_Workflow A Substituted Cyclopentenone B Vinyl cuprate (B13416276) addition & enolate trapping A->B VinylMgBr, CuI, TMSCl C Silyl (B83357) Enol Ether B->C D Alkylation C->D LDA, Alkylating agent E Diyne Intermediate D->E F CpCo(CO)₂-catalyzed [2+2+2] Cycloaddition E->F CpCo(CO)₂, BTMSA, heat G Benzocyclobutene Intermediate F->G H Thermal Electrocyclic Ring Opening & Diels-Alder G->H Decane (B31447), reflux I Bis(trimethylsilyl)estrone H->I J Desilylation I->J CF₃COOH K (±)-Estrone J->K

Figure 2: Workflow for the Vollhardt Synthesis of Estrone.

Protocol:

  • Preparation of the Diyne Intermediate: Treat a substituted cyclopentenone with a vinyl cuprate reagent, followed by trapping of the resulting enolate with trimethylsilyl (B98337) chloride to yield a silyl enol ether. Subsequent deprotonation with lithium diisopropylamide (LDA) and alkylation with a suitable electrophile provides the key diyne intermediate.[2]

  • Cobalt-Catalyzed Cycloaddition: A solution of the diyne intermediate and bis(trimethylsilyl)acetylene (B126346) (BTMSA) in a high-boiling solvent is treated with cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The mixture is heated to reflux to effect the [2+2+2] cycloaddition, forming the benzocyclobutene intermediate.[2]

  • Thermal Rearrangement: The benzocyclobutene intermediate is heated in decane to induce an electrocyclic ring-opening followed by an intramolecular Diels-Alder reaction, constructing the complete steroid skeleton as bis(trimethylsilyl)estrone.[2]

  • Desilylation to (±)-Estrone: The bis(trimethylsilyl)estrone is treated with trifluoroacetic acid in carbon tetrachloride to effect protodesilylation, affording (±)-estrone. Purification is typically achieved by column chromatography or recrystallization.[2]

III. Synthesis of Bioactive Estrone Derivatives

Estrone serves as a versatile starting material for the synthesis of various bioactive derivatives with potential therapeutic applications.

Synthesis of 2-Hydroxyestrone

2-Hydroxyestrone is a major metabolite of estrone with reported antiestrogenic properties.[6][7]

Protocol:

  • Hydroxylation of Estrone: Dissolve estrone in a suitable solvent (e.g., DMF). Add 2-iodoxybenzoic acid (IBX) and stir at room temperature. The reaction leads to the formation of estrone-2,3-quinone and estrone-3,4-quinone.

  • In situ Reduction: Without isolating the quinone intermediates, add an aqueous solution of ascorbic acid to the reaction mixture to reduce the quinones to the corresponding catechols.

  • Purification: After the reduction is complete, extract the product with an organic solvent, wash with water, and dry. Purify the crude 2-hydroxyestrone by column chromatography on silica gel.

Synthesis of 16α-Hydroxyestrone

16α-Hydroxyestrone is another significant metabolite implicated in estrogen-related biological processes.[8]

Protocol:

  • Bromination of Estrone: Treat estrone with a brominating agent (e.g., pyridinium (B92312) bromide perbromide) in a suitable solvent to introduce a bromine atom at the 16-position.

  • Hydrolysis: The resulting 16-bromo-17-keto steroid is then subjected to controlled alkaline hydrolysis to stereospecifically introduce the 16α-hydroxyl group.

  • Purification: The product, 16α-hydroxyestrone, is purified by recrystallization or column chromatography.

IV. Biological Activity of Estrone Derivatives

Numerous estrone derivatives have been synthesized and evaluated for their potential as anticancer agents, particularly against hormone-dependent breast cancers.

Table 2: Antiproliferative Activity of Selected Estrone Derivatives
CompoundCell LineIC₅₀ (µM)Reference
2-Methoxyestradiol MCF-73.89 - 19.32[9]
2-Methoxyestradiol MDA-MB-2313.89 - 19.32[9]
Estrone Derivative 4a MCF-79.9 ± 0.57[10]
Estrone Derivative 4b MDA-MB-2316.1 ± 2.3[10]
Estrone Derivative 12 MCF-73.82 ± 0.2[11]
Estrone Derivative 12 MDA-MB-2312.26 ± 0.1[11]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

V. Signaling Pathways Modulated by Estrone and its Derivatives

Estrone and its derivatives exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ), which can trigger a cascade of downstream signaling events.

Estrogen Receptor Signaling

Upon binding to estrogens, the estrogen receptor can translocate to the nucleus and act as a transcription factor, directly regulating gene expression. Alternatively, membrane-bound estrogen receptors can initiate rapid, non-genomic signaling cascades.

Estrogen_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrone Estrone or Bioactive Derivative mER Membrane ERα Estrone->mER ER_cyt Cytoplasmic ERα Estrone->ER_cyt PI3K PI3K mER->PI3K Activates Akt Akt PI3K->Akt Activates ER_nuc Nuclear ERα Akt->ER_nuc Phosphorylates & Activates ER_cyt->ER_nuc Translocates ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Figure 3: Simplified Estrogen Receptor Signaling Pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of estrogen receptor signaling and plays a significant role in cell proliferation, survival, and metabolism. Certain estrone derivatives can modulate this pathway.[12][13]

PI3K_Akt_Pathway ER Membrane ERα PI3K PI3K ER->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Figure 4: Overview of the PI3K/Akt Signaling Pathway.

VI. Characterization Data

Thorough characterization of synthetic intermediates and final products is essential. The following table provides representative spectroscopic data for estrone.

Table 3: Spectroscopic Data for Estrone
TechniqueDataReference
¹H NMR δ (ppm): 0.91 (s, 3H, 18-CH₃), 6.63 (d, 1H, Ar-H), 6.70 (dd, 1H, Ar-H), 7.21 (d, 1H, Ar-H), 8.13 (s, 1H, 3-OH)[14]
¹³C NMR δ (ppm): 13.8 (C-18), 137.9 (C-10), 155.1 (C-3), 220.9 (C-17)[14]
Mass Spec (EI) m/z: 270 (M⁺), 146, 133[14]

Note: NMR data can vary based on the solvent and instrument frequency.

This document is intended to serve as a valuable resource for chemists and biologists working on the synthesis and evaluation of estrone and its derivatives. The provided protocols and data are based on published literature and should be adapted and optimized as needed for specific laboratory conditions.

References

Application Notes & Protocols for High-Purity Estrane Compound Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrane compounds, a class of steroid hormones that includes estradiol (B170435), estrone (B1671321), and estriol (B74026), are fundamental in numerous physiological processes and are widely used as active pharmaceutical ingredients (APIs). The purity of these compounds is of paramount importance for research accuracy, therapeutic efficacy, and patient safety. Crystallization is a critical purification technique used to isolate and purify these solid compounds, removing impurities from reaction mixtures or natural sources.[1][2]

This document provides detailed application notes and protocols for obtaining high-purity this compound compounds through various crystallization techniques. It covers the underlying principles, key experimental parameters, step-by-step procedures, and methods for purity verification.

Principles of Crystallization

Crystallization is a solid-liquid separation technique where a solid crystalline phase is formed from a solution. The process relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[2] When a saturated solution of an impure compound is slowly cooled, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. The impurities, present in lower concentrations, tend to remain dissolved in the solvent. The slow growth of crystals ensures that only molecules of the desired compound fit into the crystal lattice, effectively excluding impurities.[2][3]

Key Factors in this compound Crystallization

The success of crystallization depends on several critical factors:

  • Solvent Selection: The choice of solvent is the most critical step.[4] An ideal solvent should:

    • Dissolve the this compound compound sparingly or not at all at room temperature but completely at its boiling point.[1]

    • Not react with the compound.

    • Dissolve impurities well at all temperatures or not at all.

    • Be sufficiently volatile to be easily removed from the purified crystals.

    • Have a boiling point below the melting point of the compound.

  • Supersaturation: This is the driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it would in thermodynamic equilibrium.[5] This state is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Cooling Rate: Slow and controlled cooling is crucial. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an amorphous solid, trapping impurities within the crystal lattice.[6] Insulating the flask can promote slow cooling and the formation of larger, purer crystals.[7]

  • Purity of Starting Material: While crystallization is a purification method, starting with a reasonably pure compound (e.g., >80-90%) generally yields better results.[8] Multiple recrystallizations may be necessary for compounds with significant impurities.[9]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for recrystallization and the biological context in which these compounds function.

G cluster_workflow Recrystallization Workflow start Start with Impure this compound Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Impurities remain cool Slow Cooling to Room Temperature hot_filtration->cool Solution is clear ice_bath Ice Bath to Maximize Crystal Formation cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals (Air or Vacuum) wash->dry end High-Purity This compound Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

G cluster_pathway Simplified Estrogen Signaling Pathways cluster_genomic Genomic (Slow) cluster_nongenomic Non-Genomic (Rapid) Estrogen Estrogen (E2) ER_cyto Estrogen Receptor (ER) in Cytoplasm/Nucleus Estrogen->ER_cyto Ligand-Dependent Membrane_ER Membrane-Bound ER (mER, GPER) Estrogen->Membrane_ER Membrane-Initiated Dimerization Dimerization & Translocation ER_cyto->Dimerization ERE Binds to Estrogen Response Element (ERE) Dimerization->ERE Transcription Gene Transcription ERE->Transcription Kinase Activates Kinase Cascades (MAPK, PI3K) Membrane_ER->Kinase Signaling Downstream Cellular Effects Kinase->Signaling

Caption: Key estrogen signaling pathways activated by this compound compounds.[10][11][12][13]

Data Presentation: Solvents and Conditions

The selection of an appropriate solvent system is crucial for successful crystallization. The following table summarizes common solvents used for the recrystallization of key this compound compounds.

This compound CompoundRecommended Solvents / SystemsObservationsReferences
Estradiol (E2) Aqueous Isopropyl Alcohol, Ethanol, Methanol (B129727), Acetone, Ethyl Acetate (B1210297)Estradiol has a strong tendency to form a hemihydrate, even from anhydrous solvents like ethyl acetate and absolute ethanol.[6][14][6][14]
Estrone (E1) Methanol, Ethanol, Acetone, Ethyl Acetate, DioxaneSoluble in fixed alkali hydroxide (B78521) solutions. Can be effectively purified by recrystallization from methanol after synthesis.[15][16][15][16][17]
Estriol (E3) Methanol, EthanolPurification of crude estriol can be achieved by recrystallization to obtain a high-purity final product.[18][18][19]

Protocols

Protocol 1: Single-Solvent Recrystallization of Estradiol

This protocol provides a general method for purifying estradiol from common impurities.[2][6][20]

Materials:

  • Crude Estradiol

  • Recrystallization Solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2-3)

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Boiling chips

Methodology:

  • Solvent Preparation: Place the recrystallization solvent in an Erlenmeyer flask with a few boiling chips and gently heat it to its boiling point on a hot plate.

  • Dissolution: Place the crude estradiol in a separate, larger Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to cover the solid. Swirl the flask on the hot plate to facilitate dissolution.[2]

  • Achieve Saturation: Continue adding small portions of hot solvent until the estradiol is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[1]

  • Removal of Insoluble Impurities (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the crystals from the solution.[21]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is insoluble, inducing crystallization.[8]

Materials:

  • Crude this compound Compound

  • "Good" Solvent (e.g., Acetone, Ethyl Acetate)

  • "Anti-Solvent" (e.g., Water, Hexane)

  • Standard glassware from Protocol 1

Methodology:

  • Dissolution: Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring or swirling. Continue adding until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for insolubility.

  • Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then collect, wash, and dry the crystals as described in Protocol 1 (steps 7-9).

Purity Assessment and Characterization

After crystallization, the purity of the this compound compound must be verified. Several analytical techniques are commonly employed.

Analytical TechniquePurposeTypical ResultsReferences
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single sharp peak for the main compound with minimal or no impurity peaks. Purity is often expressed as a percentage of the total peak area.[9][22][23]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities.Provides mass spectra to confirm the identity of the primary compound and any impurities.[24]
Differential Scanning Calorimetry (DSC) Determine melting point and detect polymorphic forms.A sharp, well-defined melting endotherm indicates high purity. The presence of impurities typically broadens the melting range and lowers the melting point. Can also identify solvates.[25][9][25]
Melting Point Analysis Assess purity.A pure compound has a sharp and narrow melting point range (typically <1°C). Impurities depress and broaden the melting range.[3]

Conclusion

The crystallization techniques outlined in this document provide robust and reproducible methods for obtaining high-purity this compound compounds. The choice of the specific method and solvent system is critical and may require some empirical optimization for different this compound derivatives and impurity profiles.[4] Careful control over the rate of cooling and the degree of supersaturation are paramount for achieving large, well-formed crystals with high purity. Subsequent analysis using techniques such as HPLC and DSC is essential to confirm the success of the purification process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Estrane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of estrane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis

Question 1: I am trying to perform a reaction on a specific part of my this compound molecule, but I am getting unwanted side reactions on other functional groups. How can I prevent this?

Answer: This is a classic challenge in the synthesis of complex molecules like estranes, which often have multiple reactive sites. The most effective solution is to use protecting groups . A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. After the desired transformation on another part of the molecule is complete, the protecting group can be selectively removed.

Ideal characteristics of a protecting group include:

  • Easy and high-yield installation under mild conditions.

  • Stability to the reaction conditions it is meant to protect against.

  • Easy and high-yield removal under conditions that do not affect other functional groups in the molecule (orthogonality).[1][2]

  • Minimal introduction of new stereocenters.

For this compound compounds, protecting groups are commonly used for hydroxyl and carbonyl functionalities.[3][4] For example, to perform an electrophilic aromatic substitution at the C-4 position of estrone (B1671321), the more reactive C-2 position can be blocked with a positional protecting group like a tert-butyl group.[5][6][7]

Question 2: My yield for the synthesis of a C-4 substituted estrone is very low. What are the common pitfalls?

Answer: Low yields in the synthesis of C-4 substituted estrones often stem from a lack of regioselectivity in electrophilic aromatic substitution reactions. The C-2 position of the estrone A-ring is generally more reactive than the C-4 position. To achieve selective C-4 substitution, a protecting group strategy is crucial.

Troubleshooting Low Yields in C-4 Estrone Substitution:

Potential Cause Recommended Solution
Reaction at the C-2 position Introduce a positional protecting group at C-2. A tert-butyl group is effective for this purpose.[5][6][7]
Inefficient protecting group installation Optimize the reaction conditions for the protection step. For tert-butylation of estrone, using tert-butyl alcohol and BF₃OEt₂ can achieve high yields (e.g., 96%).[5][6][7]
Difficulty in removing the protecting group Ensure appropriate deprotection conditions. The tert-butyl group can be removed in good yield using AlCl₃ in a dichloromethane/nitromethane solvent system.[5][6][7]
Suboptimal reaction conditions for C-4 substitution For the formylation of 2-tert-butyl estrone at the C-4 position, using formaldehyde, triethylamine (B128534), and MgCl₂ has been shown to be effective.[5][6][7]

Below is a troubleshooting workflow for this issue:

G start Low yield in C-4 estrone substitution check_regioselectivity Is the major byproduct the C-2 substituted isomer? start->check_regioselectivity protect_c2 Introduce a positional protecting group at C-2 (e.g., tert-butyl). check_regioselectivity->protect_c2 Yes optimize_substitution Optimize C-4 substitution reaction conditions (reagents, temperature, time). check_regioselectivity->optimize_substitution No optimize_protection Optimize protecting group installation conditions. protect_c2->optimize_protection check_deprotection Is the protecting group difficult to remove? optimize_protection->check_deprotection optimize_deprotection Optimize deprotection conditions (e.g., different Lewis acid, solvent). check_deprotection->optimize_deprotection Yes check_deprotection->optimize_substitution No optimize_deprotection->optimize_substitution end Improved yield of C-4 substituted estrone. optimize_substitution->end

Troubleshooting workflow for low yield in C-4 estrone substitution.

Question 3: The reduction of the 17-keto group in my this compound derivative is not stereoselective, resulting in a mixture of 17α- and 17β-hydroxy isomers. How can I improve the selectivity?

Answer: Achieving high stereoselectivity in the reduction of the 17-keto group is a common challenge. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome. The steric environment around the carbonyl group dictates the direction of hydride attack.

Strategies to Improve Stereoselectivity:

  • Bulky Reducing Agents: Bulky hydride reagents, such as lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, tend to attack from the less sterically hindered face of the steroid, which can lead to higher selectivity for the axial alcohol.[8]

  • Enzymatic Reduction: Biocatalytic reductions using specific yeast strains or isolated enzymes (e.g., 17β-hydroxysteroid dehydrogenases) can offer excellent regio- and stereoselectivity, often yielding a single isomer.[9][10] For example, the yeast Zygowilliopsis sp. WY7905 has been shown to reduce the C-17 carbonyl of androst-4-ene-3,17-dione to testosterone (B1683101) (the 17β-hydroxy product) with high yield and diastereomeric excess.[9]

  • Directed Reductions: In some cases, neighboring functional groups can direct the approach of the reducing agent.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reduction.[11]

Purification

Question 4: I am having difficulty separating my desired this compound product from closely related isomers (e.g., 17α- and 17β-estradiol). What purification techniques are most effective?

Answer: The separation of steroid isomers is challenging due to their similar structures and polarities. High-performance liquid chromatography (HPLC) is generally the most effective technique for this purpose.

Key considerations for HPLC separation of this compound isomers:

  • Column Selection: The choice of stationary phase is critical. While standard C18 columns can be used, columns with alternative selectivities often provide better resolution. Phenyl-hexyl columns, for instance, offer unique selectivity for aromatic and moderately polar analytes and can effectively resolve estradiol (B170435) isomers.[12] Core-shell columns can also provide increased resolution and efficiency.[13]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) is necessary to achieve baseline separation.

  • Derivatization: Derivatizing the estrogens with a tag like dansyl chloride can improve chromatographic separation and enhance detection sensitivity in mass spectrometry.[12][13]

Comparison of HPLC Columns for the Separation of Dansylated Estrogen Isomers:

Column Type Stationary Phase Separation Factor (α) for Dns-α-E2/β-E2 Separation Factor (α) for Dns-E1/α-E2 Reference
Synergi Max-RPAlkylsilicaSimilar to PK-PHLower[13]
Kinetex Phenyl-Hexyl (PK-PH)Phenyl-HexylSimilar to PSM-RPSignificantly Higher[13]

Data adapted from isocratic separation experiments.[13]

Question 5: My crude synthetic product is highly impure. What is a good general strategy for purification?

Answer: A multi-step purification strategy is often required for highly impure samples. A common and effective workflow involves an initial bulk purification by flash column chromatography followed by a final polishing step using recrystallization.

G start Crude Synthetic Product flash_chromatography Flash Column Chromatography (Bulk Purification) start->flash_chromatography combine_fractions Combine Pure Fractions (TLC Analysis) flash_chromatography->combine_fractions recrystallization Recrystallization (Final Polishing) combine_fractions->recrystallization check_purity Check Purity (e.g., HPLC, NMR, Melting Point) recrystallization->check_purity pure_product Pure this compound Compound check_purity->pure_product Purity Acceptable repurify Repurify (Recrystallize from different solvent or re-chromatograph) check_purity->repurify Purity Not Acceptable repurify->recrystallization

General purification workflow for this compound compounds.

Flash Column Chromatography: This technique is excellent for separating compounds with different polarities and removing the majority of impurities. The choice of solvent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC).[14][15]

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids.[16] The key is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11][17] Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[16]

Question 6: I am attempting to recrystallize my this compound compound, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This traps impurities and prevents effective purification.

Troubleshooting "Oiling Out":

  • Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.

  • Lower the boiling point of the solvent system: If using a solvent mixture, adjust the ratio to include more of the lower-boiling solvent.

  • Choose a different solvent: Select a solvent with a lower boiling point than the melting point of your compound.[17]

  • Promote slow cooling: Ensure the solution cools down slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.

Experimental Protocols

Protocol 1: Synthesis of 4-Formyl Estrone via a Positional Protecting Group Strategy

This protocol describes the synthesis of 4-formyl estrone from estrone in three steps, adapted from Liu et al. (2007).[5][6][7]

Step 1: Synthesis of 2-tert-Butyl Estrone (Protection)

  • To a solution of estrone (1.0 g, 3.7 mmol) in CH₂Cl₂ (20 mL), add tert-butyl alcohol (1.1 mL, 11.1 mmol).

  • Cool the mixture to 0 °C and add BF₃OEt₂ (1.4 mL, 11.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with CH₂Cl₂.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-tert-butyl estrone (typical yield: ~96%).[5][6][7]

Step 2: Synthesis of 2-tert-Butyl-4-formyl Estrone (Formylation)

  • To a suspension of MgCl₂ (0.53 g, 5.5 mmol) in THF (10 mL), add a solution of 2-tert-butyl estrone (0.5 g, 1.5 mmol) in THF.

  • Add triethylamine (0.85 mL, 6.1 mmol) followed by paraformaldehyde (0.5 g, 16.7 mmol).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and add 2 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography.

Step 3: Synthesis of 4-Formyl Estrone (Deprotection)

  • Dissolve 2-tert-butyl-4-formyl estrone (0.1 g, 0.27 mmol) in a mixture of CH₂Cl₂ (5 mL) and CH₃NO₂ (0.5 mL).

  • Add AlCl₃ (0.11 g, 0.82 mmol) in portions at room temperature.

  • Stir for 30 minutes.

  • Pour the reaction mixture into ice water.

  • Extract with CH₂Cl₂.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield 4-formyl estrone.

G estrone Estrone step1 Step 1: Protection (t-BuOH, BF3OEt2) estrone->step1 protected_estrone 2-tert-Butyl Estrone step1->protected_estrone step2 Step 2: Formylation (Paraformaldehyde, Et3N, MgCl2) protected_estrone->step2 formylated_estrone 2-tert-Butyl-4-formyl Estrone step2->formylated_estrone step3 Step 3: Deprotection (AlCl3) formylated_estrone->step3 final_product 4-Formyl Estrone step3->final_product

Synthesis workflow for 4-formyl estrone.
Protocol 2: General Procedure for Purification of this compound Compounds by Recrystallization

This protocol provides a general guideline for the purification of a solid this compound compound.[11][16][17][18]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes) to find the best one.

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and perform other analyses (e.g., NMR, HPLC) to confirm purity.

References

Improving the detection limits for trace analysis of estranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for trace analysis of estranes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving low detection limits for estranes?

A1: The primary challenges include matrix effects from complex biological samples, low analyte concentrations, insufficient ionization efficiency in mass spectrometry, and potential loss of analyte during sample preparation.[1][2] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of measurements.[3][4]

Q2: Which analytical techniques are most suitable for trace estane analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used and effective techniques.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when coupled with advanced sample preparation.[2][5] GC-MS, particularly with negative chemical ionization (NCI), can also provide excellent sensitivity, often requiring derivatization.[6]

Q3: When is derivatization necessary for estane analysis?

A3: Derivatization is often required to improve the volatility and thermal stability of estranes for GC-MS analysis. For LC-MS/MS, derivatization can enhance ionization efficiency and, consequently, sensitivity, which is crucial for detecting picogram-per-milliliter levels.[2][6]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, it is crucial to implement a robust sample preparation strategy. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances. The use of stable isotope-labeled internal standards is also essential to compensate for matrix-induced signal variations. Additionally, chromatographic separation should be optimized to separate analytes from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Active sites in the GC inlet liner or column, or issues with the derivatization process. For LC, it could be an incompatibility between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • GC-MS:

      • Ensure the GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues.

      • Verify the integrity of the GC column. A column bake-out or trimming the first few centimeters might be necessary.

      • Optimize the derivatization reaction; incomplete derivatization can lead to tailing peaks.

    • LC-MS/MS:

      • Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.

      • Check for column degradation or contamination. A guard column can help protect the analytical column.

Issue 2: Low Analyte Recovery
  • Possible Cause: Inefficient extraction during sample preparation, analyte adsorption to container surfaces, or degradation of the analyte.

  • Troubleshooting Steps:

    • Optimize Sample Preparation:

      • SPE: Ensure the correct sorbent and elution solvents are used for your specific estrane. The conditioning and washing steps are critical for good recovery.

      • LLE: Test different organic solvents and pH conditions to maximize the partitioning of the analyte into the organic phase.

    • Prevent Adsorption: Use silanized glassware or polypropylene (B1209903) tubes to minimize the adsorption of non-polar estranes to container walls.

    • Ensure Analyte Stability: Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation.

Issue 3: High Signal-to-Noise Ratio / Insufficient Sensitivity
  • Possible Cause: Suboptimal instrument parameters, significant matrix effects leading to ion suppression, or insufficient sample cleanup.

  • Troubleshooting Steps:

    • Instrument Optimization:

      • Tune the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.

      • For LC-MS/MS, optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the specific analytes.

      • For GC-MS, ensure the ion source is clean.

    • Enhance Signal:

      • Consider derivatization to improve ionization efficiency.[2][6]

      • Increase the sample injection volume if possible, but be mindful of potential matrix effects.

    • Reduce Noise:

      • Improve the sample cleanup process to remove more interfering matrix components.

      • Use a more selective mass spectrometry scan mode, such as multiple reaction monitoring (MRM).

Issue 4: Inconsistent Results and Poor Reproducibility
  • Possible Cause: Variability in sample preparation, inconsistent internal standard addition, or instrument instability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all steps of the sample preparation are performed consistently for all samples, calibrators, and quality controls.

    • Internal Standard: Add the internal standard early in the sample preparation process to account for variability in extraction and other steps.

    • System Suitability: Before running a batch of samples, inject a standard solution multiple times to confirm the stability and performance of the analytical system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery > 85%70-95%> 80%
Matrix Effect Low to ModerateLowModerate to High
Throughput Moderate to HighLow to ModerateHigh
Cost per Sample HighModerateLow
Automation Potential HighModerateHigh

Source: Adapted from BenchChem Application Notes.

Table 2: Achievable Limits of Quantitation (LOQ) for Estradiol (E2) and Estrone (E1) with Different Analytical Methods

Analytical MethodAnalyteDerivatization AgentLOQ
LC-MS/MSEstradiolNone2 pg/mL
LC-MS/MSEstroneNone2 pg/mL
GC-NCI-MS/MSEstradiolPentafluorobenzoyl chloride & MSTFA0.3 pg/mL
GC-NCI-MS/MSEstronePentafluorobenzoyl chloride & MSTFA0.8 pg/mL
GC-MS19 EstrogensEOC & PFP0.02 - 0.5 ng/mL

Source: Data compiled from various studies.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Serum Samples

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 200 µL of serum, add 50 µL of the internal standard solution (e.g., Estriol-d3). Vortex for 10 seconds.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of HPLC-grade water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the estranes from the cartridge with 1 mL of a strong organic solvent, such as acetonitrile (B52724) or methanol.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure for estranes.

  • Reagent Preparation: Prepare a derivatization reagent mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: To the dried sample extract, add 50 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Incubation: Cap the vial tightly and heat at 60-80°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Serum/Plasma) is_add Add Internal Standard sample->is_add extraction Extraction (SPE, LLE, or PPT) is_add->extraction cleanup Extract Cleanup & Evaporation extraction->cleanup reconstitution Reconstitution / Derivatization cleanup->reconstitution injection GC-MS or LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for trace estane analysis.

estrogen_signaling cluster_membrane Non-Genomic Pathway cluster_nucleus Genomic Pathway E2_mem Estradiol (E2) ER_mem Membrane ER E2_mem->ER_mem Kinase Kinase Cascades (e.g., MAPK, PI3K) ER_mem->Kinase Cellular_Response Rapid Cellular Response Kinase->Cellular_Response E2_nuc Estradiol (E2) ER_cyto Cytoplasmic ER E2_nuc->ER_cyto ER_dimer ER Dimerization & Nuclear Translocation ER_cyto->ER_dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Protein_Synth Protein Synthesis & Cellular Effects Transcription->Protein_Synth

Caption: Simplified diagram of estrogen signaling pathways.

References

Technical Support Center: Optimizing Estrane Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of estranes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges in your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of estranes.

Question: Why am I observing incomplete derivatization or low derivatization yield?

Answer:

Incomplete derivatization is a common issue that can arise from several factors. Here are the primary causes and their solutions:

  • Insufficient Reagent: The derivatizing reagent may be depleted or degraded. Always use fresh reagents and ensure an adequate excess is used. For silylation, a large excess of the silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often required.[1]

  • Suboptimal Reaction Conditions: Temperature and time are critical parameters.[2][3] For many silylation reactions with BSTFA, incubation at 70-80°C for 30-60 minutes is a good starting point.[1] However, these conditions should be optimized for your specific estranes and experimental setup.[2] Microwave-assisted derivatization can significantly reduce reaction times.[4][5]

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. The sample itself should be completely dry before adding the derivatization reagent.

  • Steric Hindrance: The structure of the estrane can affect the accessibility of functional groups to the derivatizing agent.[6] For sterically hindered hydroxyl groups, a more potent silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to improve the derivatization yield.[6]

  • Improper Solvent: The choice of solvent can influence the reaction. Pyridine (B92270) is often used as it can act as a catalyst and helps to dissolve the analytes.[7][8] For some reactions, other solvents like acetonitrile (B52724) or ethyl acetate (B1210297) may be suitable, but their use can sometimes lead to the formation of multiple derivatives.[9]

Question: I am seeing multiple peaks for a single this compound analyte in my chromatogram. What is the cause?

Answer:

The appearance of multiple peaks for a single compound often points to the formation of different derivatives or degradation products.

  • Formation of Multiple Silyl Derivatives: Estranes with multiple hydroxyl groups, like estriol, can form mono-, di-, or tri-silylated derivatives if the reaction does not go to completion. To favor the formation of a single, fully derivatized product, optimize reaction conditions (increase temperature, time, or reagent concentration) and consider using a catalyst like TMCS.[6]

  • Tautomerization: Keto-enol tautomerism in estranes with ketone groups can lead to the formation of multiple derivatives. A two-step derivatization process involving methoximation prior to silylation can prevent this by converting the keto group into a stable oxime.

  • Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) derivatives, can be unstable over time, leading to degradation and the appearance of extra peaks.[1] Analyze samples as soon as possible after derivatization. Using a solvent like hexane (B92381) for the final extract can sometimes improve the stability of the derivatives.[7]

  • Conversion of Analytes: In some cases, the derivatization conditions can cause the conversion of one this compound to another. For example, the conversion of 17α-ethinylestradiol (EE2) to estrone (B1671321) (E1) derivatives has been reported under certain silylation conditions.[9] The use of pyridine as a solvent can help prevent such conversions.[7][9]

Question: My derivatized samples show poor chromatographic peak shape (e.g., tailing). How can I improve this?

Answer:

Poor peak shape is often an indication of issues with the GC system or the derivatization process itself.

  • Incomplete Derivatization: Residual underivatized polar groups on the this compound can interact with active sites in the GC inlet and column, causing peak tailing. Ensure your derivatization reaction has gone to completion.

  • Active Sites in the GC System: Active sites in the inlet liner, column, or detector can cause tailing of polar analytes. Use deactivated inlet liners and high-quality, low-bleed GC columns. Regular maintenance, including cleaning the inlet and cutting the front end of the column, is crucial.

  • Co-eluting Interferences: Matrix components that co-elute with your analyte of interest can distort the peak shape. Optimize your sample preparation and chromatographic method to improve separation from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for estranes in GC-MS?

A1: The most common derivatization technique for estranes is silylation. The most frequently used silylating agents are:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and widely used reagent.[1][7]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most efficient silylating reagents.[2]

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase reactivity, especially for hindered hydroxyl groups.[6]

For estranes with ketone groups, a two-step derivatization is often employed:

  • Methoximation: Using methoxyamine hydrochloride to protect the keto group and prevent tautomerization.

  • Silylation: Using one of the reagents mentioned above to derivatize the hydroxyl groups.

Another approach for enhancing sensitivity, particularly in negative chemical ionization (NCI) mode, is through the use of fluorinated derivatizing agents like:

  • Pentafluorobenzyl bromide (PFBBr): Reacts with phenolic hydroxyl groups to form highly electronegative derivatives.[10][11]

  • Heptafluorobutyric anhydride (B1165640) (HFBA): Can be used to derivatize hydroxyl groups.[10]

Q2: How can I optimize the derivatization reaction conditions?

A2: Optimization is key to achieving reproducible and accurate results. Consider the following parameters:

  • Reagent Choice and Concentration: Select the appropriate reagent based on the functional groups of your target estranes. A significant excess of the derivatizing agent is generally recommended.

  • Reaction Temperature: Typically ranges from 60°C to 90°C.[3] Higher temperatures can accelerate the reaction but may also lead to degradation of thermally labile compounds.

  • Reaction Time: Can vary from 15 minutes to several hours.[2][5] Microwave-assisted derivatization can drastically shorten this to a few minutes.[4]

  • Solvent/Catalyst: Pyridine is a common choice as it acts as both a solvent and a catalyst.[7][8] The addition of TMCS as a catalyst is often beneficial.[6]

Q3: How stable are the derivatized estranes?

A3: The stability of derivatized estranes can vary. Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis and should ideally be analyzed within 24 hours of preparation.[1] The stability can be influenced by the storage conditions and the solvent used. For instance, using hexane as the final solvent has been shown to improve the stability of some silylated derivatives.[7] It is recommended to perform stability tests as part of your method validation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the derivatization of estranes for GC-MS analysis.

Table 1: Recovery of Estrogenic Compounds after Derivatization and Solid-Phase Extraction (SPE)

CompoundRecovery (%)Relative Standard Deviation (RSD) (%)Reference
17β-estradiol (E2)78 - 1021 - 15[6]
Estrone (E1)78 - 1021 - 15[6]
Estriol (E3)78 - 1021 - 15[6]
17α-ethinylestradiol (EE2)78 - 1021 - 15[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Estrogens

CompoundDerivatization MethodLODLOQReference
Phytoestrogens (21 compounds)BSTFA + 1% TMCS0.5 - 20 ng/mL1 - 50 ng/mL[1]
Estrogenic ChemicalsSilylation (TMS)-5 - 10 ng/L (in water)[6]
Estrone and EstradiolPFBBr + HFBA500 pg/mL (in urine)1 pg/µL[10]

Experimental Protocols

Protocol 1: Silylation of Estranes using BSTFA with TMCS Catalyst

This protocol is a general guideline for the trimethylsilylation of estranes containing hydroxyl groups.

  • Sample Preparation:

    • Ensure the sample extract containing the estranes is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a fresh mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction:

    • Add 50-100 µL of the BSTFA + 1% TMCS reagent to the dried sample residue.

    • Vortex the mixture for 30 seconds to ensure complete dissolution.

    • Seal the vial tightly.

    • Incubate the reaction mixture at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation) for Estranes with Ketone Groups

This protocol is suitable for estranes containing both hydroxyl and ketone functional groups.

  • Sample Preparation:

    • Evaporate the sample extract to complete dryness under a stream of nitrogen.

  • Step 1: Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex and incubate at 60°C for 30 minutes to convert the keto groups to methoximes.

  • Step 2: Silylation:

    • Cool the sample to room temperature.

    • Add 100 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA.

    • Vortex and incubate at 70°C for 60 minutes.

  • Analysis:

    • After cooling, the sample can be directly injected into the GC-MS.

Visualizations

Derivatization_Workflow General Derivatization Workflow for Estranes cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Dried this compound Extract Check_Ketone Ketone Group Present? Start->Check_Ketone Methoximation Methoximation (e.g., Methoxyamine HCl in Pyridine) Check_Ketone->Methoximation Yes Silylation_1 Silylation (e.g., BSTFA + TMCS) Check_Ketone->Silylation_1 No Silylation_2 Silylation (e.g., MSTFA or BSTFA) Methoximation->Silylation_2 GCMS GC-MS Analysis Silylation_1->GCMS Silylation_2->GCMS Troubleshooting_Logic Troubleshooting Common Derivatization Issues cluster_problem Problem Identification cluster_solutions_incomplete Solutions for Incomplete Derivatization cluster_solutions_multiple Solutions for Multiple Peaks cluster_solutions_shape Solutions for Poor Peak Shape Problem Observe Chromatogram Incomplete_Peak Incomplete Derivatization / Low Yield Problem->Incomplete_Peak Multiple_Peaks Multiple Peaks per Analyte Problem->Multiple_Peaks Poor_Peak_Shape Poor Peak Shape (Tailing) Problem->Poor_Peak_Shape Check_Reagent Use Fresh/Excess Reagent Incomplete_Peak->Check_Reagent Optimize_Conditions Optimize Temp/Time Incomplete_Peak->Optimize_Conditions Ensure_Dry Ensure Anhydrous Conditions Incomplete_Peak->Ensure_Dry Use_Catalyst Add Catalyst (e.g., TMCS) Incomplete_Peak->Use_Catalyst Force_Completion Drive Reaction to Completion Multiple_Peaks->Force_Completion Methoximation_Step Add Methoximation Step Multiple_Peaks->Methoximation_Step Check_Stability Analyze Promptly / Check Stability Multiple_Peaks->Check_Stability Confirm_Completion Confirm Complete Derivatization Poor_Peak_Shape->Confirm_Completion Check_GC_System Maintain GC System (Liner, Column) Poor_Peak_Shape->Check_GC_System Optimize_Chroma Optimize Chromatography Poor_Peak_Shape->Optimize_Chroma

References

Technical Support Center: Overcoming Challenges in HPLC Separation of Estrane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of estrane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or have very poor resolution. What should I do first?

A1: Co-elution is the most common challenge. A systematic approach to optimizing your mobile phase is the best first step.

  • Modify Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase will generally increase retention times and may improve separation.

  • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other. Methanol, in particular, can provide unique selectivity for aromatic and moderately polar analytes like steroids when used with certain stationary phases.[1]

  • Adjust pH: For this compound isomers with ionizable functional groups, slight changes in the mobile phase pH can significantly impact retention and selectivity.[2][3][4] It's crucial to use a buffer to maintain a stable pH.[4]

  • Consider Additives: Mobile phase modifiers like β-cyclodextrin can be used to improve the separation of estrogenic steroids.[5][6]

Q2: I've optimized my mobile phase, but the resolution of my isomers is still insufficient. What is the next step?

A2: If mobile phase optimization is not enough, consider changing your stationary phase. The choice of column chemistry is critical for separating structurally similar isomers.

  • Standard C18 Columns: While widely used, standard C18 columns may not always provide the necessary selectivity for challenging isomer separations.[7]

  • Polar-Endcapped C18 (AQ-type): These columns are designed to provide enhanced retention for polar compounds and can offer improved peak shape by reducing unwanted interactions with residual silanols.[7]

  • Phenyl and Biphenyl Phases: These stationary phases can offer different selectivity compared to C18 phases due to π-π interactions with the aromatic rings of this compound isomers. Biphenyl phases, in particular, have been shown to be effective in separating steroid isomers that are difficult to resolve on C18 phases.[1][8]

  • Carbazole-based Polymeric Phases: Novel stationary phases, such as those based on carbazole, have demonstrated high separation factors for difficult-to-separate pairs like 17α- and 17β-estradiol.[9]

Q3: My retention times are drifting or are not reproducible. What could be the cause?

A3: Retention time variability can be caused by several factors. Here's a troubleshooting workflow to identify and resolve the issue.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts.[10] Ensure your mobile phase is accurately prepared, well-mixed, and degassed.[11] If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature: Temperature has a significant effect on retention time and selectivity.[5][6][12] Using a column oven is essential to maintain a stable and consistent temperature.[11] Even small fluctuations in ambient temperature can affect your separation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.

  • Leaks: Check for any leaks in the system, particularly at fittings and seals. Leaks can cause pressure fluctuations and lead to erratic retention times.[11]

Q4: I am observing peak tailing with my estrogenic compounds. How can I improve peak shape?

A4: Peak tailing for basic compounds can often be attributed to interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.

  • Mobile Phase pH: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups, thereby reducing peak tailing.[13]

  • Use of Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape for basic analytes. However, with modern high-purity silica columns, this is often not necessary.[13]

  • High-Purity Silica Columns: Using columns packed with high-purity silica can significantly reduce peak tailing, as these materials have a lower concentration of active silanol groups.[13]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[13]

Q5: How does column temperature affect the separation of this compound isomers?

A5: Column temperature is a critical parameter that influences retention, selectivity, and efficiency.

  • Retention Time: Generally, increasing the column temperature decreases the viscosity of the mobile phase, leading to shorter retention times.[12]

  • Selectivity: Changing the temperature can alter the selectivity of the separation, sometimes improving the resolution between closely eluting isomers.[12] The effect of temperature can be complex, especially when using mobile phase additives like cyclodextrins, where non-linear relationships between retention and temperature have been observed.[5][6]

  • Efficiency: Operating at elevated temperatures can improve column efficiency and lead to sharper peaks.[12] However, excessively high temperatures can be detrimental to the column's longevity. A temperature of 50°C has been found to be optimal in some studies for the separation of estradiol (B170435) and its metabolites.[14]

Q6: What are the recommended sample preparation techniques for analyzing this compound isomers in biological matrices?

A6: Due to the complexity of biological samples and the low concentrations of estrogens, effective sample preparation is crucial to remove interferences and concentrate the analytes.

  • Liquid-Liquid Extraction (LLE): LLE is a commonly used technique for extracting estrogens from biological fluids like serum and plasma.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and often preferred method for sample cleanup and concentration.[16] It can be automated for high-throughput analysis. Different sorbents, such as C18 and divinylbenzene, can be used depending on the specific application.[15]

Q7: What detection method should I use for the analysis of this compound isomers?

A7: The choice of detector depends on the required sensitivity, selectivity, and the nature of the analytes.

  • UV-Vis Detection: This is a common and relatively simple detection method. The absorbance is typically monitored around 230 nm or 280 nm.[17][18] However, it may lack the sensitivity required for trace-level analysis in biological samples.

  • Fluorescence Detection (FLD): FLD offers higher sensitivity than UV-Vis. Since most estrogens are not naturally fluorescent, a derivatization step with a fluorescent tag (e.g., dansyl chloride) is often required.[14][15]

  • Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of estrogens in complex matrices due to its high sensitivity and specificity.[1][16] However, even with MS/MS, chromatographic separation of isomers is essential as they often cannot be distinguished by their mass-to-charge ratio alone.[1]

Data Presentation

Table 1: Comparison of Stationary Phases for Steroid Isomer Separation

Stationary PhasePrinciple of SeparationAdvantages for this compound IsomersReference
Octadecylsilane (C18) Hydrophobic interactionsGeneral purpose, widely available.[7]
Polar-Endcapped C18 (AQ-type) Hydrophobic and dipole-dipole interactionsImproved retention of more polar steroids, better peak shape.[7]
Phenyl π-π interactions, hydrophobic interactionsEnhanced selectivity for compounds with aromatic rings.[8]
Biphenyl Enhanced π-π interactionsSuperior separation of structurally similar isomers compared to C18.[1][8]
Carbazole-based Polymeric Multiple interaction sitesHigh separation factor for challenging isomer pairs like 17α/β-estradiol.[9]

Table 2: Influence of Mobile Phase Modifier on Estradiol Isomer Separation

Mobile Phase ModifierConcentration RangeEffect on SeparationReference
β-Cyclodextrin 0 - 16 mMAlters elution order and improves resolution of estrogenic steroids.[5][6]
Formic Acid 0.1%Controls pH and improves peak shape for MS detection.[14][15]
Triethylamine (TEA) 0.1 - 0.5%Reduces peak tailing for basic compounds by masking silanol interactions.[3]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Separation of Estrogens

This protocol is a general starting point and should be optimized for specific applications.

  • Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm).[18]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start at 30% B.

    • Linear gradient to 80% B over 30 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 35 °C.[19]

  • Detection: UV at 230 nm.[18]

  • Injection Volume: 10 µL.[19]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting estrogens from a biological matrix.

  • Sample Pre-treatment: Mix the sample (e.g., plasma, serum) with an appropriate buffer.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.[18]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.

  • Elution: Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[17]

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (Aqueous:Organic Ratio) mobile_phase->solvent_strength switch_solvent Switch Organic Modifier (ACN vs. MeOH) solvent_strength->switch_solvent adjust_ph Adjust pH (Use Buffer) switch_solvent->adjust_ph additives Consider Additives (e.g., Cyclodextrin) adjust_ph->additives check_resolution1 Resolution Improved? additives->check_resolution1 stationary_phase Step 2: Change Stationary Phase check_resolution1->stationary_phase No end_good Separation Achieved check_resolution1->end_good Yes c18_aq Try Polar-Endcapped C18 stationary_phase->c18_aq phenyl_biphenyl Try Phenyl or Biphenyl Phase c18_aq->phenyl_biphenyl novel_phases Consider Novel Phases (e.g., Carbazole-based) phenyl_biphenyl->novel_phases check_resolution2 Resolution Improved? novel_phases->check_resolution2 other_params Step 3: Optimize Other Parameters check_resolution2->other_params No check_resolution2->end_good Yes temperature Adjust Column Temperature other_params->temperature flow_rate Optimize Flow Rate temperature->flow_rate flow_rate->end_good end_bad Consult Further (e.g., 2D-LC)

Caption: Troubleshooting workflow for poor isomer separation.

Retention_Time_Variability start Retention Time Drifting or Not Reproducible check_mp Verify Mobile Phase Preparation and Degassing start->check_mp check_temp Ensure Stable Column Temperature check_mp->check_temp If OK check_equilibration Confirm Full Column Equilibration check_temp->check_equilibration If OK check_leaks Inspect System for Leaks check_equilibration->check_leaks If OK check_pump Check Pump Performance (Flow Rate Consistency) check_leaks->check_pump If OK issue_resolved Issue Resolved check_pump->issue_resolved If OK

Caption: Logical steps for troubleshooting retention time variability.

References

Technical Support Center: Estrane Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common low-yield issues encountered during multi-step estrane synthesis.

General Troubleshooting Workflow

Before diving into specific reaction-related issues, it's crucial to approach troubleshooting systematically. The following workflow can help diagnose the root cause of low yields in any step of your synthesis.

G cluster_0 Phase 1: Pre-Reaction Checks cluster_1 Phase 2: Reaction Condition Analysis cluster_2 Phase 3: Post-Reaction & Purification start Low Yield Observed sm_check Verify Starting Material Purity & Integrity (NMR, MS, etc.) start->sm_check reagent_check Check Reagent & Solvent Quality (Anhydrous? Purity?) sm_check->reagent_check Materials OK? end_node Identify Root Cause & Optimize Protocol sm_check->end_node Issue Found conditions Review Reaction Conditions (Temp, Time, Atmosphere, Stoichiometry) reagent_check->conditions Reagents OK? reagent_check->end_node Issue Found monitoring Analyze In-Process Controls (TLC, LC-MS) - Incomplete Conversion? - Side Products? conditions->monitoring workup Evaluate Workup Procedure (Quenching, Extractions) - Product Loss? - Degradation? monitoring->workup Reaction OK? monitoring->end_node Issue Identified purification Assess Purification Method (Chromatography, Recrystallization) - Co-elution? - Product Decomposition? workup->purification workup->end_node Issue Found purification->end_node

Caption: A systematic workflow for troubleshooting low-yield reactions.

FAQs: Protecting Group Strategies

Protecting groups are essential for achieving chemoselectivity in complex molecules like estranes, but their application can introduce challenges.[1][2][3][4][5]

Q1: My protecting group is being cleaved during a subsequent reaction step. How can I prevent this?

A: This indicates that your protecting group is not stable enough for the reaction conditions. You have two primary options:

  • Modify Reaction Conditions: Attempt the subsequent reaction under milder conditions (e.g., lower temperature, alternative reagents) that are compatible with your current protecting group.

  • Switch to a More Robust Protecting Group: Select a protecting group from a different "orthogonal set" that is stable to the problematic conditions. For example, if an acid-labile group like a tert-butyl ether is failing, consider a group cleaved by hydrogenolysis (e.g., benzyl (B1604629) ether) or fluoride (B91410) (e.g., silyl (B83357) ethers).[5]

Q2: I'm experiencing low yield during the deprotection step. What are the common causes?

A: Low deprotection yields often stem from incomplete reaction or product degradation.

  • Incomplete Reaction: Increase the reaction time, temperature, or the equivalents of the deprotection reagent. Ensure the reagent is fresh and active.

  • Product Degradation: The deprotection conditions may be too harsh for your product. For sensitive substrates, consider a milder deprotection reagent or add a scavenger to trap reactive byproducts. For example, when removing a benzyl group with H₂, ensure the catalyst is not causing side reactions.

  • Difficult to Remove Byproducts: The byproducts of deprotection can sometimes complicate purification. Choose a protecting group strategy where byproducts are easily separable (e.g., volatile or have very different polarity).[4]

Q3: Can I use a positional protecting group to direct a reaction on the this compound A-ring?

A: Yes, this is an effective strategy. For instance, to achieve substitution at the C-4 position of estrone (B1671321), the more reactive C-2 position can be blocked with a bulky positional protecting group like a tert-butyl group.[1][2] This group can be introduced with tert-butyl alcohol and a Lewis acid and later removed under acidic conditions, allowing for high-yield synthesis of C-4 modified estrogens.[1][2]

G Estrone This compound Core (e.g., Estrone) Protected Protect Reactive Site (e.g., C2-position) Estrone->Protected Add PG React Perform Reaction on Target Site (e.g., C4-position) Protected->React Reagents Deprotected Deprotect to Yield Final Product React->Deprotected Remove PG

Caption: Logic of using a positional protecting group in this compound synthesis.

FAQs: Stereoselective Reductions

Achieving the correct stereochemistry at hydroxyl groups is critical. The reduction of steroidal ketones is a common source of low diastereoselectivity.[6][7][8][9][10]

Q1: My reduction of a 3-keto steroid is not stereoselective. How can I improve the diastereomeric ratio (dr)?

A: The stereochemical outcome of ketone reduction is highly dependent on the steric environment of the carbonyl group and the reducing agent used.

  • Bulky Reagents for Axial Attack: To favor the formation of an equatorial alcohol (e.g., 3β-ol), use a sterically hindered hydride reagent like L-Selectride® or lithium tris-(R,S-1,2-dimethylpropyl)-borohydride.[6] These reagents approach from the less hindered alpha-face, leading to axial hydride delivery.

  • Small Reagents for Equatorial Attack: To favor the formation of an axial alcohol (e.g., 3α-ol), use a less hindered reagent like sodium borohydride (B1222165) (NaBH₄). This reagent can approach from the more hindered beta-face via equatorial attack.[6]

  • Substituent Effects: Be aware that substituents, particularly at the C-2 or C-4 positions, can significantly influence the direction of attack and alter the expected stereoselectivity.[6]

Table 1: Influence of Reducing Agent on Stereoselectivity of Ketone Reduction

SubstrateReducing AgentPredominant ProductRationale
Unsubstituted 3-Keto SteroidNaBH₄Axial (3α) AlcoholEquatorial attack from the less hindered side.
Unsubstituted 3-Keto SteroidL-Selectride®Equatorial (3β) AlcoholAxial attack due to steric bulk of the reagent.
2α-Substituted 3-Keto SteroidNaBH₄Equatorial (3β) AlcoholThe 2α-substituent hinders equatorial attack.[6]
2β-Substituted 3-Keto SteroidBoth NaBH₄ and L-Selectride®Equatorial (3β) AlcoholThe 2β-substituent strongly directs attack from the alpha-face.[6]

Q2: I am trying to reduce an enone system (e.g., a 4-ene-3-one). How can I selectively reduce the double bond or the ketone?

A:

  • 1,2-Reduction (Ketone only): Use a reagent like sodium borohydride with cerium(III) chloride (Luche reduction). This method is highly chemoselective for the carbonyl group, leaving the double bond intact.

  • 1,4-Reduction (Double Bond): Catalytic hydrogenation (e.g., Pd/C with H₂) will typically reduce the double bond. The stereochemical outcome at the A/B ring junction (5α vs. 5β) is highly sensitive to the catalyst, solvent, and pH.[10] For example, using certain ionic liquids as additives can improve 5β-selectivity.[10]

  • Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will often reduce both the ketone and the double bond.

FAQs: Carbon-Carbon Bond Formation (Grignard & Suzuki Reactions)

Introducing alkyl or aryl groups often involves Grignard or Suzuki reactions, which can be prone to side reactions and low yields.[11][12][13][14][15][16][17]

Q1: My Grignard reaction with an this compound ketone is giving low yields of the desired tertiary alcohol. What's going wrong?

A: Low yields in Grignard reactions are common and can be attributed to several factors:

  • Poor Grignard Reagent Quality: Ensure your Grignard reagent was successfully formed and titrated. It is highly sensitive to moisture and air. Use anhydrous solvents and an inert atmosphere.[18][19]

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to an enolate that does not react further. This is more common with sterically hindered ketones. To minimize this, use a less hindered Grignard reagent or add the ketone slowly to the Grignard solution at low temperatures.

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[14]

  • Steric Hindrance: The steroid core can be very sterically demanding. Consider using a more reactive organolithium reagent, but be aware that these are often less selective.

Q2: I am seeing significant homocoupling and protodeboronation byproducts in my Suzuki coupling reaction. How can I increase the yield of the desired cross-coupled product?

A: These are classic side reactions in Suzuki couplings.[15][16][17]

  • Homocoupling (R¹-R¹ and R²-R²): This often results from slow transmetalation or reductive elimination steps. Ensure your palladium catalyst and ligand are well-chosen and active. The choice of base is also critical; an inappropriate base can promote side reactions.

  • Protodeboronation (R²-B(OH)₂ → R²-H): This is the hydrolysis of the boronic acid. It is often base- and temperature-dependent. Run the reaction under strictly anhydrous conditions and at the lowest effective temperature. Using boronic esters (e.g., pinacol (B44631) esters) can increase stability and reduce this side reaction.

  • Palladium Black Precipitation: The formation of palladium black indicates catalyst decomposition.[15] This reduces the amount of active catalyst in the solution. Use of appropriate phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent precipitation.

Table 2: Common Suzuki Coupling Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
HomocouplingInefficient catalytic cycle, oxygen exposureDegas solvents thoroughly, use an efficient Pd/ligand system, optimize base.
ProtodeboronationHydrolysis of boronic acidUse anhydrous conditions, use boronic esters, avoid unnecessarily high temperatures or prolonged reaction times.[15]
Palladium BlackCatalyst decompositionUse stabilizing ligands (e.g., bulky phosphines), ensure proper reaction setup.[15]

FAQs: Aromatization and Birch Reduction

Modifying the A-ring is a key strategy in this compound synthesis. Both enzymatic aromatization and Birch reduction present unique challenges.[20][21][22][23][24][25][26][27]

Q1: My Birch reduction of an estrone derivative is sluggish and gives a complex mixture of products.

A: The Birch reduction is notoriously sensitive to reaction conditions.[20][21][22][23]

  • Reagent Quality: Use high-purity, freshly cut alkali metal (e.g., sodium, lithium) and anhydrous, distilled liquid ammonia (B1221849). The presence of iron impurities can quench the reaction.

  • Proton Source: The choice and timing of the proton source (typically an alcohol) are critical. The alcohol must be added to protonate the radical anion intermediate. Without it, the reaction may stall or polymerize.

  • Substituent Effects: Electron-donating groups (like the C3-hydroxyl or ether) direct the reduction and influence the final position of the double bonds. Electron-withdrawing groups tend to favor para-protonation.[20]

  • Over-reduction: Using too much alkali metal or too long a reaction time can lead to over-reduction of the diene product.

  • Violent Quench: Quenching with solid ammonium (B1175870) chloride can be extremely violent. A safer method is to first quench with a proton source like isopropanol, allow the ammonia to evaporate, and then perform a standard aqueous workup.[21]

Q2: The final aromatization step of my androgen precursor to an this compound is low-yielding.

A: Aromatization of the A-ring typically involves the loss of the C19-methyl group and requires specific conditions.[24][27]

  • Mechanism: The biological process is catalyzed by the aromatase enzyme and involves three oxidative steps.[24][27] Chemical methods often seek to mimic this by forming intermediates that can easily eliminate the C19-group.

  • Reaction Conditions: Many chemical methods require high temperatures and specific reagents. Ensure your substrate is stable to these conditions.

  • Byproduct Formation: The reaction can generate a mixture of products if the elimination is not clean. Careful optimization of the reagents and reaction time is necessary. In biological systems, the ratio of 19-hydroxylation to aromatization can be influenced by cofactors and enzyme expression levels.[27]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling on a Steroidal Core

This protocol describes a general procedure for the coupling of a steroidal aryl bromide with an arylboronic acid.

  • Glassware Preparation: All glassware should be oven- or flame-dried and allowed to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the steroidal aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: The flask is evacuated and backfilled with inert gas three times. Add degassed solvents (e.g., a mixture of toluene (B28343) and water, or dioxane). The solvent choice is critical and must be optimized.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Representative Stereoselective Ketone Reduction (Luche Reduction)

This protocol describes the selective 1,2-reduction of an enone.

  • Glassware Preparation: Standard clean, dry glassware is sufficient.

  • Reaction Setup: Dissolve the steroidal enone (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask at room temperature.

  • Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0-1.2 eq) and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, monitoring for gas evolution.

  • Reaction: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of dilute HCl or acetone. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography or recrystallization as needed.

References

Technical Support Center: Optimization of Microwave-Assisted Estrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of estrane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for the synthesis of this compound derivatives. The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, and significantly higher product yields.[1][2][3] Microwave heating is also considered a greener chemistry approach as it is more energy-efficient and can sometimes be performed in the absence of a solvent.[3][4]

Q2: How does microwave heating accelerate chemical reactions in this compound synthesis?

A2: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample.[5] This direct energy transfer is much more efficient than conventional heating, which relies on thermal conduction from an external heat source. The rapid heating leads to a significant increase in the reaction rate.

Q3: What type of solvent is best suited for microwave-assisted this compound synthesis?

A3: Polar solvents are generally preferred for microwave-assisted synthesis as they efficiently absorb microwave energy.[6] Solvents with high dielectric constants, such as ethanol, acetonitrile (B52724), and dimethylformamide (DMF), are commonly used.[6] However, non-polar solvents can also be used if a polar reagent or catalyst is present in the reaction mixture to absorb the microwave energy.

Q4: Can microwave irradiation damage the this compound scaffold?

A4: The energy from microwave irradiation is sufficient to induce molecular rotation, which generates heat, but it is not high enough to break chemical bonds within the this compound structure. Therefore, when used under controlled conditions, microwave irradiation does not cause degradation of the steroidal backbone.

Q5: Is it possible to perform microwave-assisted this compound synthesis without a solvent?

A5: Yes, solvent-free, or "dry media," microwave-assisted synthesis is a viable and environmentally friendly option.[5] In these reactions, the reactants are often adsorbed onto a solid support, such as alumina (B75360) or silica (B1680970) gel, which helps to absorb microwave energy and facilitate the reaction. This approach minimizes waste and simplifies product purification.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the microwave-assisted synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Q: My microwave-assisted reaction is resulting in a low yield or no desired this compound derivative. What are the potential causes and how can I troubleshoot this?

A: Low yields in microwave-assisted synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If it is too low, the activation energy may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.

    • Troubleshooting: Gradually increase the reaction temperature in 10-20°C increments to find the optimal point. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to avoid product degradation.[6]

  • Incorrect Reaction Time: One of the benefits of microwave synthesis is the short reaction time. However, if the time is too short, the reaction may not go to completion. If it is too long, side reactions or product decomposition can occur.

    • Troubleshooting: Perform a time-course study by running the reaction for different durations (e.g., 5, 10, 15, 20 minutes) and analyzing the product yield at each time point to determine the optimal reaction time.

  • Inappropriate Solvent: The choice of solvent significantly impacts the efficiency of microwave heating.

    • Troubleshooting: If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a polar reagent to improve microwave absorption. Alternatively, switch to a more polar solvent with a higher dielectric constant.

  • Insufficient Microwave Power: If the microwave power is too low, the target temperature may not be reached or maintained effectively.

    • Troubleshooting: Increase the microwave power setting. Ensure that the reaction volume is appropriate for the microwave reactor being used to allow for efficient energy absorption.

  • Catalyst Inactivity: In catalyst-driven reactions, the catalyst may be inactive or used in an insufficient amount.

    • Troubleshooting: Use a fresh batch of catalyst and consider increasing the catalyst loading. Ensure the catalyst is compatible with the reaction conditions (e.g., temperature, solvent).

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction is producing the desired this compound derivative, but also significant amounts of side products. How can I improve the selectivity?

A: The formation of side products can be minimized by carefully optimizing the reaction conditions.

  • Temperature and Time Optimization: As with low yields, temperature and time are crucial for selectivity.

    • Troubleshooting: Reducing the reaction temperature or shortening the reaction time can often minimize the formation of undesired byproducts. A lower temperature may favor the kinetic product over the thermodynamic product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.

    • Troubleshooting: Experiment with a range of solvents with different polarities to identify the one that provides the highest selectivity for the desired product.

  • Potential Side Reactions: In this compound chemistry, common side reactions can include epimerization, elimination, or rearrangements, especially at high temperatures.

    • Troubleshooting: If you suspect a particular side reaction, consider modifying your starting material to block the reactive site. For example, protecting a hydroxyl group can prevent unwanted side reactions. Lowering the reaction temperature is also a key strategy to prevent thermally induced side reactions.

Data Presentation

The following tables summarize quantitative data from various studies on microwave-assisted this compound synthesis, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of this compound Derivatives

This compound DerivativeHeating MethodTemperature (°C)TimeYield (%)Reference
Salicyloyloxy this compoundMicrowave130-20030 min50[7]
ConventionalReflux13 h36[7]
3-Salicyloyloxy EstroneMicrowave130-20030 min32[7]
ConventionalReflux24 h32[7]
3-Methoxy-17β-salicyloyloxy this compoundMicrowave130-20030 min68.5[7]
ConventionalReflux5.5 h35[7]
13α-Estrone PhosphonateMicrowave1205 min85[1]
Conventional12024 hLower yields[1]

Table 2: Optimization of Reaction Conditions for the Phospha-Michael Addition to 13α-Estrone Derivatives [8]

EntryStarting MaterialReagentTemperature (°C)Time (min)Yield (%)
13-Methyl EtherDiphenylphosphine Oxide1006092
23-Methyl EtherBis(4-fluorophenyl)phosphine Oxide1206085
33-Methyl EtherBis(4-chlorophenyl)phosphine Oxide1206088
43-Benzyl EtherDiphenylphosphine Oxide1209090
53-Benzyl EtherBis(4-fluorophenyl)phosphine Oxide14012082
63-Benzyl EtherBis(4-chlorophenyl)phosphine Oxide14012085

Experimental Protocols

Below are detailed methodologies for key experiments in microwave-assisted this compound synthesis.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Salicyloyloxy this compound Derivatives[7]
  • A mixture of the corresponding steroidal compound (1 mmol), methyl salicylate (B1505791) (18 mmol), and sodium (3 mmol) is heated to 110°C.

  • After the reaction with sodium is complete (5–10 minutes), add toluene (B28343) (3 ml).

  • The mixture is then irradiated in a microwave reactor for 30 minutes at a temperature ranging from 130–200°C, using a 200-W microwave source.

  • After cooling the reaction mixture to room temperature, add water (100 mL) and HCl (1:1) to adjust the pH to 7.

  • The crude product is extracted with dichloromethane (B109758) (3 x 50 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the oily product.

  • The final product is purified by column chromatography.

Protocol 2: Microwave-Assisted Hirao Reaction for the Synthesis of 13α-Estrone Phosphonates[1]
  • The bromo- or iodo-13α-estrone derivative (1 equivalent) is dissolved in acetonitrile in a microwave reactor vessel.

  • Add the phosphite (B83602) reagent (1-1.3 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and the base (e.g., Et₃N or K₂CO₃).

  • The mixture is irradiated in a microwave reactor for 5 minutes at the optimized temperature (typically 100-150°C).

  • After the reaction, the solvent is evaporated, and the crude product is purified by flash chromatography.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the optimization of microwave-assisted this compound synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust temperature in 10-20°C increments. Monitor for decomposition. check_temp->adjust_temp No check_time Is the reaction time appropriate? check_temp->check_time Yes adjust_temp->check_time adjust_time Perform a time-course study. check_time->adjust_time No check_solvent Is the solvent suitable for microwave heating? check_time->check_solvent Yes adjust_time->check_solvent adjust_solvent Switch to a more polar solvent or add a polar co-solvent. check_solvent->adjust_solvent No check_power Is the microwave power sufficient? check_solvent->check_power Yes adjust_solvent->check_power adjust_power Increase microwave power. check_power->adjust_power No success Improved Yield check_power->success Yes adjust_power->success

Caption: Troubleshooting workflow for low product yield.

Optimization_Strategy start Reaction Optimization Strategy param_temp Temperature Screening start->param_temp param_time Time Course Study param_temp->param_time param_solvent Solvent Screening param_time->param_solvent param_catalyst Catalyst Loading/ Type Variation param_solvent->param_catalyst analysis Analyze Yield and Purity (TLC, HPLC, NMR) param_catalyst->analysis analysis->param_temp Suboptimal optimal Optimal Conditions Identified analysis->optimal High Yield & Purity

Caption: General strategy for reaction optimization.

References

Technical Support Center: Enhancing Chiral Separations of Estrane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in enhancing the resolution of chiral separations for estrane enantiomers. This compound enantiomers, which form the structural basis of many steroid hormones and drugs, often present significant challenges in achieving baseline separation due to their subtle stereochemical differences. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between this compound enantiomers so difficult?

A: this compound enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[1] Their separation relies on creating a chiral environment where they form transient diastereomeric complexes with a chiral selector, most commonly the chiral stationary phase (CSP) in HPLC or SFC.[1][2] The subtle structural differences between the enantiomers result in only slight variations in the stability of these complexes, making high resolution challenging to achieve.

Q2: What are the recommended starting points for chiral stationary phase (CSP) selection for this compound enantiomers?

A: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly recommended for the separation of steroids and other multi-ring structures.[3][4] Columns such as the CHIRALPAK® and CHIRALCEL® series have demonstrated broad applicability for these types of compounds.[5] It is advisable to screen a small set of columns with different polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) - CHIRALPAK AD-H, and cellulose tris(3,5-dimethylphenylcarbamate) - CHIRALCEL OD-H) to find the best initial selectivity.[2][6]

Q3: My peaks are broad and tailing. What are the common causes and how can I fix it?

A: Peak tailing in chiral chromatography can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause tailing.[7] For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[8]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[9] Try diluting your sample and reinjecting to see if the peak shape improves.

  • Column Contamination and Degradation: Over time, strongly retained compounds can accumulate on the column, or the stationary phase may degrade, leading to poor peak shape.[10] If using an immobilized polysaccharide CSP, a regeneration procedure with strong solvents may restore performance.[10] Always use a guard column to protect the analytical column.[1]

Q4: I am observing split peaks for my this compound enantiomers. What is the likely cause?

A: Peak splitting in HPLC can be attributed to several issues:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different flow paths, resulting in split peaks. This often requires column replacement.

  • Co-elution with an Impurity: The split peak may actually be two closely eluting compounds. To verify this, try altering the separation conditions (e.g., mobile phase composition or temperature) to see if the two peaks resolve.

Q5: How does temperature affect the chiral separation of estranes?

A: Temperature is a critical parameter for optimizing selectivity. Generally, lower temperatures increase the stability of the transient diastereomeric complexes, leading to better resolution. However, this also increases analysis time and viscosity. Conversely, higher temperatures can sometimes improve efficiency and peak shape. The effect of temperature is compound-specific, so it is recommended to perform a temperature screening study (e.g., from 10°C to 40°C in 5°C increments) to find the optimal balance between resolution and analysis time.[8]

Q6: What is the role of the alcohol modifier in the mobile phase for normal-phase chiral separations?

A: In normal-phase chromatography on polysaccharide-based CSPs, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane (B92381) or heptane) are crucial for achieving separation. The alcohol competes with the analyte for interaction sites on the CSP. Different alcohols can lead to different chiral recognition mechanisms and even reversal of elution order.[11] It is essential to screen different alcohols and their concentrations to optimize the separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution

If you are observing co-eluting or poorly resolved peaks, follow this troubleshooting workflow:

PoorResolution Start Poor or No Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for This compound enantiomers? Start->CheckCSP ScreenCSPs Screen alternative CSPs (e.g., different polysaccharide derivatives) CheckCSP->ScreenCSPs No/Unknown OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ScreenCSPs->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp Partial Improvement Solution Resolution Improved OptimizeMP->Solution Significant Improvement CheckColumnHealth Check Column Health OptimizeTemp->CheckColumnHealth Partial Improvement OptimizeTemp->Solution Significant Improvement CheckColumnHealth->ScreenCSPs Column is Damaged CheckColumnHealth->OptimizeMP Column is OK

Figure 1: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing

For asymmetric peaks with a pronounced "tail," which can affect integration and resolution, consider the following steps:

PeakTailing Start Peak Tailing Observed CheckOverload Rule out Column Overload Start->CheckOverload DiluteSample Dilute sample and reinject CheckOverload->DiluteSample Is sample concentration high? OptimizeAdditives Optimize Mobile Phase pH and Additives CheckOverload->OptimizeAdditives No DiluteSample->OptimizeAdditives Tailing persists Solution Symmetrical Peaks DiluteSample->Solution Tailing resolved CheckColumnHealth Check Column Health (contamination/degradation) OptimizeAdditives->CheckColumnHealth Tailing persists OptimizeAdditives->Solution Tailing resolved CheckColumnHealth->Solution Regenerate/Replace Column

Figure 2: Troubleshooting workflow for peak tailing issues.

Data Presentation: Chiral Separation Conditions for this compound Derivatives

The following tables summarize typical starting conditions for the chiral separation of common this compound derivatives on polysaccharide-based CSPs. These should be used as a starting point for method development.

Table 1: HPLC Normal-Phase Conditions for this compound Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)
EstradiolCHIRALPAK AD-Hn-Hexane / 2-Propanol (90:10, v/v)1.025
EthinylestradiolCHIRALCEL OD-Hn-Hexane / Ethanol (85:15, v/v)0.7520
MestranolCHIRALPAK AD-Hn-Hexane / 2-Propanol (95:5, v/v)1.025
EstroneCHIRALCEL OJ-Hn-Hexane / Ethanol (90:10, v/v)1.030

Table 2: SFC Conditions for this compound Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)
EstradiolCHIRALPAK IACO₂ / Methanol (80:20, v/v)3.015035
EthinylestradiolCHIRALCEL OD-HCO₂ / Ethanol (75:25, v/v)2.512040
MestranolCHIRALPAK AD-HCO₂ / (Methanol/Ethanol 1:1) (85:15, v/v)3.015030
EstroneCHIRALPAK ICCO₂ / 2-Propanol (90:10, v/v)2.010035

Experimental Protocols

Protocol 1: Chiral Method Screening for this compound Enantiomers using HPLC

This protocol outlines a general approach for screening different polysaccharide-based CSPs and mobile phases to find an initial separation.

  • Column Selection:

    • Select a set of 2-4 polysaccharide-based chiral columns (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H, CHIRALPAK IA).

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for the this compound derivative (e.g., 280 nm for estradiol).

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

    • Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Flush the system and equilibrate with Mobile Phase B.

    • Inject the sample again.

    • Repeat this process for each selected column.

  • Evaluation:

    • Examine the chromatograms for any signs of separation (e.g., peak shoulders, partial separation). The conditions that provide the best initial selectivity will be the starting point for further optimization.

MethodScreeningWorkflow Start Start: Method Screening SelectCols Select 2-4 Polysaccharide Chiral Columns Start->SelectCols PrepSample Prepare Racemic Sample (1 mg/mL in Mobile Phase) SelectCols->PrepSample PrepMP Prepare Mobile Phases (e.g., Hex/IPA, Hex/EtOH) PrepSample->PrepMP LoopStart For each Column: PrepMP->LoopStart EquilibrateA Equilibrate with Mobile Phase A LoopStart->EquilibrateA Evaluate Evaluate Chromatograms for Selectivity LoopStart->Evaluate All columns tested InjectA Inject Sample EquilibrateA->InjectA EquilibrateB Equilibrate with Mobile Phase B InjectA->EquilibrateB InjectB Inject Sample EquilibrateB->InjectB InjectB->LoopStart Next Column End Select Best Condition for Optimization Evaluate->End

Figure 3: Experimental workflow for chiral method screening.

References

Technical Support Center: Strategies to Improve the Stability of Labile Estrane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with labile estrane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for labile this compound derivatives like estradiol (B170435) and ethinylestradiol?

A1: Labile this compound derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The most common pathways include:

  • Oxidation: The phenolic A-ring of estrogens is prone to oxidation, leading to the formation of catechol estrogens (2-hydroxy and 4-hydroxy derivatives) and further quinone products.[1][2] This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.

  • Hydrolysis: Ester-based prodrugs of this compound derivatives, such as estradiol valerate (B167501) or estramustine (B1671314) phosphate (B84403), can undergo hydrolysis to release the active drug and its metabolites.[3][4][5] This is often pH-dependent.

  • Photodegradation: Exposure to UV and even visible light can induce photochemical reactions, leading to the formation of various degradation products.[6][7][8] Ethinylestradiol, in particular, has been shown to be susceptible to photodegradation.[6][7]

  • Thermal Degradation: High temperatures can accelerate the degradation of this compound derivatives. For instance, ethinylestradiol shows thermal instability at elevated temperatures.[9][10]

Q2: How does pH affect the stability of this compound derivatives?

A2: The pH of the formulation or experimental medium can significantly impact the stability of this compound derivatives. For example, the hydrolysis of ester-containing derivatives is often catalyzed by acidic or basic conditions. The degradation of some steroids has been shown to be more rapid at higher pH values.[11] The optimal pH for the photocatalytic degradation of ethinylestradiol has been reported to be 9.0, indicating that pH can influence degradation kinetics.[12]

Q3: What are the most common degradation products of estradiol and ethinylestradiol?

A3: The primary degradation products of estradiol and ethinylestradiol are formed through oxidation and other transformations.

  • Estradiol: The main oxidation products are 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, which can be further oxidized to semiquinones and quinones.[1][2] Estrone is also a common metabolite and degradation product.[1]

  • Ethinylestradiol: Degradation can lead to the formation of a variety of oxidation products, and under certain conditions, the loss of the ethinyl group can occur. Ozonation of ethinylestradiol results in significantly altered chemical structures, leading to a reduction in estrogenic activity.[13]

Q4: What is a prodrug strategy, and how can it improve the stability of this compound derivatives?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. This strategy can be employed to overcome stability issues by masking the labile functional groups of the parent drug. For this compound derivatives, this often involves esterification of the hydroxyl groups to protect them from premature degradation.[14] For example, estramustine phosphate is a prodrug of estramustine and estradiol.[4][15]

Q5: How can formulation strategies like nanoparticles and solid dispersions enhance the stability of labile this compound derivatives?

A5: Formulation strategies can protect labile drugs from degradation by encapsulating them or dispersing them in a protective matrix.

  • Nanoparticles: Encapsulating this compound derivatives in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can shield the drug from the surrounding environment, thereby improving its stability and controlling its release.[16][17][18][19]

  • Solid Dispersions: Dispersing the drug in a solid matrix can prevent crystallization and protect it from degradation. This is particularly useful for improving the stability and solubility of poorly soluble compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with labile this compound derivatives.

Problem Possible Causes Solutions
Low recovery of the this compound derivative after extraction from biological samples. Degradation during sample handling and storage.- Process samples quickly after collection.- Store samples at -80°C for long-term storage and at 4°C for short-term storage (up to 48 hours).- Minimize freeze-thaw cycles.- Protect samples from light by using amber vials.
Inconsistent results in stability studies. - Fluctuations in storage conditions (temperature, humidity).- Inconsistent sample preparation.- Degradation of the analytical standard.- Use a calibrated and monitored stability chamber.- Follow a standardized and well-documented sample preparation protocol.- Use a freshly prepared or properly stored analytical standard. Verify the purity of the standard.
Appearance of unknown peaks in HPLC chromatograms during stability testing. Formation of degradation products.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Use a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[11]
Precipitation of the this compound derivative in an aqueous formulation. Poor aqueous solubility of the derivative.- Consider formulating the derivative as a prodrug with improved solubility.- Utilize formulation strategies such as nanoparticles, liposomes, or solid dispersions to enhance solubility and stability.
Loss of biological activity of the this compound derivative in cell culture experiments. Degradation in the cell culture medium.- Determine the half-life of the compound in the specific cell culture medium under experimental conditions.- Consider using a more stable derivative or a protective formulation.- Replenish the compound in the medium at appropriate intervals if degradation is rapid.

Quantitative Data Summary

The following tables summarize key stability data for common labile this compound derivatives.

Table 1: Half-life of Estradiol via Different Routes of Administration

Route of AdministrationHalf-lifeReference(s)
Oral13–20 hours[20]
Transdermal (patch removal)2.7 hours (161 minutes)[21][22]
Intravenous~20 minutes[21]

Table 2: Degradation Kinetics of Ethinylestradiol (EE2) under Different Conditions

ConditionKinetic ModelRate ConstantReference(s)
UV PhotolysisPseudo-first-order0.0054 to 0.2753 min⁻¹ (increases with UV intensity)[23]
UV/H₂O₂Pseudo-first-order0.0364 to 0.0684 min⁻¹[23]
Electrochemical Oxidation (Ti/SnO₂)Pseudo-first-order0.112 to 0.019 min⁻¹ (inversely proportional to initial concentration)[24]
Biodegradation (Aerobic)Pseudo-first-order4 to 22 L/g VSS-day[25]
Photodegradation (in river water)First-orderHalf-life of ~10 days[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of an this compound derivative.

1. Materials:

  • This compound derivative of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV or MS)

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve the this compound derivative in a suitable solvent and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the this compound derivative in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of ~1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the this compound derivative in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of ~1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound derivative in a vial and heat it in an oven at 80°C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the this compound derivative (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the sample by HPLC at appropriate time intervals.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Preparation of Estradiol-Loaded PLGA Nanoparticles

This protocol describes the preparation of estradiol-loaded PLGA nanoparticles using a modified emulsification-solvent diffusion method.[16][17][18]

1. Materials:

  • Estradiol

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Ethanol

  • Acetone

  • Polyvinyl alcohol (PVA)

  • High-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

2. Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 200 mg) and estradiol (e.g., 20 mg, corresponding to a 10% w/w drug loading) in a mixture of organic solvents (e.g., 10 mL DCM, 5 mL ethanol, and 25 mL acetone). Stir until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification:

    • Slowly pour the organic phase into the aqueous PVA solution while homogenizing at high speed (e.g., 24,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion and Nanoparticle Formation:

    • Transfer the emulsion to a larger volume of deionized water and stir gently with a magnetic stirrer for several hours to allow the organic solvents to diffuse and evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

3. Characterization:

  • Determine the particle size and size distribution using dynamic light scattering (DLS).

  • Analyze the surface morphology using scanning electron microscopy (SEM).

  • Calculate the encapsulation efficiency by quantifying the amount of estradiol in the nanoparticles and in the supernatant after centrifugation.

Visualizations

Degradation_Pathways Estradiol Estradiol Estrone Estrone Estradiol->Estrone Oxidation Catechol_Estrogens Catechol Estrogens (2-OH, 4-OH derivatives) Estradiol->Catechol_Estrogens Oxidation Ethinylestradiol Ethinylestradiol Photodegradation_Products Photodegradation Products Ethinylestradiol->Photodegradation_Products Photodegradation Quinones Quinones Catechol_Estrogens->Quinones Further Oxidation Hydrolysis_Products Hydrolysis Products Ester_Prodrugs Ester Prodrugs (e.g., Estradiol Valerate) Ester_Prodrugs->Estradiol Hydrolysis Ester_Prodrugs->Hydrolysis_Products Hydrolysis

Caption: Common degradation pathways of labile this compound derivatives.

Stabilization_Strategies cluster_strategies Stabilization Strategies cluster_formulation Prodrug Prodrug Synthesis Stable_Product Improved Stability & Controlled Release Prodrug->Stable_Product Formulation Advanced Formulation Nanoparticles Nanoparticle Encapsulation (e.g., PLGA) Formulation->Nanoparticles Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Chemical_Modification Chemical Modification Chemical_Modification->Stable_Product Nanoparticles->Stable_Product Solid_Dispersion->Stable_Product Labile_this compound Labile this compound Derivative Labile_this compound->Prodrug Labile_this compound->Formulation Labile_this compound->Chemical_Modification

Caption: Overview of strategies to improve the stability of this compound derivatives.

Experimental_Workflow Start Start: Labile this compound Derivative Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Identify_Degradants Identify Degradation Pathways and Products (HPLC-MS) Forced_Degradation->Identify_Degradants Select_Strategy Select Stabilization Strategy Identify_Degradants->Select_Strategy Prodrug Prodrug Synthesis Select_Strategy->Prodrug Chemical Modification Formulation Formulation Development (e.g., Nanoparticles) Select_Strategy->Formulation Physical Protection Stability_Testing Stability Testing of Stabilized Product Prodrug->Stability_Testing Formulation->Stability_Testing Characterization Physicochemical and Biological Characterization Stability_Testing->Characterization End End: Stable this compound Derivative Formulation Characterization->End

Caption: A logical workflow for developing stable this compound derivative formulations.

References

Debugging common errors in the interpretation of estrane NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting estrane NMR spectra.

Troubleshooting Guides & FAQs

Section 1: Common Spectral Interpretation Errors

Q1: Why do many of the proton signals in my this compound spectrum overlap in the 0.5-2.5 ppm region?

This is a common issue due to the high density of protons in similar chemical environments within the rigid tetracyclic core of the this compound skeleton. This often results in a large, unresolved "hump" or "methylene envelope," making individual signal assignment difficult.[1]

Troubleshooting Steps:

  • Solvent Change: Re-run the NMR in a different deuterated solvent (e.g., changing from CDCl₃ to C₆D₆). The aromatic solvent can induce different chemical shifts (anisotropic effect), potentially resolving some overlapping signals.[1][2]

  • 2D NMR Spectroscopy: If solvent changes are insufficient, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems within the steroid rings.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which is invaluable for separating overlapping proton signals based on the chemical shift of the carbon they are attached to.[1][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Helps to piece together molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.

  • Higher Field Strength: If available, using a higher field NMR spectrometer (>600 MHz) will increase spectral dispersion and can help resolve closely spaced signals.

Q2: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What should I do?

Quaternary carbons often have long relaxation times and can be broad or have low intensity.

Troubleshooting Steps:

  • Adjust Acquisition Parameters: Increase the relaxation delay (e.g., 2-5 seconds) and the number of scans to improve the signal-to-noise ratio for these carbons.

  • Use HMBC: Look for long-range correlations from well-defined proton signals to the quaternary carbons to confirm their assignments.

Q3: My observed chemical shifts don't match the literature values for a similar this compound derivative. What could be the reason?

While the overall pattern of an this compound spectrum is characteristic, absolute chemical shifts can be sensitive to several factors.

Potential Reasons:

  • Solvent Effects: Different deuterated solvents can cause significant variations in chemical shifts.

  • Concentration: Higher concentrations can lead to intermolecular interactions that may alter chemical shifts.[2]

  • pH: The pH of the sample, especially for compounds with ionizable groups, can affect the chemical shifts.

  • Stereochemistry: Minor differences in the stereochemistry of your compound compared to the literature compound can lead to noticeable changes in the NMR spectrum.

Section 2: Experimental Issues

Q1: My baseline is distorted. How can I correct it?

Poor baseline correction can interfere with accurate integration and peak picking.

Solution:

  • Processing Software: Use the baseline correction functions in your NMR processing software. Manual correction, by selecting points in the baseline that are known to be free of signals, is often more accurate than automated routines.

  • Acquisition Parameters: Ensure a sufficient acquisition time and proper digital filtering during the experiment setup.

Q2: I see unexpected peaks in my spectrum. What are they?

These could be from several sources.

Common Sources of Impurity Peaks:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[2]

  • Water: Can appear as a broad or sharp peak depending on the solvent. To confirm, you can add a drop of D₂O to your sample; exchangeable protons (like -OH) and the water peak will disappear or shift.[2]

  • Grease: Silicone grease from glassware joints can introduce broad signals.

  • Starting Materials or By-products: Incomplete reactions or side reactions can result in extra peaks.

Refer to the table below for common impurity chemical shifts.

Data Presentation: NMR Data for Common Estranes

The following tables summarize ¹H and ¹³C NMR chemical shift data for common estranes. Note that values can vary slightly based on the solvent and other experimental conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Estrone, Estradiol, and Estriol in DMSO-d₆

ProtonEstroneEstradiolEstriol
H-17.047.037.02
H-26.526.506.48
H-46.466.446.42
H-62.70-2.812.65-2.752.60-2.70
H-17-3.553.35
18-CH₃0.820.680.70

Data compiled from various sources, including PubChem and the Human Metabolome Database.[4][5][6][7]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Estrone, Estradiol, and Estriol in DMSO-d₆

CarbonEstroneEstradiolEstriol
C-1129.8129.7129.6
C-2114.9114.8114.7
C-3155.0155.1155.2
C-4112.6112.5112.4
C-5137.6137.7137.8
C-10125.9125.8125.7
C-1347.949.849.5
C-17220.180.081.5
C-1813.811.211.5

Data compiled from various sources, including PubChem and other publications.[4][8][9]

Table 3: Common ¹H NMR Solvent and Impurity Chemical Shifts (δ, ppm)

CompoundCDCl₃DMSO-d₆Acetone-d₆C₆D₆
Residual Solvent 7.26 2.50 2.05 7.16
Water1.563.332.840.40
Acetone2.172.092.091.55
Dichloromethane5.305.765.634.27
Ethyl Acetate2.05, 4.12, 1.261.99, 4.03, 1.161.97, 4.05, 1.181.64, 3.89, 0.90
Hexane0.88, 1.260.86, 1.250.87, 1.270.90, 1.29
Silicone Grease~0.07~0.05~0.06~0.15

Data adapted from tables provided by Sigma-Aldrich and other sources.[10][11][12][13]

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Qualitative):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquisition Parameters (Quantitative):

    • Pulse Program: Use a standard single-pulse experiment with a calibrated 90° pulse.

    • Pulse Angle: A 90-degree pulse is crucial for accurate quantification.

    • Relaxation Delay: The relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons being integrated. For many small molecules, a delay of 30 seconds is a safe starting point.

    • Number of Scans: 64-256 scans are typically required to achieve a high signal-to-noise ratio for accurate integration.

  • Processing:

    • Process the data without any window function (or with a mild exponential function if necessary).

    • Carefully and manually phase and baseline correct the spectrum.

    • Integrate the signals of interest from the analyte and the internal standard. The integration region should cover at least 20 times the full width at half maximum of the peak.

Visualizations

troubleshooting_workflow start Start: Overlapping Signals in this compound NMR solvent Change Deuterated Solvent (e.g., CDCl3 to C6D6) start->solvent check1 Are signals resolved? solvent->check1 two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) check1->two_d No end Final Structure Assignment check1->end Yes check2 Is assignment clear? two_d->check2 higher_field Use Higher Field NMR (if available) check2->higher_field No check2->end Yes higher_field->end

Troubleshooting workflow for overlapping NMR signals.

nmr_interpretation_logic start Start: Raw NMR Data (1D ¹H, ¹³C, DEPT) step1 Identify Solvent & Impurity Peaks start->step1 step2 Analyze ¹H Spectrum: - Chemical Shift - Integration - Splitting Patterns step1->step2 step3 Analyze ¹³C & DEPT Spectra: - Number of Carbons - CH, CH₂, CH₃, C types step2->step3 step4 Propose Structural Fragments step3->step4 step5 Assemble Fragments using 2D NMR: - COSY (H-H) - HSQC (C-H, 1-bond) - HMBC (C-H, 2-3 bonds) step4->step5 step6 Confirm Stereochemistry (NOESY/ROESY) step5->step6 end Complete Structure Elucidation step6->end

Logical workflow for this compound structure elucidation.

References

Technical Support Center: Optimizing Estrane Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of estranes during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the SPE of estranes, offering step-by-step solutions to enhance recovery rates.

FAQ 1: Why am I experiencing low recovery of my estrane analytes?

Low recovery is one of the most frequent challenges in SPE.[1][2][3] This can manifest as weak analyte signals in your final extract.[1] The issue can arise from several factors throughout the SPE workflow.

Troubleshooting Guide:

To diagnose the source of low recovery, it's essential to systematically evaluate each step of your SPE procedure.[3] This involves processing a standard solution through your protocol, collecting fractions from each stage (load, wash, and elution), and analyzing them to pinpoint where the analyte loss is occurring.[3]

Potential Causes and Solutions:

  • Analyte Breakthrough during Sample Loading: Your analytes of interest may be passing through the cartridge without binding to the sorbent.

    • Improper Conditioning: The sorbent bed may not be adequately prepared for sample interaction. Ensure the column is properly conditioned with the recommended solvent (e.g., methanol (B129727) or isopropanol) to wet the entire sorbent bed, followed by an equilibration step with a solvent similar in composition to your sample matrix.[4] Avoid letting the cartridge dry out before loading the sample.[1][5]

    • Inappropriate Sample Solvent: The solvent containing your sample might be too strong, preventing the analyte from binding to the sorbent.[4] Consider diluting your sample with a weaker solvent to enhance retention.[4][6]

    • Incorrect pH: The pH of the sample can significantly impact the retention of ionizable estranes. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase sorbents or charged for ion-exchange sorbents.[4][6]

    • High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.[4][6] Decrease the loading flow rate to allow for proper binding.[4][6] A typical starting point is 1-2 mL/min.[5]

    • Sorbent Overload: The mass of the analyte and other matrix components may exceed the binding capacity of the sorbent.[6] You can address this by decreasing the sample volume, increasing the sorbent mass, or using a sorbent with a higher loading capacity.[4][6]

  • Analyte Loss during the Wash Step: The wash solvent may be too aggressive, stripping the analyte from the sorbent along with interferences.

    • Wash Solvent is Too Strong: Use a weaker wash solvent that can remove interferences without eluting your target analytes.[6] You may need to optimize the solvent composition.

    • Incomplete Drying: If switching between aqueous and organic solvents, ensure the cartridge is fully dry after the wash step to prevent issues with solvent miscibility in the subsequent elution step.[6][7]

  • Incomplete Elution: The analyte is retained on the sorbent but is not effectively removed during the elution step.

    • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.[1][8] Increase the strength of the elution solvent, for instance, by increasing the percentage of organic solvent.[1]

    • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely recover the analyte.[1][8] Try increasing the elution volume and collecting multiple fractions to see if recovery improves.[1]

    • Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent material can lead to poor elution.[2][3] Consider adding a modifier to the elution solvent to disrupt these interactions.

Logical Troubleshooting Workflow for Low Recovery

LowRecoveryTroubleshooting Start Low Analyte Recovery CheckLoading Analyze Loading Fraction for Analyte Start->CheckLoading  Step 1 CheckWash Analyze Wash Fraction for Analyte Start->CheckWash  Step 2 CheckElution Analyte Not in Load/Wash Fractions Start->CheckElution  Step 3 LoadingCauses Potential Causes: - Improper Conditioning - Incorrect Sample Solvent - Wrong Sample pH - High Flow Rate - Sorbent Overload CheckLoading->LoadingCauses WashCauses Potential Causes: - Wash Solvent Too Strong - Incomplete Drying CheckWash->WashCauses ElutionCauses Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume - Secondary Interactions CheckElution->ElutionCauses OptimizeLoading Optimize Loading Conditions: - Re-evaluate conditioning - Dilute sample - Adjust pH - Reduce flow rate - Increase sorbent mass LoadingCauses->OptimizeLoading OptimizeWash Optimize Wash Step: - Use weaker solvent - Ensure complete drying WashCauses->OptimizeWash OptimizeElution Optimize Elution: - Increase solvent strength - Increase solvent volume - Add solvent modifier ElutionCauses->OptimizeElution ReproducibilityWorkflow Start Poor Reproducibility Standardize Standardize Protocol (Volumes, Flow Rates) Start->Standardize Automate Consider Automation Standardize->Automate CheckCartridges Evaluate Cartridge Batch-to-Batch Variability Automate->CheckCartridges SoakSteps Incorporate Soak Steps for Equilibration CheckCartridges->SoakSteps InternalStandard Use Stable Isotope-Labeled Internal Standard SoakSteps->InternalStandard CleanlinessTroubleshooting Start Insufficiently Clean Extract OptimizeWash Optimize Wash Step? Start->OptimizeWash ChangeSorbent Change Sorbent? OptimizeWash->ChangeSorbent No WashSolutions Adjust Wash Solvent Strength and/or pH OptimizeWash->WashSolutions Yes Fractionate Implement Fractionation? ChangeSorbent->Fractionate No SorbentSolutions Select a More Selective Sorbent ChangeSorbent->SorbentSolutions Yes Pretreatment Improve Sample Pre-treatment? Fractionate->Pretreatment No FractionateSolutions Use Stepwise Elution to Separate Analytes Fractionate->FractionateSolutions Yes PretreatmentSolutions Incorporate Protein Precipitation or Enzymatic Hydrolysis Pretreatment->PretreatmentSolutions Yes End Clean Extract Pretreatment->End No WashSolutions->ChangeSorbent SorbentSolutions->Fractionate FractionateSolutions->Pretreatment PretreatmentSolutions->End

References

Technical Support Center: Optimization of Fragmentation Parameters for MS/MS Analysis of Estranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of estranes.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the MS/MS analysis of estranes, providing practical solutions in a question-and-answer format.

Q1: Why am I observing a weak or no signal for my estrane analytes?

A1: Weak or absent signals for estranes are a common issue primarily due to their poor ionization efficiency in electrospray ionization (ESI). Here’s a step-by-step guide to troubleshoot this problem:

  • Verify Instrument Performance:

    • Ensure the mass spectrometer is functioning correctly by analyzing a standard compound known to give a strong signal.

    • Confirm that the LC system is delivering solvent to the MS source. Check for leaks and ensure the spray is stable.[1]

  • Optimize Ion Source Parameters:

    • Ionization Mode: Estranes, possessing a phenolic hydroxyl group, are typically analyzed in negative ion mode (ESI-) to form [M-H]⁻ ions. However, derivatization can make positive ion mode more effective.

    • Source Temperature and Gas Flows: High source temperatures can improve desolvation but may also cause in-source fragmentation. Systematically optimize the source temperature and nebulizer/drying gas flows to find a balance that maximizes the signal for your specific analytes.[2]

  • Improve Ionization Efficiency:

    • Mobile Phase Modification: The pH and composition of the mobile phase significantly impact ionization. For negative mode, using a basic mobile phase (e.g., with a low concentration of ammonium (B1175870) hydroxide) can enhance deprotonation. For positive mode (after derivatization), an acidic mobile phase (e.g., with formic acid) is generally preferred.

    • Derivatization: This is a highly effective strategy to improve the ionization efficiency of estranes. Derivatizing agents like Dansyl Chloride introduce a readily ionizable group, significantly boosting the signal.[3][4]

  • Check Sample Preparation:

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes.[2] Employing a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can mitigate these effects.

    • Analyte Concentration: Ensure the concentration of your sample is within the linear range of the instrument. If the concentration is too low, consider a pre-concentration step during sample preparation.

Q2: I am seeing multiple peaks in my chromatogram for a single this compound standard. What could be the cause?

A2: The presence of multiple peaks for a pure standard can be attributed to several factors:

  • In-source Fragmentation: The conditions in the ion source might be too harsh, causing the this compound molecule to fragment before it reaches the mass analyzer. Try reducing the source temperature or the declustering potential (cone voltage).

  • Formation of Adducts: In positive ion mode, you might be observing adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). In negative ion mode, formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) adducts can form depending on the mobile phase. Using high-purity solvents and additives can minimize unwanted adducts.

  • Isomers: Ensure that your standard is a single isomer. Some estranes can exist as stereoisomers which may be separated by the chromatographic column.

  • Carryover: If you are running samples in a sequence, you might be seeing carryover from a previous, more concentrated sample. Injecting a blank solvent run can help identify this issue. A thorough needle and injection port wash between samples is crucial.

Q3: My retention times are shifting between runs. How can I stabilize them?

A3: Retention time shifts can compromise the reliability of your analysis. Here are the primary causes and solutions:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.

  • Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times. Ensure the mobile phase components are thoroughly mixed.

  • Column Temperature: Maintain a constant and stable column temperature using a column oven. Fluctuations in ambient temperature can lead to retention time shifts.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in one direction and other parameters are stable, it might be time to replace the column.

  • Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and, consequently, shifting retention times. Regularly check the pump seals and for any air bubbles in the solvent lines.

Q4: How can I resolve isobaric interferences in my estane analysis?

A4: Isobaric interferences, where different compounds have the same nominal mass, can be a significant challenge. Here are some strategies to address this:

  • Chromatographic Separation: The most effective way to resolve isobars is through chromatographic separation. Optimize your LC method by changing the mobile phase gradient, the stationary phase of the column, or the column temperature to achieve baseline separation of the interfering compounds.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between isobaric compounds based on their exact mass.

  • Optimized Fragmentation: Even if the precursor ions are isobaric, their product ions upon fragmentation may be different. By carefully selecting unique MRM transitions (precursor ion -> product ion) for each compound, you can differentiate them. It is crucial to analyze individual standards of the potentially interfering compounds to identify unique product ions.

Data Presentation: Optimized Fragmentation Parameters

The following tables summarize typical starting MS/MS parameters for common estranes. These parameters should be optimized for your specific instrument and experimental conditions.

Table 1: MS/MS Parameters for Underivatized Estranes (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)Declustering Potential (V)
Estrone (B1671321) (E1)269.2145.1-40 to -55143.1-50 to -65-80 to -120
Estradiol (E2)271.2183.1-35 to -50145.1-50 to -65-80 to -120
Estriol (E3)287.2171.1-30 to -45145.1-45 to -60-70 to -110

Note: Collision energies and declustering potentials are highly instrument-dependent and should be optimized accordingly.

Table 2: MS/MS Parameters for Dansyl Chloride Derivatized Estranes (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)Declustering Potential (V)
Dansyl-Estrone504.2171.130 to 45234.125 to 4080 to 120
Dansyl-Estradiol506.2171.130 to 45156.235 to 5080 to 120
Dansyl-Estriol522.2171.135 to 50250.130 to 4590 to 130

Note: The product ion at m/z 171.1 is a common fragment from the dansyl moiety and provides high sensitivity, while the second product ion is more specific to the this compound structure.

Experimental Protocols

This section provides detailed methodologies for key experiments in the MS/MS analysis of estranes.

Protocol 1: Liquid-Liquid Extraction (LLE) of Estranes from Human Plasma
  • Sample Preparation:

    • To 500 µL of human plasma in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., Estradiol-d5).

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of a mixture of hexane (B92381) and ethyl acetate (e.g., 3:2, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Estranes from Human Serum
  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • To 1 mL of human serum, add the internal standard and vortex.

    • Dilute the serum with 1 mL of 4% phosphoric acid in water.

    • Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the estranes from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Derivatization of Estranes with Dansyl Chloride
  • Prerequisite: This protocol follows a sample extraction and evaporation step (e.g., LLE or SPE).

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone.

    • Add 50 µL of a 100 mM sodium bicarbonate buffer (pH 10.5).

    • Vortex the mixture and incubate at 60°C for 10 minutes.[5]

  • Quenching and Final Preparation:

    • After incubation, evaporate the solvent to dryness under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis in positive ion mode.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation derivatization Derivatization (Optional) evaporation->derivatization reconstitution Reconstitution evaporation->reconstitution No Derivatization derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: A typical experimental workflow for the analysis of estranes by LC-MS/MS.

Troubleshooting Logic for Weak Signal

troubleshooting_logic decision decision issue Weak or No Signal decision1 Is the MS performing well? issue->decision1 solution solution decision1->solution No Calibrate/Tune MS decision2 Is the LC spray stable? decision1->decision2 Yes decision2->solution No Check LC flow, leaks, and spray decision3 Are source parameters optimized? decision2->decision3 Yes decision3->solution No Optimize source temp, gas flows, voltages decision4 Is sample prep adequate? decision3->decision4 Yes decision4->solution Yes Review results decision4->solution No Improve cleanup (SPE/LLE), consider derivatization

Caption: A logical workflow for troubleshooting weak or no signal in MS/MS analysis.

Estrogen Signaling Pathway

estrogen_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen (E) er_cyt Estrogen Receptor (ERα/ERβ) estrogen->er_cyt Binding e_er_complex E-ER Complex er_cyt->e_er_complex e_er_dimer E-ER Dimer e_er_complex->e_er_dimer Dimerization & Translocation ere Estrogen Response Element (ERE) on DNA e_er_dimer->ere gene_transcription Gene Transcription ere->gene_transcription

Caption: A simplified diagram of the classical genomic estrogen signaling pathway.[2][6][7][8][9][10][11]

References

Reducing signal suppression in the electrospray ionization of estranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in the electrospray ionization (ESI) of estranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression when analyzing estranes with LC-ESI-MS?

Signal suppression in the LC-ESI-MS analysis of estranes is a common issue that can significantly impact data quality and reproducibility. The primary causes stem from matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analytes.[1] Key contributors to signal suppression include:

  • Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in bioanalytical samples.[2] They often co-extract with estranes and can elute in the same chromatographic window, competing for ionization.

  • Salts and Buffers: Non-volatile salts and buffers in the sample or mobile phase can form adducts with the analytes or contaminate the ion source, leading to reduced signal intensity.[3]

  • Co-eluting Metabolites and Drugs: Other steroids, their metabolites, or co-administered drugs in the sample can interfere with the ionization of the target estrane.[4][5]

  • Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can suppress the ESI signal, particularly in positive ion mode.[3] The source and purity of organic solvents, such as methanol, can also introduce impurities that cause ion suppression.[6]

  • High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to a non-linear response and signal suppression.[1]

Q2: How can I detect and assess the extent of signal suppression in my experiments?

Two common methods are used to evaluate the presence and severity of matrix effects:

  • Post-Column Infusion: This technique involves infusing a constant flow of the this compound standard into the MS detector after the analytical column. A biological sample (without the analyte) is then injected onto the LC system. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing suppression.[7]

  • Matrix Effect Calculation: This method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into an extracted blank matrix sample. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the ESI of estranes.

ProblemPossible CausesRecommended Solutions
No or very low this compound signal - Inefficient ionization of the native this compound. - Severe signal suppression from the sample matrix. - Incorrect ESI source parameters.- Derivatization: Chemically modify the this compound to improve its ionization efficiency. Dansyl chloride is a common derivatizing agent for estrogens that enhances positive mode ESI signal.[8][9] - Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[2] - Adjust ESI Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[10]
Poor reproducibility of signal intensity - Inconsistent matrix effects between samples. - Carryover from previous injections. - Unstable ESI spray.- Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variations in matrix effects.[11] - Improve Chromatographic Separation: Optimize the LC method to separate the this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.[4][12] - Implement a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to remove strongly retained matrix components.
Signal intensity decreases with increasing flow rate - Incomplete desolvation at higher flow rates. - Increased competition for ionization in the ESI source.- Reduce Flow Rate: Lowering the flow rate, for instance from 200 µL/min to 0.1 µL/min, can significantly reduce signal suppression and improve sensitivity.[13][14][15] This can be achieved using a nanosplitter or by employing nano-ESI.[13][14][15]
Unexpected adduct formation - Presence of salts (e.g., sodium, potassium) in the sample or mobile phase.- Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize salt contamination.[6] - Optimize Mobile Phase Additives: Replace non-volatile buffers with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium acetate.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of different strategies to mitigate signal suppression in the analysis of estranes and other steroids.

Table 1: Effect of Flow Rate on Signal Suppression

AnalyteSuppressing AgentFlow Rate (µL/min)Signal Suppression (%)Reference
CarvedilolTaurocholic Acid200~75[14]
CarvedilolTaurocholic Acid0.1~25[14]
Carvedilol1% DMSO200~60[14]
Carvedilol1% DMSO0.1~10[14]

Note: While not an this compound, Carvedilol demonstrates the general principle of reduced signal suppression at lower flow rates, a technique applicable to this compound analysis.

Table 2: Linearity and Lower Limits of Quantification (LLOQ) for Estrogens

AnalyteDerivatizationIonization ModeLinearity Range (pg/mL)LLOQ (pg/mL)Reference
Estrone (E1)UnderivatizedNegative1 - 10001[8]
Estradiol (E2)UnderivatizedNegative1 - 10001[8]
Estriol (E3)UnderivatizedNegative1 - 10001[8]
Estrone (E1)Dansyl ChloridePositive1 - 10001[8]
Estradiol (E2)Dansyl ChloridePositive0.5 - 10000.25[8]
Estriol (E3)Dansyl ChloridePositive1 - 10001[8]
15 Estrogens/MetabolitesDansyl ChloridePositive10^3-fold range8[16]

Experimental Protocols

1. Protocol for Derivatization of Estranes with Dansyl Chloride

This protocol is adapted from methods described for enhancing the ESI signal of estrogens.[11]

  • Sample Preparation: Extract estranes from the biological matrix (e.g., serum) using liquid-liquid extraction (hexane:ethyl acetate) or solid-phase extraction.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solution of dansyl chloride in a suitable solvent (e.g., acetone).

  • Reaction: Add a buffer (e.g., sodium bicarbonate) to catalyze the reaction and incubate at an elevated temperature (e.g., 60°C) for a specified time.

  • Quenching: Stop the reaction by adding a quenching agent.

  • Analysis: Inject the derivatized sample into the LC-MS/MS system for analysis in positive ion mode.

2. Protocol for Phospholipid Removal using HybridSPE®-Phospholipid Technology

This protocol is a general guide for removing phospholipids from plasma or serum samples.

  • Sample Loading: Add the plasma or serum sample to the HybridSPE®-Phospholipid 96-well plate or SPE cartridge.

  • Protein Precipitation: Add a 3:1 ratio of a precipitation solvent (e.g., acetonitrile) to the sample.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the HybridSPE® sorbent. The phospholipids are retained by the sorbent, while the analytes pass through in the filtrate.

  • Analysis: The collected filtrate, which is depleted of phospholipids, can be directly injected or further processed before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Serum) extraction Extraction (LLE or SPE) start->extraction cleanup Phospholipid Removal (e.g., HybridSPE) extraction->cleanup derivatization Derivatization (e.g., Dansyl Chloride) cleanup->derivatization lc_separation LC Separation derivatization->lc_separation Inject Sample esi_ms ESI-MS/MS Detection lc_separation->esi_ms data_analysis Data Analysis esi_ms->data_analysis

Caption: Workflow for reducing signal suppression in this compound analysis.

troubleshooting_logic start Low/No Signal for this compound check_ionization Is the this compound ionizing efficiently? start->check_ionization check_matrix Is there significant matrix suppression? check_ionization->check_matrix No solution_derivatize Derivatize the this compound check_ionization->solution_derivatize Yes solution_cleanup Improve sample cleanup (SPE, LLE) check_matrix->solution_cleanup Yes solution_chromatography Optimize LC separation check_matrix->solution_chromatography Yes solution_flowrate Reduce ESI flow rate check_matrix->solution_flowrate Yes

References

Technical Support Center: Long-Term Storage of Estrane Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage of estrane reference standards. Proper storage is critical to maintain the integrity, purity, and stability of these materials, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound reference standards?

A1: Most this compound reference standards should be stored in their original, unopened containers in a secure, controlled environment. Key storage conditions include:

  • Temperature: If specific instructions are not provided on the label, storage between 2°C to 8°C is generally recommended.[1] For long-term stability, some standards may require freezing at -20°C or even -80°C.[2][3] Always consult the manufacturer's certificate of analysis (CoA) for specific temperature requirements.[4][5]

  • Light: Protect standards from light by storing them in amber-colored vials or in a dark location.[1][6][7]

  • Moisture: Keep containers tightly sealed to protect from humidity.[1][6] Desiccators can be used for added protection.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidation.

Q2: How long can I store an this compound reference standard?

A2: The shelf-life of an this compound reference standard is lot-specific and is indicated by the expiration or retest date on the certificate of analysis.[8] Adherence to the recommended storage conditions is crucial to ensure the standard remains valid until this date. Beyond this date, the standard should be re-qualified or discarded.

Q3: What should I do when I receive a new shipment of this compound reference standards?

A3: Upon receipt, immediately verify that the shipping conditions met the requirements specified by the supplier.[3] Inspect the container for any signs of damage. Log the receipt date and store the standard under the recommended conditions as soon as possible.[3]

Q4: Can I use a reference standard after its expiration date?

A4: Using a reference standard beyond its expiration date is not recommended as its purity and stability cannot be guaranteed.[8] If use is unavoidable, it is the user's responsibility to perform a comprehensive re-qualification to verify its identity, purity, and potency.

Q5: What is the proper procedure for handling a reference standard before use?

A5: Before opening, allow the container to equilibrate to ambient laboratory temperature to prevent condensation, which can introduce moisture.[1] Handle the standard in a clean, dry environment, and minimize its exposure to atmospheric conditions. After dispensing the required amount, securely reseal the container and return it to the correct storage conditions promptly.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the reference standard.- Verify the storage conditions (temperature, light, moisture).- Check the expiration date.- Perform a purity analysis (e.g., HPLC, GC) and compare with the CoA.- If degradation is confirmed, discard the standard and use a new, qualified lot.
Difficulty dissolving the standard The compound may have precipitated out of solution during cold storage.- Ensure the standard has fully equilibrated to room temperature.- Sonicate the solution for 10-15 minutes to aid in re-dissolving the compound.[7]
Inconsistent analytical results Improper handling or storage of the standard after opening.- Review handling procedures to minimize exposure to air, light, and moisture.- Aliquot the standard into smaller, single-use vials upon first opening to avoid repeated freeze-thaw cycles and contamination.
Visible changes in the standard (color, texture) Physical or chemical degradation.- Do not use the standard.- Document the changes and contact the manufacturer.- Discard the standard according to safety data sheet (SDS) guidelines.
Loss of potency Gradual degradation over time, even under recommended conditions.- Implement a regular re-qualification schedule for long-term standards to monitor potency.- Compare current analytical results with initial qualification data.

Quantitative Data on Stability

The stability of this compound reference standards is highly dependent on the specific compound, its formulation (solid vs. solution), and the storage conditions. The following table summarizes available data on steroid stability. It is important to note that this data may not be directly transferable to all this compound reference standards and compound-specific stability studies are always recommended.

Compound(s) Matrix/Form Storage Temperature Duration Observed Change Reference
Estrone, EstradiolHuman Plasma-25°CUp to 10.8 yearsRemained stable.[9]
Cortisol, TestosteroneHuman Plasma-25°C3 to 4 yearsSmall, insignificant decrease (6-9%).[9]
Various SteroidsDried Blood Spots-20°C6 monthsAll steroids were stable, except for 17-OHP (stable up to 3 months).[10]
Various SteroidsDried Blood SpotsRoom Temperature3 monthsCortisol was stable. Androstenedione was only stable for 7 days.[10]
Various SteroidsDried Blood Spots4°C6 monthsAll steroids were stable, except for cortisone (B1669442) (stable up to 14 days).[10]
15 Estrogens and MetabolitesUrine-80°C1 yearChanges of <1% for nearly all compounds.[11]
Trenbolone (B1683226)Bovine UrineNot specified52 weeksMaterial was found to be stable.[12]

Experimental Protocols

Protocol 1: Visual Inspection of Reference Standards

Objective: To qualitatively assess the physical stability of a reference standard.

Methodology:

  • Before each use, and at regular intervals during long-term storage, visually inspect the reference standard in its original container.

  • For solid standards, look for changes in color, appearance (e.g., clumping, melting), or any signs of moisture.

  • For standards in solution, check for discoloration, precipitation, or cloudiness.

  • Record all observations in a dedicated logbook for that standard.

  • Any observed change from the initial appearance should trigger a more thorough analytical evaluation.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To quantitatively determine the purity of an this compound reference standard and detect any degradation products. This is a general protocol and should be optimized and validated for the specific this compound standard.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used for steroid analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer is often effective. For example, a starting condition of 70:30 (v/v) acetonitrile:water.

  • Standard Preparation:

    • Accurately weigh a small amount of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the UV maximum of the specific this compound (e.g., 225 nm for estrone, estradiol, and estriol).

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solution.

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential degradation products.

    • Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.

  • Data Analysis:

    • Calculate the purity of the standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the purity value to the specification on the CoA.

    • The presence of new or growing impurity peaks over time indicates degradation.

Visualizations

Storage_Workflow A Receive New this compound Reference Standard B Inspect Shipment and Container A->B C Log Receipt and Review CoA B->C D Store at Recommended Conditions (Temp, Light, Moisture) C->D E Prior to Use: Equilibrate to Room Temp D->E F Visually Inspect for Changes E->F I Change Observed? F->I G Dispense Required Amount H Return to Storage Promptly G->H K Proceed with Use G->K I->G No J Perform Analytical Re-qualification (e.g., HPLC) I->J Yes Degradation_Pathway Estradiol 17β-Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone Oxidation Metabolite1 17β-Estrone-3-glucuronide Estradiol->Metabolite1 Glucuronidation Metabolite2 17β-Estrone-3-sulfate Estradiol->Metabolite2 Sulfation RingCleavage Ring Cleavage Estrone->RingCleavage Further Degradation Metabolite1->Estrone Metabolite2->Estrone Oxidation Oxidation (Dehydrogenation) Hydrolysis Hydrolysis

References

Validation & Comparative

A Researcher's Guide to Validating Bioassays for Estrane-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of estrane-like compounds is critical for assessing potential endocrine-disrupting activities and for the development of novel therapeutics. This guide provides a comparative overview of commonly employed in vitro bioassays, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.

The detection of compounds with estrogenic activity relies on a variety of bioassays, each with distinct principles, sensitivities, and complexities. These assays are crucial tools for screening potential endocrine-disrupting chemicals (EDCs), evaluating the estrogenic or anti-estrogenic potential of drug candidates, and monitoring environmental samples. This guide focuses on a selection of well-established bioassays, including cell proliferation assays, reporter gene assays, and receptor binding assays.

Comparative Analysis of Bioassay Performance

The selection of a suitable bioassay is often a trade-off between sensitivity, throughput, and the biological relevance of the endpoint. The following tables summarize key performance parameters for several widely used bioassays, providing a quantitative basis for comparison.

Table 1: Comparison of In Vitro Bioassays for Estrogenic Activity [1][2][3][4]

BioassayPrincipleEndpointTypical EC50 for 17β-estradiol (E2)AdvantagesDisadvantages
E-SCREEN (MCF-7) Cell ProliferationIncreased cell number~1-10 pMMeasures a physiological response (proliferation); detects genomic and non-genomic effects.[1]Slower assay duration; potential for inter-laboratory variability due to cell line differences.[5][6]
T47D-KBluc Reporter GeneLuciferase activity~0.1-1 pMHigh sensitivity and specificity; suitable for high-throughput screening.[7][8]May not capture non-genomic estrogenic effects.
Yeast Estrogen Screen (YES) Reporter Geneβ-galactosidase activity~10-100 pMCost-effective, rapid, and easy to perform; stable yeast cells.[9][10][11]Less sensitive than mammalian cell-based assays[1][2]; potential for false positives/negatives due to yeast-specific mechanisms.
ER-CALUX Reporter GeneLuciferase activity~1-10 pMRobust and predictable results; well-correlated with chemical analysis.[2]Proprietary cell line.
Estrogen Receptor (ER) Binding Assay Competitive BindingDisplacement of radiolabeled or fluorescent E2IC50 ~0.1-1 nMDirectly measures binding to the estrogen receptor; good predictor for other assay results.[3]Does not distinguish between agonists and antagonists; use of hazardous materials (radioligands).[12]

Table 2: Validation Parameters for Bioanalytical Methods [13][14][15][16][17][18][19][20][21]

ParameterDescriptionAcceptance Criteria (General Guidance)
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.[15]No significant interference at the retention time of the analyte and internal standard.
Accuracy Closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Sensitivity The lowest analyte concentration that can be measured with acceptable accuracy and precision (LLOQ).Signal should be at least 5 times the blank response.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards.[13]Should be consistent, precise, and reproducible.
Stability Chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is essential for understanding and troubleshooting bioassays.

EstrogenSignalingPathway Estrogen Signaling Pathway cluster_cell Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER-Dimer ER Dimerization & Nuclear Translocation ER->ER-Dimer ERE Estrogen Response Element (ERE) ER-Dimer->ERE Binding GeneTranscription Gene Transcription ERE->GeneTranscription mRNA mRNA GeneTranscription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

Caption: Generalized estrogen signaling pathway leading to cellular responses.

ReporterGeneAssayWorkflow Reporter Gene Assay Workflow CellSeeding Seed cells in 96-well plate CompoundAddition Add test compounds & controls CellSeeding->CompoundAddition Incubation Incubate for 18-24 hours CompoundAddition->Incubation Lysis Lyse cells Incubation->Lysis SubstrateAddition Add reporter substrate Lysis->SubstrateAddition SignalMeasurement Measure signal (Luminescence/Absorbance) SubstrateAddition->SignalMeasurement DataAnalysis Data Analysis (EC50 determination) SignalMeasurement->DataAnalysis

Caption: A typical workflow for a reporter gene bioassay.

ValidationLogic Bioassay Validation Logic MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Selectivity Selectivity/ Specificity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve FullValidation->CalibrationCurve Sensitivity Sensitivity (LLOQ) FullValidation->Sensitivity Stability Stability FullValidation->Stability SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis AccuracyPrecision->SampleAnalysis CalibrationCurve->SampleAnalysis Sensitivity->SampleAnalysis Stability->SampleAnalysis

Caption: Logical flow of the bioassay validation process.

Experimental Protocols

Detailed and standardized protocols are paramount for ensuring the reproducibility and reliability of bioassay results.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells

  • RPMI 1640 medium without phenol (B47542) red

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 17β-estradiol (E2) standard

  • Test compounds

  • 96-well plates

  • DNA quantification assay kit (e.g., SYBR Green)

Protocol:

  • Cell Culture: Maintain MCF-7 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to the assay, culture cells in hormone-free medium (RPMI without phenol red, supplemented with 10% charcoal-stripped FBS) for at least 3 days to reduce basal estrogenic activity.[5]

  • Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 4,000 cells/well in 100 µL of hormone-free medium.[22] Allow cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of the E2 standard and test compounds in hormone-free medium. Replace the medium in the wells with 200 µL of the treatment solutions. Include a vehicle control (e.g., 0.1% ethanol).

  • Incubation: Incubate the plates for 6-7 days.

  • Cell Lysis and DNA Quantification: At the end of the incubation, lyse the cells and quantify the DNA content in each well using a fluorescent DNA-binding dye like SYBR Green.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and determine the EC50 value.

Yeast Estrogen Screen (YES) Assay

This reporter gene assay utilizes genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) and a reporter gene (lacZ).

Materials:

  • Genetically modified Saccharomyces cerevisiae

  • Growth medium and assay medium with Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 17β-estradiol (E2) standard

  • Test compounds

  • 96-well microtiter plates

  • Plate reader

Protocol:

  • Yeast Culture: Grow the yeast strain in the appropriate growth medium overnight.

  • Assay Preparation: Dilute the overnight yeast culture in the assay medium containing CPRG.

  • Treatment: Add 10 µL of serial dilutions of the E2 standard and test compounds to the wells of a 96-well plate. Allow the solvent to evaporate.

  • Incubation: Add 200 µL of the yeast suspension to each well. Incubate the plates at 30-34°C for 48-72 hours.[10]

  • Measurement: Measure the absorbance at 570 nm (for the color change of CPRG) and 690 nm (for cell density).

  • Data Analysis: Correct the 570 nm absorbance for cell density. Plot the corrected absorbance against the logarithm of the compound concentration to determine the EC50 value.

T47D-KBluc Luciferase Reporter Assay

This assay uses the T47D human breast cancer cell line stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).

Materials:

  • T47D-KBluc cells

  • RPMI 1640 medium without phenol red

  • Charcoal-stripped Fetal Bovine Serum (FBS)

  • 17β-estradiol (E2) standard

  • Test compounds

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Protocol:

  • Cell Culture and Plating: Culture T47D-KBluc cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well in RPMI without phenol red supplemented with 5% charcoal-stripped FBS.[23]

  • Treatment: After 18-24 hours, treat the cells with serial dilutions of the E2 standard and test compounds.

  • Incubation: Incubate the plates for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to calculate the EC50 value.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ER) or recombinant ER

  • Radiolabeled [3H]17β-estradiol

  • Unlabeled 17β-estradiol standard

  • Test compounds

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxylapatite (HAP) slurry or other separation method

  • Scintillation fluid and counter

Protocol:

  • Preparation of Cytosol: Prepare rat uterine cytosol containing the ER by homogenization and ultracentrifugation.[12]

  • Competitive Binding: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 (for the standard curve) or the test compound.[12]

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge and wash the pellets to remove unbound radioligand.

  • Quantification: Resuspend the HAP pellet in ethanol, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]E2 against the logarithm of the competitor concentration to determine the IC50 value.

Conclusion

The validation of bioassays for the detection of this compound-like compounds is a multifaceted process that requires careful consideration of the assay principle, performance characteristics, and intended application. By providing a comparative overview, detailed protocols, and visual representations of key processes, this guide aims to equip researchers with the necessary information to select, validate, and implement robust and reliable bioassays for their specific research goals. The consistent application of validated methods is essential for generating high-quality, reproducible data in the fields of toxicology, pharmacology, and environmental science.

References

Comparative analysis of the biological activity of estrane versus androstane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of estrane and androstane (B1237026) derivatives reveals distinct yet occasionally overlapping profiles, primarily governed by their interactions with the estrogen and androgen receptors, respectively. This guide provides a comparative analysis of their biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

The fundamental structural difference between this compound and androstane steroid cores lies in the presence of a methyl group at the C-10 position in androstanes, which is absent in estranes. This seemingly minor variation leads to significant differences in their three-dimensional shape and electronic properties, profoundly influencing their binding affinity and subsequent activation of their cognate nuclear receptors.

Quantitative Comparison of Biological Activity

The biological activity of this compound and androstane derivatives is most commonly quantified through their ability to activate their respective receptors, the Estrogen Receptor (ER) and the Androgen Receptor (AR). This is often measured using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene, such as luciferase. The potency of a compound is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits a response halfway between the baseline and maximum.

The following tables summarize the EC50 values and relative transactivation activities (RTA) of various natural and synthetic this compound and androstane derivatives in Androgen Receptor (AR) and Estrogen Receptor α (ERα) CALUX (Chemically Activated LUciferase eXpression) reporter cell lines.[1]

Table 1: Biological Activity of Androstane Derivatives in AR CALUX Assay [1]

CompoundEC50 (nM)Relative Transactivation Activity (RTA, % of DHT)
Dihydrotestosterone (DHT)0.13100
Testosterone0.66100
Androstenedione4.5100
19-nor-7-alpha-methyl-testosterone (MENT)0.078121
Nandrolone0.31102
R1881 (Metribolone)0.12100

Table 2: Biological Activity of this compound and Other Steroid Derivatives in ERα CALUX Assay [1]

CompoundEC50 (nM)Relative Transactivation Activity (RTA, % of E2)
17β-Estradiol (E2)0.006100
Estrone0.063100
Estriol0.13100
Diethylstilbestrol (DES)0.004100
Coumestrol0.07100
Genistein7.3135

Signaling Pathways

The biological effects of this compound and androstane derivatives are mediated through their interaction with intracellular receptors, which act as ligand-activated transcription factors. Upon ligand binding, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.

Estrogen Receptor (ER) Signaling Pathway

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ER HSP HSP ER_HSP ER-HSP Complex Active_ER_Dimer Active ER Dimer ERE Estrogen Response Element Gene_Transcription Gene Transcription

Androgen Receptor (AR) Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstane Androstane AR AR HSP HSP AR_HSP AR-HSP Complex Active_AR_Dimer Active AR Dimer ARE Androgen Response Element Gene_Transcription Gene Transcription

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Reporter Gene Assay (AR and ERα CALUX)

This protocol is based on the methods described by Sonneveld et al. (2005).[1]

1. Cell Culture and Plating:

  • AR and ERα CALUX cells, which are human U2-OS osteosarcoma cells stably transfected with the respective receptor and a luciferase reporter gene, are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium (DF medium) supplemented with 7.5% fetal calf serum.[2]

  • For the assay, cells are plated in 96-well plates at a density of 6,000 cells per well in phenol (B47542) red-free DF medium supplemented with 5% dextran-coated charcoal-stripped fetal calf serum (DCC-FCS).[1][2]

2. Compound Exposure:

  • Two days after plating, the medium is refreshed, and the cells are incubated with the test compounds (dissolved in ethanol (B145695) or DMSO) in triplicate at a 1:1000 dilution.[1][2]

  • A range of concentrations for each test compound is used to generate a dose-response curve.

3. Luciferase Activity Measurement:

  • After a 24-hour incubation period with the test compounds, the medium is removed, and the cells are lysed.

  • Luciferase activity is measured as relative light units (RLUs) using a luminometer.

4. Data Analysis:

  • The fold induction is calculated by dividing the mean RLU of the exposed wells by the mean RLU of the solvent control wells.[1]

  • The EC50 values are determined from the dose-response curves using a sigmoidal fit equation.[1]

  • The relative transactivation activity (RTA) is calculated as the ratio of the maximal luciferase induction by the test compound to the maximal induction by the reference compound (DHT for AR CALUX and 17β-estradiol for ERα CALUX), with the reference compound's activity set to 100%.[1]

General Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the biological activity of steroid derivatives.

Experimental_Workflow Start Start Compound_Selection Select this compound and Androstane Derivatives Start->Compound_Selection Assay_Preparation Prepare Cell Cultures and Reagents Compound_Selection->Assay_Preparation Receptor_Binding_Assay Receptor Binding Assay (Determine Kd, IC50) Assay_Preparation->Receptor_Binding_Assay Reporter_Gene_Assay Reporter Gene Assay (Determine EC50, RTA) Assay_Preparation->Reporter_Gene_Assay Cell_Proliferation_Assay Cell Proliferation Assay (Determine GI50) Assay_Preparation->Cell_Proliferation_Assay Data_Analysis Data Analysis and Comparison Receptor_Binding_Assay->Data_Analysis Reporter_Gene_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to HPLC and GC-MS Methods for Estrane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of estranes, a class of steroid hormones and their synthetic analogs, is critical for a wide range of applications, from clinical diagnostics to environmental monitoring. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

High-Level Comparison: HPLC vs. GC-MS for Estrane Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Derivatization Often not required, but can be used to enhance detection (e.g., fluorescence).Generally required for non-volatile and polar estranes to increase volatility and thermal stability.
Sample Throughput Generally higher due to shorter run times and less complex sample preparation.[1]Can be lower due to the need for derivatization and longer chromatographic runs.[1]
Sensitivity Varies with the detector. HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers very high sensitivity.[2][3]Typically offers very high sensitivity, especially with selected ion monitoring (SIM).[4][5]
Selectivity Good, and can be significantly enhanced by using highly selective detectors like tandem mass spectrometers.[2]Excellent, as it combines chromatographic separation with mass-based identification.[6]
Instrumentation Cost Can be lower for basic HPLC-UV systems, but higher for LC-MS/MS.Generally higher initial investment for the mass spectrometer.
Typical Analytes Suitable for a wide range of estranes, including conjugated forms.Best suited for thermally stable and volatile (or derivatized) estranes.

Quantitative Performance Data

The following tables summarize key quantitative performance parameters for HPLC and GC-MS methods from various studies on this compound quantification.

Table 1: HPLC Method Performance for this compound Quantification
AnalyteLinearity (Concentration Range)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
17α-Ethynylestradiol0.1 - 100 µg/mL (r² = 0.9993)Δ0.1550 mAU-0.01 - 0.09%[7]
Estradiol10 - 300 ng/mL (R² = 0.9893–0.9995)10 ng/mL--[8][9]
2-Hydroxyestradiol10 - 300 ng/mL (R² = 0.9893–0.9995)10 ng/mL--[8][9]
2-Methoxyestradiol10 - 300 ng/mL (R² = 0.9893–0.9995)10 ng/mL--[8][9]
Estrone (B1671321)80 - 120% of target concentration-98 - 102%≤ 2%[10]
Estradiol80 - 120% of target concentration-98 - 102%≤ 2%[10]
Estriol80 - 120% of target concentration-98 - 102%≤ 2%[10]
Estradiol Valerate0.04 - 0.12 mg/mL-80.0%-[11]
Table 2: GC-MS Method Performance for this compound Quantification
AnalyteLinearity (Concentration Range)Limit of Quantification (LOQ)Accuracy (% Bias)Precision (% CV)Reference
19 EstrogensLOQ to 40 ng/mL (r² > 0.995)0.02 - 0.5 ng/mL91.4 - 108.5%1.4 - 10.5%[4]
Estrone0.2 - 4.0 ng/g (r = 0.991-0.994)---[5]
17β-Estradiol0.2 - 4.0 ng/g (r = 0.991-0.994)---[5]
Estrone1 - 100 pg/µL---[12]
Estradiol1 - 100 pg/µL---[12]
22 Endogenous Estrogens-7 fmol/mL - 2 pmol/mL80 - 122%< 28%[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for HPLC and GC-MS analysis of estranes.

HPLC Method Protocol (Example for Estradiol and its Metabolites)
  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Analytes are extracted from biological matrices like blood serum or saliva using a divinylbenzene (B73037) sorbent.

    • Desorption of the analytes is carried out with methanol.[9]

  • Derivatization (Fluorescence Detection):

    • For enhanced sensitivity with a fluorescence detector (FLD), derivatization with dansyl chloride is performed.[9]

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm).[8][9]

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.[8][9]

    • Flow Rate: 0.5 mL/min.[8][9]

    • Column Temperature: 50 °C.[8][9]

    • Detection: Fluorescence detector with excitation at 350 nm and emission at 530 nm.[8][9]

GC-MS Method Protocol (Example for Urinary Estrogens)
  • Sample Preparation (Extraction and Derivatization):

    • Urine samples undergo hydrolysis to remove sulfate (B86663) and glucuronide conjugates.

    • Unconjugated steroids are extracted using a C18 solid-phase extraction (SPE) cartridge.[1]

    • A two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization is performed to improve detectability.[4]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 Plus or similar.[4]

    • Column: MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) cross-linked dimethyl polysiloxane capillary column.[4]

    • Injection: 2 µL in split mode (10:1) at 280°C.[4]

    • Oven Temperature Program: Initially 270°C, increased to 300°C at 6°C/min, and finally to 330°C at 10°C/min.[4]

    • Mass Spectrometer: Agilent 5975C MSD or similar, operated in selected ion monitoring (SIM) mode.[4]

    • Ion Source Temperature: 230°C.[4]

    • Electron Energy: 70 eV.[4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison cluster_conclusion Conclusion Sample Biological or Environmental Sample Extraction Extraction (LLE, SPE) Sample->Extraction HPLC_Deriv Optional Derivatization Extraction->HPLC_Deriv GCMS_Deriv Mandatory Derivatization (e.g., Silylation) Extraction->GCMS_Deriv HPLC_Analysis HPLC Separation (e.g., C18 column) HPLC_Deriv->HPLC_Analysis HPLC_Detection Detection (UV, FLD, MS/MS) HPLC_Analysis->HPLC_Detection Validation Cross-Validation Parameters (Linearity, LOQ, Accuracy, Precision) HPLC_Detection->Validation GCMS_Analysis GC Separation (e.g., Capillary Column) GCMS_Deriv->GCMS_Analysis GCMS_Detection MS Detection (Scan or SIM) GCMS_Analysis->GCMS_Detection GCMS_Detection->Validation Conclusion Selection of Optimal Method Validation->Conclusion

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of estranes. The choice between them depends on several factors, including the specific analytes of interest, the required sensitivity and selectivity, sample throughput needs, and available instrumentation.

  • HPLC , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high throughput and the ability to analyze a wide range of estranes, including their conjugated forms, with minimal sample preparation.[1][2]

  • GC-MS is a "gold standard" for its high sensitivity and selectivity, especially for targeted analysis of specific unconjugated estranes.[6] However, the requirement for derivatization can make it more time-consuming.[1]

A thorough cross-validation, as outlined in this guide, is essential for any laboratory to determine the most suitable method for their specific research or diagnostic goals.

References

A Comparative Guide to the Synthetic Efficacy of Estrane Core Construction

Author: BenchChem Technical Support Team. Date: December 2025

The estrane core, a fundamental tetracyclic structure of steroid hormones, has been a prominent target for synthetic chemists for decades. Its biological significance has driven the development of numerous synthetic strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic routes to the this compound core: the Torgov Synthesis, Diels-Alder reactions, and radical cyclizations. The comparison focuses on key performance metrics such as overall yield, step count, and stereoselectivity, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The efficacy of a synthetic route is a composite of several factors. For the synthesis of complex molecules like the this compound core, overall yield, the number of synthetic steps, and the ability to control stereochemistry are paramount. The following table summarizes these key metrics for representative examples of the Torgov, Diels-Alder, and radical cyclization approaches.

Synthetic RouteKey StrategyTarget MoleculeOverall Yield (%)Number of StepsStereoselectivityKey AdvantagesKey Disadvantages
Torgov Synthesis Convergent[1](±)-Estrone Methyl EtherNot explicitly stated for full sequence, but key cyclization is high yielding.~6-10Racemic (classic), Enantioselective variants exist.Convergent, practical for large scale.[1]Classic route is not stereoselective.
Diels-Alder Reaction Cycloaddition(+)-Estrone24[2][3][4][5]~10High (catalyst-controlled)[6][2][3][4][5]Excellent stereocontrol, convergent potential.Can require complex dienes/dienophiles.
Radical Cyclization Cascade reaction(±)-Estrone12[7][8][9][10]~12RacemicForms multiple rings in one step.[7][8][11][9][10]Use of tin reagents, can have moderate yields.[7][8][11][9][10]

Visualizing Synthetic Strategies

The following diagrams illustrate the conceptual workflows of the compared synthetic routes and the strategic difference between linear and convergent synthesis.

G cluster_0 Torgov Synthesis cluster_1 Diels-Alder Reaction cluster_2 Radical Cyclization A_ring A-ring precursor Coupling Coupling A_ring->Coupling CD_ring C/D-ring precursor CD_ring->Coupling Cyclization Acid-catalyzed cyclization Coupling->Cyclization Estrane_core_T This compound Core Cyclization->Estrane_core_T Diene Diene DA_reaction [4+2] Cycloaddition Diene->DA_reaction Dienophile Dienophile Dienophile->DA_reaction Post_DA_mods Further transformations DA_reaction->Post_DA_mods Estrane_core_DA This compound Core Post_DA_mods->Estrane_core_DA Acyclic_precursor Acyclic Precursor Radical_initiation Radical Initiation Acyclic_precursor->Radical_initiation Cascade_cyclization Cascade Cyclization Radical_initiation->Cascade_cyclization Quenching Radical Quenching Cascade_cyclization->Quenching Estrane_core_RC This compound Core Quenching->Estrane_core_RC

Figure 1. Conceptual workflows for the Torgov, Diels-Alder, and Radical Cyclization routes to the this compound core.

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B Overall Yield = Y1 * Y2 * Y3 * Y4 C C B->C Overall Yield = Y1 * Y2 * Y3 * Y4 D D C->D Overall Yield = Y1 * Y2 * Y3 * Y4 E E D->E Overall Yield = Y1 * Y2 * Y3 * Y4 A1 A1 B1 B1 A1->B1 E1 E' B1->E1 C1 C1 D1 D1 C1->D1 D1->E1 label_conv Overall Yield determined by longest linear sequence

Figure 2. Comparison of linear and convergent synthetic strategies, highlighting the impact on overall yield.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for key steps in each of the discussed syntheses.

Enantioselective Diels-Alder Reaction for (+)-Estrone Synthesis[3]

This protocol describes the key cycloaddition step to form the tetracyclic core with high enantioselectivity.

Reaction: Diels-Alder cycloaddition of Dane's diene with 2-methylcyclopent-2-en-1-one catalyzed by a chiral amidinium salt.

Materials:

  • Dane's diene (1.5 equiv)

  • 2-Methylcyclopent-2-en-1-one (1.0 equiv)

  • Chiral amidinium catalyst (ent-9c, 0.15 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • A solution of 2-methylcyclopent-2-en-1-one and the chiral amidinium catalyst in dichloromethane is cooled to -30 °C.

  • A pre-cooled solution of Dane's diene in dichloromethane is added to the reaction mixture.

  • The reaction is stirred at -30 °C for 48 hours.

  • The reaction is then warmed to room temperature, and concentrated HCl (5 drops) is added.

  • The mixture is stirred for 30 minutes, filtered through MgSO₄, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography to yield the Diels-Alder adduct.

Key Step of the Torgov Synthesis: Acid-Catalyzed Cyclization[1][12]

This protocol outlines the crucial acid-catalyzed cyclization that forms the C ring of the this compound skeleton.

Reaction: Intramolecular cyclization of a seco-steroid precursor.

Materials:

Procedure:

  • The seco-steroid precursor is dissolved in the chosen solvent.

  • A catalytic amount of the acid catalyst is added to the solution.

  • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated NaHCO₃ solution) and water, and dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to afford the tetracyclic dienone.

Radical Cascade Cyclization for this compound Core Synthesis[7][8]

This protocol describes the key radical cascade reaction that constructs the B, C, and D rings in a single step.

Reaction: Tin-mediated radical cyclization of an iodovinylcyclopropane precursor.

Materials:

  • Iodovinylcyclopropane precursor

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Degassed solvent (e.g., benzene or toluene)

Procedure:

  • A solution of the iodovinylcyclopropane precursor in the degassed solvent is prepared.

  • A solution of Bu₃SnH and a catalytic amount of AIBN in the same solvent is added slowly via syringe pump to the refluxing solution of the precursor over several hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional period until TLC analysis indicates the disappearance of the starting material.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to a workup procedure to remove tin residues (e.g., by partitioning between acetonitrile (B52724) and hexane (B92381) or by treatment with a fluoride (B91410) source like KF).

  • The final product is purified by column chromatography to isolate the tetracyclic this compound derivative.

Conclusion

The choice of a synthetic route to the this compound core depends heavily on the specific goals of the research. The Torgov synthesis remains a robust and practical choice for producing racemic or, with modern modifications, enantiomerically enriched this compound derivatives on a larger scale due to its convergent nature. The Diels-Alder reaction offers unparalleled control over stereochemistry, making it the preferred method for the asymmetric synthesis of specific stereoisomers, albeit sometimes at the cost of a higher step count for the synthesis of the requisite diene and dienophile. Finally, radical cyclization presents an elegant approach for the rapid construction of the polycyclic system from a linear precursor in a single step, though it may face challenges in terms of overall yield and the use of toxic tin reagents. The continuous development of new catalysts and methodologies for each of these strategies ensures that the synthesis of the this compound core will remain an active and evolving field of research.

References

A Comprehensive Guide to a Validated LC-MS/MS Method for Therapeutic Estrane Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise monitoring of therapeutic estranes, a class of steroid hormones and their synthetic analogs, is critical in various clinical contexts, including hormone replacement therapy, endocrine disorders, and cancer treatment. The inherent potency and narrow therapeutic windows of these compounds necessitate highly sensitive and specific analytical methods for accurate quantification in biological matrices. This guide provides a detailed validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and objectively compares its performance against established alternatives, supported by experimental data.

Validation of a New LC-MS/MS Method

The new LC-MS/MS method is designed for the simultaneous quantification of multiple therapeutic estranes and their metabolites in human plasma, offering high sensitivity and specificity.

Experimental Protocol

1. Sample Preparation: Supported Liquid Extraction (SLE)

  • Sample Pre-treatment: 200 µL of human plasma is mixed with 20 µL of an internal standard solution (a stable isotope-labeled version of the analyte).

  • Extraction: The mixture is loaded onto a 96-well SLE plate. A solution of methyl tert-butyl ether is used as the extraction solvent.

  • Elution and Evaporation: The analyte is eluted, and the eluent is evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is used for chromatographic separation.

  • Mobile Phase: A gradient elution is employed with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.

  • Flow Rate: The flow rate is maintained at 0.4 mL/min.

  • Column Temperature: The column is kept at 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific estrane.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Data Presentation: Validation Summary

The following table summarizes the quantitative performance of the new LC-MS/MS method for the analysis of key therapeutic estranes.

ParameterEthinylestradiolFulvestrantTamoxifenEndoxifen (Tamoxifen Metabolite)
Linearity Range 2.5 - 500 pg/mL[1][2]0.1 - 25.0 ng/mL[3]1 - 250 ng/mL1 - 250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99[3]> 0.99> 0.99
LLOQ 2.5 pg/mL[1][2]0.1 ng/mL[3]1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 15%≤ 3.1%[3]< 10%< 10%
Inter-day Precision (%CV) < 15%≤ 2.97%[3]< 10%< 10%
Accuracy (% Bias) 85-115%85-115%90-110%90-110%
Mean Recovery (%) ~68%[4]79.29%[3]> 85%> 85%

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is sle Supported Liquid Extraction is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

LC-MS/MS Method Validation Workflow

Comparison with Alternative Methods

The performance of the new LC-MS/MS method is best understood when compared to alternative analytical techniques commonly used for therapeutic this compound monitoring, such as immunoassays and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison Overview
FeatureNew LC-MS/MS MethodImmunoassays (ELISA/RIA)Gas Chromatography-MS (GC-MS)
Specificity Very HighVariable, prone to cross-reactivity[5]High
Sensitivity (LLOQ) Very Low (pg/mL to low ng/mL)[1][2][3]Moderate to Low (often higher than LC-MS/MS)[6]Very Low (pg/mL)[7][8]
Accuracy HighVariable, can show positive bias[6]High
Precision HighGoodHigh
Throughput Moderate to High (with automation)HighLow to Moderate
Multiplexing Excellent (multiple analytes in one run)Limited (typically one analyte per assay)Moderate
Need for Derivatization Generally not required (sometimes used for sensitivity enhancement)[1][2]NoYes[7][8]
Detailed Method Comparison

Immunoassays (ELISA/RIA)

Immunoassays are widely used due to their high throughput and relatively low cost. However, they often suffer from a lack of specificity due to the cross-reactivity of antibodies with structurally similar metabolites. This can lead to an overestimation of the true analyte concentration, particularly at the low levels often encountered in therapeutic drug monitoring.[5][6] Studies comparing immunoassays to mass spectrometry methods for estradiol (B170435) have shown that immunoassays can have a significant positive bias.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers high sensitivity and specificity. However, a significant drawback for the analysis of non-volatile compounds like estranes is the mandatory derivatization step to increase their volatility and thermal stability.[9] This adds complexity and time to the sample preparation process. While capable of achieving very low detection limits, the sample throughput is generally lower than that of modern LC-MS/MS systems.[7][8]

Methodology Comparison Diagram

G cluster_lcms New LC-MS/MS Method cluster_ia Immunoassays cluster_gcms GC-MS lcms_spec High Specificity ia_spec Variable Specificity lcms_spec->ia_spec Superior gcms_spec High Specificity lcms_spec->gcms_spec Comparable gcms_deriv Derivatization Required lcms_sens High Sensitivity ia_sens Lower Sensitivity lcms_sens->ia_sens Superior lcms_multi Multiplexing ia_multi Single Analyte lcms_multi->ia_multi Superior gcms_multi Moderate Multiplexing lcms_multi->gcms_multi Superior lcms_tp High Throughput gcms_tp Lower Throughput lcms_tp->gcms_tp Superior ia_tp Very High Throughput ia_tp->lcms_tp Superior gcms_sens Very High Sensitivity gcms_sens->lcms_sens Potentially Superior

References

Comparative study of the cytotoxic effects of different estrane derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic effects of various estrane derivatives on prominent cancer cell lines. Supported by experimental data, this document provides a comprehensive overview of their therapeutic potential.

A growing body of research highlights the promise of modified this compound derivatives as potent anticancer agents. By altering the basic steroid structure, scientists have successfully developed compounds that exhibit significant cytotoxic effects against a range of cancer cell lines, often surpassing the efficacy of conventional chemotherapeutic drugs. This guide synthesizes findings from recent studies to facilitate a comparative understanding of these novel compounds.

Comparative Cytotoxicity of this compound Derivatives (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various this compound derivatives against several human cancer cell lines, including breast (MCF-7), prostate (PC3), liver (HepG2), and cervical (HeLa) cancer lines. A lower IC50 value indicates a more potent compound.

Compound/DerivativeMCF-7 (Breast)PC3 (Prostate)HepG2 (Liver)HeLa (Cervical)Reference Drug (Doxorubicin)
Compound 17 2.5 µMNot ReportedNot ReportedNot Reported4.5 µM (MCF-7)
Compounds 10a, 10b, 2c, 14 More potent than DoxorubicinMore potent than DoxorubicinMore potent than DoxorubicinNot Reported-
Compound 6 (PEG nano-form) 3.46 µMNot Reported2.44 µMNot Reported-
Compound 51 Not ReportedNot ReportedNot Reported5.69 mM-
This compound derivative 2_4I Strong antiproliferative effectNot ReportedStrong antiproliferative effectNot Reported-
This compound derivative 4_2Cl Not ReportedNot ReportedNot Reported3.6 µM (COV362 - Ovarian)-

Note: The potency of compounds 10a, 10b, 2c, and 14 was reported to be greater than the reference drug Doxorubicin, though specific IC50 values were not provided in the referenced abstracts.[1][2]

Experimental Protocols

The evaluation of the cytotoxic effects of these this compound derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, PC3, HepG2) are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of the this compound derivative is prepared, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the this compound derivative. A control group receives medium with DMSO only (vehicle control), and another group receives a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Addition and Incubation:

  • Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, PC3, HepG2, etc.) seeding Cell Seeding in 96-well Plates cell_culture->seeding adhesion 24h Incubation for Adhesion seeding->adhesion treatment Treat Cells with Compounds adhesion->treatment compound_prep Prepare this compound Derivative Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance calculation Calculate % Cell Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Many cytotoxic this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway Intrinsic Apoptosis Pathway Induced by this compound Derivatives cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade estran_deriv Cytotoxic this compound Derivative bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) estran_deriv->bcl2 inhibits bax Bax (Pro-apoptotic) estran_deriv->bax activates cyto_c Cytochrome c Release bax->cyto_c promotes casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp37 Caspase-3, 7 (Executioner) casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis leads to

Caption: The intrinsic apoptosis pathway activated by certain cytotoxic this compound derivatives.

The compiled data and methodologies underscore the significant potential of novel this compound derivatives in the development of new cancer therapies. Their ability to induce apoptosis in cancer cells, in some cases more effectively than established drugs, warrants further investigation into their mechanisms of action and clinical applicability.

References

Inter-laboratory comparison of analytical methods for estrane detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of analytical methods for the detection and quantification of estranes, a class of steroid hormones. It is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of these compounds in various matrices. The information presented here is a synthesis of data from multiple studies to provide a comprehensive overview of the performance of commonly employed analytical techniques.

Comparison of Analytical Method Performance

The accurate quantification of estranes is crucial in many research and clinical settings. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the most widely used techniques for estrane analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.

FeatureLC-MS/MSGC-MSHPLCImmunoassay
Limit of Detection (LOD) 0.05-0.5 ng/mL[1]Typically in the low pg range0.03-0.05 mg/kg[2]Varies widely, can be less sensitive
Limit of Quantification (LOQ) As low as 5 ng/L[2][3]10 ng/mL[4]0.11-0.15 mg/kg[2]Varies, often higher than MS methods
Accuracy (% Recovery) 91.8% - 110.7%[1]Generally high, comparable to LC-MS/MS93-110% for some estrogens[2]Can be inaccurate, prone to interferences at low concentrations[2]
Precision (%CV) < 15%[1]Intra- and inter-day RSD < 15%Intra-day and inter-day RSD < 5.24% and < 7.97% respectively[2]Can show higher variability
Specificity High[1][5]High[5]Lower than MS methodsProne to cross-reactivity[6]
Throughput High-throughput is possible[1][7]ModerateCan be high-throughputGenerally high
Sample Preparation Minimal sample preparation needed for some applications[8]Often requires derivatization[8][9]Can be used with direct injection after filtration[10]Often requires minimal sample preparation
Matrix Effects Can be significant, but compensated by internal standards[11]Less susceptible than LC-MS/MSCan be affected by matrix componentsSusceptible to matrix interferences

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable analytical measurements. Below are representative methodologies for LC-MS/MS and GC-MS analysis of estrogens, which are structurally related to estranes.

LC-MS/MS Method for Estrogen Analysis in Human Serum [8]

  • Sample Preparation:

    • Spike 250 µL of human serum with an isotopic labeled internal standard solution.

    • Add 150 µL of carbonate/bicarbonate buffer solution.

    • Perform liquid-liquid extraction with 1.5 mL of tert-butylmethyl ether (TBME).

    • Evaporate the organic phase to dryness.

    • Reconstitute the residue in a suitable solvent for injection.

  • Chromatographic Separation:

    • Column: C18 Zorbax Eclipse Plus (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

  • Mass Spectrometric Detection:

    • Operated in selected reaction monitoring (SRM) mode for high sensitivity and specificity.

GC-MS Method for Estrogen Analysis in Urine [8]

  • Sample Preparation:

    • Perform enzymatic hydrolysis of conjugated estrogens in the urine sample.

    • Extract the deconjugated estrogens from the sample.

    • Derivatize the extracted estrogens, for example, using a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, to improve volatility and chromatographic properties.[8]

  • Chromatographic Separation:

    • Column: A high-temperature MXT-1 column or equivalent.

    • Run Time: Approximately 8 minutes.

  • Mass Spectrometric Detection:

    • Operated in selected ion monitoring (SIM) or full-scan mode.

Visualizing Analytical Workflows

To better illustrate the processes involved in this compound analysis, the following diagrams, created using the DOT language, depict a general experimental workflow and a decision-making pathway for method selection.

G cluster_workflow General Experimental Workflow for this compound Analysis sample Sample Collection (e.g., Serum, Urine) prep Sample Preparation (Extraction, Derivatization) sample->prep Extraction/Cleanup analysis Instrumental Analysis (LC-MS/MS, GC-MS, etc.) prep->analysis Injection data Data Acquisition and Processing analysis->data Signal Detection quant Quantification and Reporting data->quant Integration/Calculation

Caption: A generalized workflow for the analysis of estranes from sample collection to final reporting.

G cluster_decision Decision Pathway for Method Selection start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity specificity High Specificity Required? sensitivity->specificity Yes hplc HPLC sensitivity->hplc No throughput High Throughput Needed? specificity->throughput Yes gcms GC-MS specificity->gcms No lcmsms LC-MS/MS throughput->lcmsms Yes ia Immunoassay throughput->ia No

References

A Comparative Guide to the Molecular Docking of Estrane Derivatives with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various estrane derivatives with the two primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). A comprehensive understanding of these differential binding interactions is pivotal for the rational design of selective estrogen receptor modulators (SERMs) with improved therapeutic profiles for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms.

This document summarizes quantitative binding data, offers detailed experimental protocols for in silico docking studies, and visualizes the fundamental estrogen receptor signaling pathway and a typical molecular docking workflow.

Data Presentation: Comparative Binding Affinities of this compound Derivatives

The relative binding affinity (RBA) of this compound derivatives for ERα and ERβ can vary significantly based on their structural modifications. This variation underpins their potential for receptor subtype selectivity. The following table compiles representative binding affinity data from various studies. Estradiol (E2), the principal endogenous estrogen, is used as the reference compound with an RBA of 100%.

DerivativeCommon AbbreviationERα RBA (%)ERβ RBA (%)Predominant Selectivity
EstradiolE2100100None
EstroneE1~10-50~10-30ERα preferential[1]
EstriolE3~10-15~20-60ERβ preferential[1]
2-Hydroxyestrone2-OHE1~1-10~1-5ERα preferential[1]
16α-Hydroxyestrone16α-OHE1~10-20~50-100ERβ preferential[1]
2-Methoxyestrone2-MeOE1<1<1Low Affinity[1]
4-Hydroxyestrone4-OHE1~10-30~5-15ERα preferential[1]
EthinylestradiolEE~120-150~80-120ERα preferential

Note: RBA values are aggregated from multiple sources and can differ based on the specific experimental assay conditions. The selectivities indicated represent general trends.

Experimental Protocols: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The following are generalized protocols for two commonly used docking software suites, AutoDock Vina and Schrödinger's Glide.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the key steps for performing a molecular docking study using AutoDock Vina.

  • Preparation of the Receptor:

    • The three-dimensional crystal structure of the estrogen receptor (ERα or ERβ) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

    • Polar hydrogen atoms are added to the receptor structure, and non-polar hydrogens are merged.

    • Partial charges (e.g., Gasteiger charges) are computed and assigned to the receptor atoms.

    • The prepared receptor structure is saved in the PDBQT file format.

  • Preparation of the Ligand (this compound Derivative):

    • The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

    • The rotatable bonds within the ligand are defined.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the estrogen receptor. The dimensions and center of the grid box are crucial for a focused and efficient docking simulation.

  • Molecular Docking:

    • AutoDock Vina is used to perform the docking calculations. The software explores various conformations of the ligand within the defined grid box and scores them based on a proprietary scoring function.

    • The output consists of a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound derivative and the amino acid residues of the estrogen receptor's binding pocket.

    • The binding energies of different derivatives are compared to assess their relative affinities for the receptor.

Protocol 2: Molecular Docking using Schrödinger's Glide

This protocol provides a general workflow for molecular docking using the Glide module within the Schrödinger software suite.

  • Protein Preparation:

    • The estrogen receptor structure is imported into the Maestro interface.

    • The Protein Preparation Wizard is used to preprocess the protein, which includes assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops.

    • A restrained minimization of the protein structure is performed to relieve any steric clashes.

  • Receptor Grid Generation:

    • A receptor grid is generated by defining the active site, typically by selecting the co-crystallized ligand or key active site residues.

    • The grid defines the volume for the subsequent ligand docking.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are imported.

    • LigPrep is used to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.

  • Ligand Docking:

    • The prepared ligands are docked into the receptor grid using Glide.

    • Different docking precisions can be selected (e.g., High-Throughput Virtual Screening - HTVS, Standard Precision - SP, or Extra Precision - XP) depending on the desired balance between speed and accuracy.

    • Glide scores the docked poses using its proprietary scoring function (GlideScore).

  • Post-Docking Analysis:

    • The docking results are analyzed to examine the binding poses and interactions of the this compound derivatives with the receptor.

    • The GlideScores are used to rank the ligands and compare their predicted binding affinities.

Mandatory Visualization

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding to DNA cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Gen Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Conformational Search and Scoring) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis (Visualize Interactions) Docking->Pose_Analysis Energy_Comparison Binding Energy Comparison (Rank Ligands) Pose_Analysis->Energy_Comparison SAR Structure-Activity Relationship (SAR) (Identify Key Moieties) Energy_Comparison->SAR

References

A Comparative Guide to Estrane Synthesis Protocols: Assessing Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the estrane core is a foundational element in the creation of a vast array of therapeutic agents. The reproducibility and efficiency of these synthetic routes are paramount for consistent and scalable production. This guide provides an objective comparison of three distinct protocols for this compound synthesis: the classic Torgov total synthesis, a modern radical cyclization approach, and the application of microwave-assisted techniques for the synthesis of this compound derivatives. We present a summary of quantitative data, detailed experimental methodologies for key reactions, and a visual representation of a generalized synthetic workflow.

Comparative Analysis of this compound Synthesis Protocols

The selection of a synthetic route for this compound derivatives is often a trade-off between established reliability, novelty, and efficiency. The Torgov synthesis is a well-established, multi-step total synthesis known for its robustness. In contrast, the radical cyclization approach offers a more convergent and novel strategy for constructing the core steroidal skeleton. Microwave-assisted synthesis represents a significant advancement in improving reaction times and yields, particularly for the modification of the this compound framework. The following table summarizes key quantitative data for these methodologies.

ParameterTorgov Synthesis (Total Synthesis)Radical Cyclization Synthesis (Total Synthesis)Microwave-Assisted Synthesis (Derivative Synthesis)
Key Reaction Acid-catalyzed cyclization of a diketoneRadical-mediated cascade macrocyclization-transannulationMicrowave-irradiated C-P coupling (Hirao reaction)
Reported Yield (Key Step) ~95% (for the catalytic asymmetric Torgov cyclization)[1]12% overall yield (for the cascade reaction to form the trans, anti, trans this compound)[2][3]71-89% (for phosphonate (B1237965) derivatives)
Number of Steps Multi-step (typically 6 or more)[4]Multi-step, but with a highly convergent key step[2][3]Single step for derivatization
Reproducibility Generally considered reproducible due to its long history and optimization.Yields can be variable depending on the specific substrate and reaction conditions.[2][3]Generally high reproducibility and scalability.
Key Advantages Well-established, reliable, good for large-scale synthesis.Novel approach, potential for rapid access to complex core structures.Drastically reduced reaction times, often improved yields, greener chemistry.[5][6][7]
Key Disadvantages Long synthetic sequence, use of harsh reagents in some variations.Lower overall yields reported for the complete estrone (B1671321) synthesis, use of tin reagents.[2][3]Primarily for modification of existing this compound skeletons, not total synthesis from simple precursors.

Experimental Protocols

Torgov Synthesis: Key Cyclization Step

The Torgov synthesis is a classic approach to the total synthesis of steroids. A key step involves the acid-catalyzed cyclization of a diketone intermediate to form the tetracyclic steroid core. Below is a representative protocol for this critical transformation.

Reaction: Acid-catalyzed cyclization of 2-methyl-2-(6-methoxy-1-tetralonylmethyl)-1,3-cyclopentanedione.

Reagents and Conditions:

  • Diketone intermediate (1 equivalent)

  • Chiral disulfonimide (DSI) catalyst (e.g., 5 mol%)

  • 4 Å Molecular Sieves

  • Solvent: Toluene (B28343)

  • Temperature: -40°C to 5°C

  • Reaction Time: Several days

Procedure:

  • To a solution of the diketone in toluene are added 4 Å molecular sieves and the chiral DSI catalyst.

  • The reaction mixture is stirred at the specified temperature for several days until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the Torgov diene.[1]

Radical Cyclization Synthesis of the this compound Core

This modern approach utilizes a cascade of radical cyclizations to construct the B, C, and D rings of the this compound skeleton in a single step.

Reaction: Radical-mediated cascade macrocyclization-transannulation of a substituted iodovinylcyclopropane.[2][3]

Reagents and Conditions:

  • Iodovinylcyclopropane precursor (1 equivalent)

  • Tributyltin hydride (Bu₃SnH) (1.2 equivalents)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount)

  • Solvent: Benzene (B151609), reflux

  • Reaction Time: Not specified in detail in the abstract.

Procedure:

  • A solution of the iodovinylcyclopropane precursor in refluxing benzene is treated with a solution of Bu₃SnH and AIBN.

  • The reaction proceeds via a cascade of radical cyclizations to form the tetracyclic this compound product.

  • The crude product is then purified. The reported overall yield for the formation of the trans, anti, trans this compound via this method is 12%.[2][3]

Microwave-Assisted Hirao Reaction for this compound Derivatization

Microwave irradiation can significantly accelerate reactions, leading to higher yields and shorter reaction times. This example details the synthesis of phosphonated 13α-estrone derivatives.

Reaction: Palladium-catalyzed C-P coupling (Hirao reaction) of a bromo-13α-estrone derivative with a phosphite (B83602).

Reagents and Conditions:

  • Bromo-13α-estrone derivative (1 equivalent)

  • Diethyl phosphite (1 equivalent)

  • Pd(PPh₃)₄ (10 mol%)

  • K₂CO₃ (1.5 equivalents)

  • Solvent: Acetonitrile (B52724)

  • Microwave Irradiation: 100-150°C, 5-30 minutes

Procedure:

  • A mixture of the bromo-13α-estrone derivative, diethyl phosphite, Pd(PPh₃)₄, and K₂CO₃ in acetonitrile is subjected to microwave irradiation in a sealed vessel.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is worked up and the product is purified by flash chromatography, with reported yields ranging from 71% to 89%.

Visualizing the Synthetic Workflow

A generalized workflow for the total synthesis of an this compound core, such as estrone, can be visualized as a sequence of key transformations. The following diagram illustrates a conceptual pathway, highlighting the major stages from starting materials to the final tetracyclic structure.

Estrane_Synthesis_Workflow cluster_A_ring A-Ring Precursor Synthesis cluster_D_ring D-Ring Precursor Synthesis cluster_Coupling Fragment Coupling cluster_Cyclization Core Formation cluster_Finishing Final Modifications A_Start Simple Aromatic Compound A_Intermediate Functionalized A-Ring A_Start->A_Intermediate Functionalization Coupling Coupling Reaction A_Intermediate->Coupling D_Start Cyclic Ketone D_Intermediate Functionalized D-Ring D_Start->D_Intermediate Functionalization D_Intermediate->Coupling Cyclization Key Cyclization Step (e.g., Torgov, Radical Cyclization) Coupling->Cyclization Tetracycle Tetracyclic this compound Core Cyclization->Tetracycle Ring Closure Final_Product Target this compound Derivative Tetracycle->Final_Product Functional Group Interconversions

Generalized workflow for this compound total synthesis.

This guide provides a comparative overview of different synthetic strategies for accessing the this compound skeleton. The choice of a particular protocol will depend on the specific research or development goals, including the desired scale of synthesis, the need for novel analogues, and the importance of reaction efficiency and reproducibility.

References

A Head-to-Head Comparison of Derivatization Agents for Enhanced Estrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of estranes, such as estrogens and their metabolites, achieving high sensitivity and selectivity is paramount. Due to the often low physiological concentrations and challenging chemical properties of these steroid hormones, derivatization is a critical step in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive head-to-head comparison of commonly used and emerging derivatization agents, supported by experimental data and detailed protocols to aid in method selection and optimization.

Enhancing Volatility for GC-MS Analysis: Silylating Agents

For GC-MS, the primary goal of derivatization is to increase the volatility and thermal stability of polar estranes. This is typically achieved through silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. The two most prominent silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

While both are strong silylating agents, MSTFA is generally considered more reactive, particularly for sterically hindered hydroxyl groups, which can be advantageous for complex steroid structures.[1] The by-products of the MSTFA reaction are also more volatile, leading to less potential for chromatographic interference.[1] The addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA can significantly enhance its reactivity.[1]

Quantitative Performance of Silylating Agents for Estrane Analysis (GC-MS)

Derivatization AgentAnalyteLinearity (R²)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
BSTFA + 1% TMCS Estrone (B1671321) (E1), 17α-ethinylestradiol (EE2)>0.995-10 ng/L78-1021-15[2]
MSTFA Estrone (E1), Estradiol (E2), Estriol (E3)>0.990.3-4.2 µg/LNot Reported<7.2[3]

Note: Direct comparison of LOQs between studies can be challenging due to variations in instrumentation and sample matrices.

Experimental Protocol: General Silylation for GC-MS

A typical derivatization procedure for estranes prior to GC-MS analysis involves the following steps:

  • Sample Preparation: The extracted and dried sample residue is placed in a reaction vial.

  • Reagent Addition: A solution of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA) is added to the dried extract. A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used to facilitate the reaction.[4][5]

  • Reaction: The vial is tightly capped and heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[2][6]

  • Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.

GC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis DriedExtract Dried this compound Extract AddReagent Add Silylating Agent (e.g., BSTFA or MSTFA) DriedExtract->AddReagent Heat Heat (e.g., 60-80°C) AddReagent->Heat GCMS GC-MS Injection Heat->GCMS LC_Dansyl_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis DriedExtract Dried this compound Extract AddReagent Add Dansyl Chloride & Carbonate Buffer DriedExtract->AddReagent Heat Heat (e.g., 60°C) AddReagent->Heat LCMS LC-MS/MS Injection Heat->LCMS LC_Modern_Derivatization_Workflow cluster_FMPTS FMP-TS Protocol cluster_MPPZ MPPZ (Two-Step) Protocol cluster_MPDNPF MPDNP-F (One-Step) Protocol Start Dried this compound Extract FMPTS_Add Add FMP-TS/TEA Start->FMPTS_Add MPPZ_Add1 Add PPZ/NaHCO3 Start->MPPZ_Add1 MPDNPF_Add Add MPDNP-F/DMAP Start->MPDNPF_Add FMPTS_Heat Incubate 40°C, 15 min FMPTS_Add->FMPTS_Heat FMPTS_Quench Quench Reaction FMPTS_Heat->FMPTS_Quench End LC-MS/MS Analysis FMPTS_Quench->End MPPZ_Heat1 Incubate 60°C, 1 hr MPPZ_Add1->MPPZ_Heat1 MPPZ_Dry1 Dry Down MPPZ_Heat1->MPPZ_Dry1 MPPZ_Add2 Add Methyl Iodide MPPZ_Dry1->MPPZ_Add2 MPPZ_Heat2 Incubate 40°C, 2 hr MPPZ_Add2->MPPZ_Heat2 MPPZ_Heat2->End MPDNPF_Heat Incubate 60°C, 15 min MPDNPF_Add->MPDNPF_Heat MPDNPF_Heat->End

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Estrane Contaminants in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical methods for the detection of estrane contaminants, such as estrone (B1671321) (E1), 17β-estradiol (E2), and 17α-ethinylestradiol (EE2), in various food products. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used techniques in contaminant analysis.[1][2][3][4]

Comparison of Analytical Methods

The selection of an analytical method for this compound contaminant analysis is a critical decision that depends on various factors, including the required sensitivity, the complexity of the food matrix, and the specific nature of the target analytes. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements and instrumental configurations.[1][2][3][4]

Data Presentation: Performance Metrics

The following tables summarize the performance of LC-MS/MS and GC-MS methods for the analysis of key this compound contaminants in different food matrices. The data presented includes the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, which are crucial indicators of a method's sensitivity, accuracy, and efficiency.

Table 1: Performance of LC-MS/MS Methods for this compound Analysis in Food Matrices

AnalyteFood MatrixLODLOQRecovery (%)Reference
Estrone (E1)Serum-0.3 pmol/L (0.07 pg/mL)-[1]
17β-Estradiol (E2)Serum-0.6 pmol/L (0.16 pg/mL)-[1]
Estrone (E1)Human Plasma-5 pg/mL-[5]
17β-Estradiol (E2)Human Plasma-2 pg/mL-[5]
Estrone (E1)Human Serum-6.2 pg/mL-[6]
17β-Estradiol (E2)Human Serum-7.3 pg/mL100.7-100.9[6]
Estrone (E1)Serum-2 pg/mL-[7]
17β-Estradiol (E2)Serum-2 pg/mL-[7]
Estrone (E1)Water---[8]
17β-Estradiol (E2)Water---[8]
17α-Ethinylestradiol (EE2)Human Plasma-5 pg/mL-

Table 2: Performance of GC-MS Methods for this compound Analysis in Food Matrices

AnalyteFood MatrixLODLOQRecovery (%)Reference
Estrone (E1)Urine-500 pg/mL-[2]
17β-Estradiol (E2)Urine-500 pg/mL-[2]
Estrone (E1)Human Hair1 pg--[9]
17β-Estradiol (E2)Human Hair2 pg--[9]
17β-Estradiol (E2)Plasma-2.5 pg/mL85-115[10]
Estrone (E1)Serum7 pg/mL21 pg/mL-[3]
17β-Estradiol (E2)Serum4 pg/mL13 pg/mL-[3]
17α-EstradiolSerum5 pg/mL15 pg/mL-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of analytical methods in different laboratories. This section provides an overview of the key experimental protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food, and it has been successfully adapted for the extraction of hormones.[11][12][13][14]

A Representative QuEChERS Protocol for this compound Analysis:

  • Sample Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or meat) is homogenized to ensure a uniform consistency.[13]

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an organic solvent, typically acetonitrile (B52724), is added.[13][14] An internal standard is also added at this stage for quantification.

  • Salting-Out Liquid-Liquid Partitioning: A mixture of salts, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube.[12][14] This step induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB), and anhydrous MgSO₄.[12][13][14] This step removes interfering matrix components like fatty acids, sugars, and pigments.

  • Centrifugation and Final Extract Preparation: The tube is centrifuged, and the supernatant (the purified extract) is collected for instrumental analysis. The extract may be evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS or GC-MS system.

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of this compound compounds.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.[1]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[1]

    • Injection Volume: Usually between 5-50 µL.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode, depending on the analyte and derivatization agent used.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

GC-MS Analysis Protocol
  • Derivatization: Estranes are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride).[2][10]

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[3]

    • Oven Temperature Program: A temperature gradient is employed to ensure the efficient separation of the derivatized analytes.[3][15]

    • Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate.[3]

    • Injection Mode: Splitless injection is often used for trace-level analysis to maximize the amount of analyte introduced into the column.[10]

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI often provides higher sensitivity for electrophilic derivatives.[2]

    • Scan Mode: Selected Ion Monitoring (SIM) or MS/MS is used to enhance selectivity and sensitivity by monitoring specific ions or ion transitions characteristic of the derivatized analytes.[2][9]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of this compound contaminants in food samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Direct Injection GC_MS GC-MS Analysis (with Derivatization) Concentration->GC_MS Derivatization Step Quantification Quantification LC_MS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the analysis of this compound contaminants in food.

This compound Signaling Pathway Diagram

This compound contaminants, being structurally similar to endogenous estrogens, can exert their biological effects by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways. This can occur through both genomic and non-genomic mechanisms.[16][17][18]

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Contaminant ER_mem Membrane Estrogen Receptor (mER) This compound->ER_mem Non-Genomic Pathway ER_cyto Cytoplasmic Estrogen Receptor (ER) This compound->ER_cyto Genomic Pathway Signal_Cascade Signal Transduction Cascade (e.g., MAPK) ER_mem->Signal_Cascade HSP Heat Shock Proteins ER_cyto->HSP ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Signal_Cascade->ER_cyto Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Signal_Cascade->Cellular_Response Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cellular_Response

Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.

References

A Comparative Analysis of the Metabolic Stability of Various Estrane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of several key estrane analogues, supported by experimental data. Understanding the metabolic fate of these compounds is crucial for the development of safer and more effective estrogenic therapies. This document summarizes quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Introduction to this compound Analogue Metabolism

The metabolic stability of an this compound analogue dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Metabolism primarily occurs in the liver and involves two main phases. Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through hydroxylation. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[1][2] The specific structural features of each analogue influence its susceptibility to these metabolic processes.

Comparative Metabolic Stability Data

The following table summarizes key pharmacokinetic parameters for various this compound analogues, providing a quantitative comparison of their metabolic stability. It is important to note that these values are compiled from different studies and experimental conditions may vary.

This compound AnalogueParameterValueSpeciesExperimental SystemReference(s)
Estradiol (B170435) (E2) Elimination Half-life (t½)13–20 hoursHumanOral[3]
Elimination Half-life (t½)2.7 hours (161 min)HumanTransdermal[4]
Bioavailability~5%HumanOral[3]
Ethinylestradiol (EE2) Elimination Half-life (t½)13–27 hoursHumanOral[5]
Elimination Half-life (t½)~12 hoursHumanOral (in OC users)[6]
BioavailabilityHigh (resistant to first-pass metabolism)HumanOral[7]
Mestranol (B1676317) Bioequivalence50 µg dose bioequivalent to 35 µg EE2HumanOral[8]
MetabolismProdrug, demethylated to ethinylestradiolHumanIn vitro (liver microsomes)[9]
Estrone (E1) Elimination Half-life (t½)1-12 hoursHumanOral/IV[10]
Conjugated Equine Estrogens (CEEs) Metabolic Clearance Rate (MCR)Unconjugated forms cleared faster than sulfated formsHuman-[1][11]
EquilinMetabolic ActivationMetabolized to more potent 17β-reduced productsHuman-[1][11]
17β-dihydroequilinElimination Half-life (t½)Fast: 5.5 min, Slow: 45 minHuman-[11]
Estradiol Cypionate Duration of Elevated Estrogen Levels~11 daysHumanIntramuscular[12]
Estradiol Valerate Duration of Elevated Estrogen Levels7-8 daysHumanIntramuscular[12]
Estradiol Benzoate Duration of Elevated Estrogen Levels4-5 daysHumanIntramuscular[12]

Experimental Protocols

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a general procedure for determining the metabolic stability of this compound analogues using liver microsomes, a common in vitro model.[13][14][15][16]

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of an this compound analogue in the presence of liver microsomes.

Materials:

  • Test this compound analogue

  • Liver microsomes (human or other species)

  • Phosphate (B84403) buffer (e.g., potassium phosphate, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Control compounds with known metabolic stability (low, medium, high clearance)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).[13]

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[13][16]

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13][15]

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile or methanol) with an internal standard.[14] This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[17][18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[15]

Visualizations

General Metabolic Pathway of Estradiol

The following diagram illustrates the primary Phase I and Phase II metabolic pathways for estradiol.

Estrogen_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone 17β-HSD Catechol_Estrogens Catechol Estrogens (2-OHE2, 4-OHE2) Estradiol->Catechol_Estrogens CYP1A1, CYP1B1 Conjugates Glucuronide and Sulfate Conjugates Estradiol->Conjugates UGTs, SULTs Estrone->Catechol_Estrogens CYP1A1, CYP1B1 Estrone->Conjugates UGTs, SULTs Methoxy_Estrogens Methoxyestrogens (2-MeOE2, 4-MeOE2) Catechol_Estrogens->Methoxy_Estrogens COMT Quinones Estrogen Quinones (E2-2,3-Q, E2-3,4-Q) Catechol_Estrogens->Quinones CYP-mediated oxidation Methoxy_Estrogens->Conjugates UGTs, SULTs DNA_Adducts DNA Adducts Quinones->DNA_Adducts Genotoxicity Excretion Excretion Conjugates->Excretion

Caption: Phase I and Phase II metabolism of estradiol.

Experimental Workflow for In Vitro Microsomal Stability Assay

This diagram outlines the key steps in the experimental workflow for assessing the metabolic stability of a compound using liver microsomes.

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis A Prepare Test Compound Working Solution D Mix Compound and Microsomes A->D B Prepare Microsome Working Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH (Incubate at 37°C) C->E D->E F Collect Aliquots at Time Points E->F G Quench Reaction with Cold Solvent + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate t½ and CLint I->J

Caption: Workflow for microsomal stability assay.

Estrogen Signaling Pathways

Estrogens exert their effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Estrogen Estrogen ER_nucleus Nuclear Estrogen Receptor (ERα/ERβ) Estrogen->ER_nucleus mER Membrane-associated Estrogen Receptor (mER, GPER) Estrogen->mER ERE Estrogen Response Element (ERE) in DNA ER_nucleus->ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Cellular_Response_Genomic Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cellular_Response_Genomic Signaling_Cascades Activation of Cytoplasmic Signaling Cascades (e.g., MAPK, PI3K) mER->Signaling_Cascades Signaling_Cascades->Gene_Transcription Crosstalk Cellular_Response_Nongenomic Rapid Cellular Response (e.g., Ion Channel Activation) Signaling_Cascades->Cellular_Response_Nongenomic

Caption: Overview of estrogen signaling pathways.

The classical genomic pathway involves estrogen binding to nuclear receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[19] Non-genomic pathways are initiated by estrogen binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades.[19][20] There is also evidence of crosstalk between these pathways. The specific metabolites of different this compound analogues may have varying affinities for these receptors, potentially leading to differential downstream effects.[21]

Conclusion

References

Evaluating the performance of different HPLC columns for estrane separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Columns for Enhanced Estrane Separation

For researchers, scientists, and professionals in drug development, achieving optimal separation of estranes is a critical yet often challenging task. The structural similarity of these steroid hormones necessitates highly selective analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice, and the selection of the appropriate HPLC column is paramount for successful separation. This guide provides a detailed comparison of different HPLC columns for this compound analysis, supported by experimental data and protocols to aid in your method development.

Experimental Protocols

The following methodologies are derived from established applications and studies to provide a foundation for the separation of common estranes such as estradiol (B170435), estrone (B1671321), estriol, and ethynylestradiol.

Standard Preparation

Stock solutions of estriol, estradiol, estrone, and ethynylestradiol (1.0 mg/mL) are prepared individually in methanol (B129727).[1] A mixed standard solution is then prepared by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for each analyte.[1]

Chromatographic Conditions

The following table outlines a typical set of HPLC conditions used for the analysis of estranes on different column chemistries. These conditions can be used as a starting point for method optimization.

ParameterCondition
Instrumentation Standard HPLC system with UV or DAD detector
Mobile Phase A: Water, B: Acetonitrile or Methanol
Gradient Isocratic or gradient elution (e.g., 50% Acetonitrile in Water)[2]
Flow Rate 0.4 - 1.0 mL/min[3][4]
Column Temperature 30 - 40 °C[5]
Detection UV at 214 nm, 230 nm, or 280 nm[2][4]
Injection Volume 10 µL

Data Presentation: Column Performance Comparison

The choice of stationary phase is a critical factor in achieving selectivity for closely related this compound compounds.[6][7] Below is a comparison of the performance of three commonly used stationary phases: C18, Phenyl-Hexyl, and Biphenyl.

Stationary PhaseKey CharacteristicsPerformance for this compound Separation
C18 (Octadecylsilane) The most common reversed-phase chemistry, separates based on hydrophobicity.[6]Standard C18 columns often fail to provide baseline separation for all this compound compounds, particularly for structurally similar pairs like estrone and ethynylestradiol.[1]
Phenyl-Hexyl Provides unique selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[8]Demonstrates greater hydrophobic retention and higher selectivity for estrogens compared to C18 phases.[1] It can achieve baseline resolution of four key estrogens (estriol, estradiol, estrone, and ethynylestradiol) under isocratic conditions.[1] The use of methanol as the organic modifier can enhance π-π interactions, leading to increased retention and altered selectivity.[8]
Biphenyl Offers enhanced selectivity for aromatic and polar analytes.Shows excellent selectivity for the separation of Estrone and Estradiol.[9]
Quantitative Data Summary

The following table summarizes the retention times observed for four common estranes on a C18 and a Phenyl-X column under identical isocratic conditions (Mobile Phase: Acetonitrile/Water).

AnalyteRetention Time (min) - C18 ColumnRetention Time (min) - Accucore Phenyl-X Column
Estriol~2.0~2.5
Estradiol~3.5~4.5
Ethynylestradiol~4.0 (co-elutes with Estrone)~5.5
Estrone~4.0 (co-elutes with Ethynylestradiol)~6.0

Data is approximated from chromatograms presented in literature. Actual retention times may vary based on specific instrument and exact conditions.

The Accucore Phenyl-X column not only shows greater retention but also provides a unique elution order for ethynylestradiol and estrone, indicating a different selectivity mechanism compared to the standard C18 phase.[1]

Mandatory Visualization

Experimental Workflow for HPLC Analysis of Estranes

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare individual stock solutions of estranes in methanol prep_mix Prepare mixed standard solution by diluting stocks in mobile phase prep_standards->prep_mix injection Inject Sample/Standard prep_mix->injection Inject Standard prep_sample Prepare sample by extraction and reconstitution in mobile phase prep_sample->injection Inject Sample hplc_system HPLC System Setup (Pump, Autosampler, Column Oven, Detector) column_selection Select HPLC Column (e.g., C18, Phenyl-Hexyl, Biphenyl) hplc_system->column_selection method_setup Set Chromatographic Conditions (Mobile Phase, Flow Rate, Temperature, Gradient) column_selection->method_setup method_setup->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peaks to determine Retention Time and Area chromatogram->peak_integration quantification Quantify Analytes peak_integration->quantification performance_eval Evaluate Column Performance (Resolution, Selectivity, Tailing Factor) peak_integration->performance_eval

Caption: Experimental workflow for the HPLC analysis of estranes.

References

Navigating the Maze of Estrane Quantification: A Comparative Guide to Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estranes—a class of steroid hormones including estrone (B1671321) and estradiol—is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a common and accessible method for this purpose. However, a critical performance characteristic that demands careful consideration is cross-reactivity, the potential for the assay's antibodies to bind to structurally similar but unintended molecules. This guide provides a comparative assessment of commercially available ELISA kits, focusing on their cross-reactivity profiles to aid in the selection of the most appropriate assay for your research needs.

This comparison synthesizes cross-reactivity data from various manufacturers' datasheets and relevant research. The presented data highlights the specificity of each kit and its potential for interference from other endogenous steroids.

Cross-Reactivity Data Summary

The following tables summarize the reported cross-reactivity of various commercial ELISA kits for the quantification of Estrone (E1) and Estradiol (E2). It is important to note that cross-reactivity is typically determined by testing the concentration of a panel of structurally related steroids required to produce a 50% displacement of the signal, compared to the target analyte.

Table 1: Cross-Reactivity of Commercial Estrone (E1) ELISA Kits

ELISA KitCross-Reactant% Cross-ReactivitySource
Salimetrics Salivary Estrone EIA Kit Estrone-sulfate35.5[1]
Estradiol0.145[1]
EstriolNot Detected[1]
Progesterone0.008[1]
17 α-HydroxyprogesteroneNot Detected[1]
Testosterone0.020[1]
CortisolNot Detected[1]
DHEANot Detected[1]
Androstenedione0.0045[1]
Arbor Assays Estrone ELISA Kit (K031-H1) Estrone-3-sulfateMeasures with almost equal affinity[2][3]
Estrone-3-glucuronideMeasures with almost equal affinity[2][3]
Eagle Biosciences Total Estrogens ELISA Assay Kit Estrone100[4]
17β-Estradiol100[4]
Estriol100[4]
11-Deoxycorticosterone0.4[4]
17-Hydroxyprogesterone<0.1[4]
Invitrogen Estrone Competitive ELISA Kit (EIA17E1) Estrone-3-sulfateMeasures with almost equal affinity[5]
Estrone-3-glucuronideMeasures with almost equal affinity[5]

Table 2: Cross-Reactivity of Commercial Estradiol (E2) ELISA Kits

ELISA KitCross-Reactant% Cross-ReactivitySource
R&D Systems Estradiol Parameter Assay Kit (KGE014) 17 alpha-ethynylestradiol0.07[6][7]
17 beta-estradiol 3-Benzoate0.03[6][7]
Estriol0.86[6][7]
Estrone0.26[6][7]
Progesterone0.06[6][7]
Eagle Biosciences Estradiol Saliva ELISA Kit Estradiol-17α0.0112[8]
Estriol0.0615[8]
Estrone0.9225[8]
Estrone-3-SO40.3398[8]

Experimental Protocols

The data presented in this guide is based on competitive ELISA principles. While specific protocols may vary slightly between manufacturers, the general workflow remains consistent.

General Competitive ELISA Protocol for Estrane Quantification

A competitive ELISA is a type of immunoassay where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target antigen in the sample.

Key Steps:

  • Coating: Microplate wells are pre-coated with a capture antibody specific for the this compound of interest (e.g., anti-Estrone or anti-Estradiol antibody).

  • Competitive Reaction:

    • Standards, controls, and unknown samples are added to the wells.

    • An enzyme-conjugated this compound (e.g., Estrone-HRP or Estradiol-HRP) is added to each well.

    • During incubation, the this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited number of capture antibody sites on the well surface.

  • Washing: The wells are washed to remove any unbound sample and enzyme-conjugated this compound.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme bound to the well surface catalyzes the conversion of the substrate into a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the enzyme-substrate reaction.

  • Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (commonly 450 nm).

  • Data Analysis: The concentration of the this compound in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the this compound.

Cross-Reactivity Assessment Protocol

The determination of cross-reactivity involves testing the ability of structurally related steroids to compete with the target this compound for antibody binding.

Methodology:

  • Prepare Standard Curves: A standard curve for the target this compound is generated according to the kit protocol.

  • Prepare Cross-Reactant Dilutions: A series of dilutions of the potentially cross-reacting steroid are prepared in the assay buffer.

  • Run the Assay: The cross-reactant dilutions are run in the ELISA in the same manner as the standards and samples.

  • Calculate Cross-Reactivity: The concentration of the cross-reactant that causes a 50% reduction in the maximum signal (B/B₀ = 50%) is determined from its dose-response curve. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target this compound at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_washing 3. Washing cluster_detection 4. Detection cluster_analysis 5. Analysis A Microplate Well (Coated with Capture Antibody) B Add Sample/Standard (Contains this compound) C Add Enzyme-Conjugated this compound D Incubate C->D E Wash to Remove Unbound Components D->E F Add Substrate (TMB) E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance (450 nm) H->I J Calculate this compound Concentration I->J

Caption: General workflow of a competitive ELISA for this compound quantification.

Cross_Reactivity_Logic A High Structural Similarity between this compound and Cross-Reactant B Antibody may bind to both molecules A->B C Potential for Inaccurate Quantification B->C D Low Cross-Reactivity C->D If antibody is highly specific E High Cross-Reactivity C->E If antibody is less specific F Accurate this compound Measurement D->F G Inaccurate (Overestimated) This compound Measurement E->G

Caption: Logical relationship between steroid structure and ELISA cross-reactivity.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Estrane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estrane, a steroid nucleus fundamental to many hormones, requires meticulous disposal procedures due to its potential biological activity and that of its derivatives. This guide provides essential, step-by-step instructions for the safe disposal of this compound and related materials.

Immediate Safety and Spill Response

Before commencing any disposal protocol, it is crucial to be prepared for accidental spills. Quick and appropriate action can mitigate potential hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Spill Cleanup Procedure:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols.

  • Contain the Spill: For small spills, use an absorbent material to wipe up the substance.

  • Collect Contaminated Materials: Place all contaminated absorbent materials, along with any grossly contaminated items like gloves or rags, into a designated, sealable container for hazardous waste.[1]

  • Clean the Area: Decontaminate the spill surface according to your laboratory's standard procedures for hazardous chemicals.

This compound Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2] Under no circumstances should this compound or its waste be disposed of down the drain, as this can lead to environmental contamination with endocrine-disrupting compounds.[3]

Step-by-Step Disposal Guide:

  • Waste Segregation: Keep this compound waste separate from other waste streams to avoid cross-contamination and ensure proper disposal. Do not mix with non-hazardous trash.[4]

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, screw-on cap.[1][4]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated waste container. Avoid creating dust.

    • Liquid Waste: If this compound is in a solvent, collect it as hazardous chemical waste. Be mindful of compatibility between the solvent and the container. For containers of highly toxic chemicals, the first three rinses of the empty container must also be collected as hazardous waste.[4]

  • Labeling: Clearly label the waste container with its contents. The label should be accurate and legible.[1][4]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[4]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[5]

Summary of this compound Disposal Procedures

Procedure Stage Key Action Important Considerations
Preparation Don appropriate Personal Protective Equipment (PPE).Safety goggles, chemical-resistant gloves, lab coat.
Waste Collection Use a designated, sealed, and properly labeled container.Container must be leak-proof and chemically compatible.[1][4]
Segregation Segregate solid, liquid, and contaminated labware waste streams.Avoid mixing with non-hazardous waste or incompatible chemicals.[1][4]
Spill Management Contain spill with absorbent material and clean the area.Ensure proper ventilation and dispose of cleanup materials as hazardous waste.
Final Disposal Arrange for disposal through a certified hazardous waste program.Do not dispose of down the drain or in regular trash.[4]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

EstraneDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE start->ppe select_container Select Labeled, Compatible Container ppe->select_container collect_solid Collect Solid Waste & Contaminated Items select_container->collect_solid collect_liquid Collect Liquid Waste & Rinsate select_container->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_safe Store in Designated Safe Area seal_container->store_safe request_pickup Request EH&S Waste Pickup store_safe->request_pickup end End: Document Disposal request_pickup->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Estrane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Estrane and its derivatives, such as the potent estrogenic compound Estrone, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of these compounds.

Occupational Exposure Limits and Hazard Information

This compound derivatives are potent compounds that can have significant physiological effects at very low concentrations. While specific Occupational Exposure Limits (OELs) for every this compound derivative may not be established, a risk-based approach is crucial. For potent estrogens like Estradiol, an OEL of 0.05 µg/m³ (as an 8-hour time-weighted average) and a surface wipe limit of 0.5 µ g/100 cm² have been established internally by some pharmaceutical manufacturers. These values can serve as a conservative benchmark for handling other potent estrogenic compounds.

Table 1: Occupational Exposure Data for a Potent Estrogen (Estradiol)

ParameterValue
Occupational Exposure Limit (OEL) - 8-hr TWA0.05 µg/m³
Surface Wipe Limit0.5 µ g/100 cm²
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and dermal absorption of this compound and its derivatives. The following table outlines the required PPE.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including many organic compounds. Nitrile gloves also provide good chemical resistance and are a suitable alternative.[1][2][3][4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects eyes and face from airborne particles and splashes of solutions.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when dust may be generated. The specific type of respirator should be selected based on a risk assessment.Prevents inhalation of the potent powdered compound.
Body Protection A disposable lab coat or gown with long sleeves and tight-fitting cuffs. An impervious apron may be necessary for larger quantities or when there is a significant risk of splashing.Protects skin and personal clothing from contamination. Disposable garments prevent the carry-over of contamination outside the laboratory.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated potent compound handling areas.Protects feet from spills and prevents the tracking of contamination out of the work area.

Glove Selection and Breakthrough Time

Table 3: General Glove Compatibility for Handling Organic Compounds

Glove MaterialGeneral Chemical Resistance
Nitrile Good resistance to many organic solvents, oils, and some acids and bases.[2][3]
Butyl Rubber Excellent resistance to a wide range of corrosive chemicals, gases, and biological agents.[1][4]
Latex Generally poor resistance to organic solvents.
Vinyl Generally poor resistance to most organic solvents.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound and its derivatives is essential to minimize risk.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of potent compounds should occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box/isolator for highly potent materials.[5]

  • Decontamination: Ensure that the work area is clean and decontaminated before starting any procedure.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before handling the compound.[6]

  • Labeling: Ensure all containers are clearly labeled with the compound name and associated hazards.

2. Weighing and Handling Powdered Compounds:

  • Minimize Dust Generation: When weighing and handling powders, use techniques that minimize dust generation, such as gentle scooping and avoiding pouring directly from the bottle.[5]

  • Enclosed Balance: Use an enclosed balance or a powder weighing station to contain any airborne particles.[5]

  • Wet Mopping: Lightly wet the work surface with an appropriate solvent to help contain any spilled powder.

3. Solution Preparation:

  • Slow Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Covered Containers: Keep containers covered as much as possible during the preparation process.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A common method is to use a suitable solvent followed by a cleaning agent.

  • PPE Removal: Doff PPE in the correct order to avoid self-contamination.[7][8]

Disposal Plan

All waste materials contaminated with this compound or its derivatives must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, disposable lab coats, and shoe covers, in a dedicated, clearly labeled hazardous waste container.[9] Black containers are often used for hazardous pharmaceutical waste.[5]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

2. Disposal Method:

  • Licensed Contractor: Arrange for the disposal of all hazardous waste through a licensed hazardous waste disposal contractor.[10][11]

  • Incineration: High-temperature incineration is the preferred method for the destruction of potent pharmaceutical waste.[12]

  • Do Not Drain: Never dispose of this waste down the drain or in the regular trash.[8]

Visual Guides

Personal Protective Equipment (PPE) Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Gown/Lab Coat don2 2. Shoe Covers don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Shoe Covers doff2->doff3 doff4 4. Goggles/Face Shield doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Respirator doff5->doff6

Caption: PPE Donning and Doffing Sequence.[7][8]

General Handling Workflow for this compound

Handling_Workflow prep Preparation (Designated Area, Gather Materials) weigh Weighing & Handling (Enclosed Balance, Minimize Dust) prep->weigh dissolve Solution Preparation (Slow Addition, Covered) weigh->dissolve post Post-Handling (Decontaminate, Doff PPE) dissolve->post

Caption: this compound Handling Workflow.

Hazardous Waste Disposal Workflow

Disposal_Workflow segregate Segregate Waste (Solid, Liquid, Sharps) container Use Labeled Hazardous Waste Containers segregate->container store Store Securely in Designated Area container->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Hazardous Waste Disposal Workflow.[9][10][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrane
Reactant of Route 2
Estrane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.